molecular formula C39H76O5 B120778 1,3-Distearin CAS No. 504-40-5

1,3-Distearin

Cat. No.: B120778
CAS No.: 504-40-5
M. Wt: 625.0 g/mol
InChI Key: IZHVBANLECCAGF-UHFFFAOYSA-N
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Description

Glyceryl 1,3-distearate is a diacylglycerol where stearic acid is esterified at the sn-1 and sn-3 positions of the glycerol backbone. This specific structure provides a hydroxyl group that enables further chemical derivatization for various research applications . Recent scientific investigations have revealed its significant anti-inflammatory potential. In a model of bovine mastitis, Glyceryl 1,3-distearate was identified as the bioactive compound in Clinacanthus nutans extract responsible for diminishing the LPS-induced upregulation of key proinflammatory cytokines and chemokines, including IL1β, IL6, and CXCL3 . Beyond its direct biological activity, this compound serves as a valuable material in the development of advanced delivery systems. It is utilized as a solid lipid in the formulation of nanostructured lipid carriers (NLCs), which are designed to enhance the supersaturation and stability of hydrophobic bioactive ingredients in aqueous environments . Furthermore, its PEGylated derivative, PEG-23 glyceryl distearate, is recognized as a multifunctional material that can form niosomes and has been shown to upregulate factors associated with the epidermal barrier and hydration in skin models, highlighting the potential of glyceryl distearate-based compounds in dermatological research and drug delivery . These properties make Glyceryl 1,3-distearate a compound of interest for research in inflammation, pharmaceutical nanotechnology, and topical formulation science.

Properties

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
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InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60892302
Record name 1,3-Distearoylglycerol
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Molecular Weight

625.0 g/mol
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Physical Description

Solid
Record name DG(18:0/0:0/18:0)
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CAS No.

504-40-5, 1323-83-7
Record name 1,3-Distearin
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Record name 1,3-Dioctadecanoylglycerol
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Record name Glyceryl distearate [NF]
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Record name Glyceryl 1,3-distearate
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Record name 1,3-Distearoylglycerol
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Record name Distearic acid, diester with glycerol
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Record name 2-hydroxypropane-1,3-diyl distearate
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Record name GLYCERYL 1,3-DISTEARATE
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, also known as Glyceryl 1,3-distearate, is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions. This lipid is of significant interest in pharmaceutical sciences, particularly as a key intermediate in the synthesis of structured triglycerides and as a component in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its defined chemical structure and physical properties, including its melting behavior and solubility, are critical for the formulation development, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of relevant experimental and synthetic workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in pharmaceutical formulations and as a starting material in chemical synthesis.

General and Chemical Properties
PropertyValueReference(s)
Chemical Name (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Synonyms 1,3-Distearoylglycerol, Glycerol 1,3-distearate, DG(18:0/0:0/18:0)[1][2][3]
CAS Number 504-40-5[1][2][3][4]
Molecular Formula C₃₉H₇₆O₅[1][2][3][4]
Molecular Weight 625.02 g/mol [3][4][5][6]
Appearance White to Off-White Solid[7]
Purity Typically >98%[1][2]
Thermal and Physical Properties
PropertyValueReference(s)
Melting Point 78.5-79 °C[7]
Boiling Point 669.6 ± 22.0 °C (Predicted)[7]
Density 0.923 ± 0.06 g/cm³ (Predicted)[7]
Storage Temperature -20°C[1][4][8]
Solubility Data

The solubility of this compound in various solvents is a critical parameter for its processing, purification, and formulation.

SolventSolubilityReference(s)
Dimethylformamide (DMF) 20 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO) 30 mg/mL[1][2]
Chloroform Slightly Soluble[7]
Dichloromethane Soluble
Methanol Slightly Soluble (Heated)[7]
Ethanol 0.25 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.7 mg/mL[1][2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard analytical techniques for lipid characterization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the precise melting point and melting enthalpy of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample to 100°C at a constant rate of 10°C/min to erase thermal history.

    • Hold for 5 minutes at 100°C.

    • Cool the sample to -50°C at a rate of 10°C/min to induce crystallization.

    • Hold for 5 minutes at -50°C.

    • Heat the sample from -50°C to 100°C at a rate of 5-10°C/min to record the melting endotherm.

  • Data Analysis: The melting point is determined as the peak temperature of the melting endotherm. The onset temperature and the area under the peak (melting enthalpy) are also calculated using the instrument's software.

experimental_workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing p1 Weigh 3-5 mg This compound p2 Seal in Aluminum Pan p1->p2 a1 Place Sample & Reference in Cell p2->a1 a2 Heating/Cooling Cycle (Erase Thermal History, Crystallize, Melt) a1->a2 a3 Record Heat Flow vs. Temperature a2->a3 d1 Generate Thermogram a3->d1 d2 Determine Onset (Ts), Peak (Tm), and Enthalpy (ΔH) d1->d2

Workflow for Melting Point Determination using DSC.
Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in a given solvent.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.[1]

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for 48-72 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1]

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography (GC) after derivatization.

  • Confirmation: The equilibrium is confirmed if solubility values from samples taken at two consecutive time points (e.g., 48 and 72 hours) are within 5-10% of each other.[1]

Crystal Structure Analysis by X-ray Diffraction (XRD)

XRD is a powerful technique for investigating the crystalline structure and polymorphism of solid materials.

Objective: To characterize the crystal lattice and polymorphic form of solid this compound.

Methodology:

  • Sample Preparation: A fine powder of this compound is packed into a sample holder or a glass capillary tube.

  • Instrument Setup: The sample is placed in a powder diffractometer.

  • Data Collection: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated while the detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.[8][9]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks (Bragg peaks) are used to determine the unit cell dimensions and crystal system. The pattern is compared with reference data from crystallographic databases to identify the polymorphic form.[6][10]

Application in Synthesis

This compound is a valuable precursor for the synthesis of structured lipids, including pharmacologically active prodrugs. The free hydroxyl group at the sn-2 position serves as a reactive site for esterification.

Workflow for Prodrug Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a triacylglycerol prodrug from this compound, where a non-steroidal anti-inflammatory drug (NSAID) is attached at the sn-2 position.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product R1 This compound S1 Dissolve this compound and Pyridine in Chloroform R2 Activated NSAID (e.g., Ibuprofen-Cl) R3 Anhydrous Solvent (e.g., Chloroform) R4 Base (e.g., Pyridine) S2 Cool to 0°C S1->S2 S3 Slowly add Activated NSAID S2->S3 S4 Stir under Inert Atmosphere (e.g., N₂) S3->S4 W1 Quench Reaction (e.g., add dilute HCl) S4->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash & Dry Organic Layer W2->W3 W4 Evaporate Solvent W3->W4 P1 Purify by Column Chromatography or Recrystallization W4->P1 FP 1,3-Distearoyl-2-NSAID-glycerol (Prodrug) P1->FP

Generalized workflow for synthesizing a TAG prodrug from this compound.

Conclusion

This compound possesses well-defined physical properties that are essential for its role in pharmaceutical development. Its high melting point contributes to the formation of stable solid lipid matrices, while its solubility characteristics dictate the choice of solvents for processing and formulation. The availability of a reactive hydroxyl group makes it a versatile building block for the synthesis of more complex, functionalized lipids such as prodrugs designed to enhance the therapeutic profile of active pharmaceutical ingredients. The standardized protocols provided herein serve as a reliable basis for the accurate characterization of this compound, ensuring reproducibility and quality control in research and drug development settings.

References

An In-depth Technical Guide to the Chemical Structure and Bonding Characteristics of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding characteristics of 1,3-Distearin. It includes a summary of its physicochemical properties, a detailed analysis of its intramolecular and intermolecular bonding, and standardized experimental protocols for its characterization.

Executive Summary

This compound, a diacylglycerol (DAG), is a molecule of significant interest in various scientific fields, from lipidology to drug delivery systems. Its structure, consisting of a glycerol (B35011) backbone with two stearic acid chains, imparts specific chemical and physical properties that dictate its behavior in both biological and non-biological systems. Understanding its bonding characteristics is crucial for predicting its interactions, stability, and functional roles.

Chemical Identity and Structure

This compound is formally known as (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate.[1][2] It is comprised of a central glycerol molecule esterified with two molecules of stearic acid at the sn-1 and sn-3 positions, leaving a free hydroxyl group at the sn-2 position.[3]

// Invisible nodes for layout node [width=0, height=0, label=""]; p1 [pos="0,1!"]; p2 [pos="1,1!"]; p3 [pos="2,1!"]; p4 [pos="3,1!"]; p5 [pos="4,1!"]; p6 [pos="5,1!"]; p7 [pos="6,1!"]; p8 [pos="7,1!"]; p9 [pos="8,1!"]; p10 [pos="9,1!"]; p11 [pos="10,1!"]; p12 [pos="11,1!"]; p13 [pos="12,1!"]; p14 [pos="13,1!"]; p15 (B1577198) [pos="14,1!"]; p16 [pos="15,1!"]; p17 [pos="16,1!"]; p18 [pos="17,1!"]; p19 [pos="18,1!"]; p20 [pos="19,1!"]; p21 [pos="20,1!"]; p22 [pos="21,1!"]; p23 [pos="22,1!"]; p24 [pos="23,1!"]; p25 [pos="24,1!"]; p26 [pos="25,1!"]; p27 [pos="26,1!"]; p28 [pos="27,1!"]; p29 [pos="28,1!"]; p30 [pos="29,1!"]; p31 [pos="30,1!"]; p32 [pos="31,1!"]; p33 [pos="32,1!"]; p34 [pos="33,1!"]; p35 [pos="34,1!"];

// Glycerol backbone C1 [label="CH₂", pos="35,2!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; C2 [label="CH", pos="36,1.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; C3 [label="CH₂", pos="37,2!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; O_C2 [label="OH", pos="36,0.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"];

// Stearic acid chain 1 O1_ester [label="O", pos="34,2.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; C1_carbonyl [label="C", pos="33,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; O1_carbonyl [label="O", pos="33,3.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; chain1 [label=" (CH₂)₁₆", pos="32,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; CH3_1 [label="CH₃", pos="31,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"];

// Stearic acid chain 2 O2_ester [label="O", pos="38,2.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; C2_carbonyl [label="C", pos="39,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; O2_carbonyl [label="O", pos="39,3.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; chain2 [label="(CH₂)₁₆ ", pos="40,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; CH3_2 [label="CH₃", pos="41,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"];

// Edges C1 -- C2 -- C3; C2 -- O_C2; C1 -- O1_ester; O1_ester -- C1_carbonyl; C1_carbonyl -- O1_carbonyl [style=double]; C1_carbonyl -- chain1; chain1 -- CH3_1; C3 -- O2_ester; O2_ester -- C2_carbonyl; C2_carbonyl -- O2_carbonyl [style=double]; C2_carbonyl -- chain2; chain2 -- CH3_2; } end_dot

2D Chemical Structure of this compound

Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate[1][2]
Synonyms 1,3-Distearoylglycerin, Glyceryl 1,3-distearate, DG(18:0/0:0/18:0)[4][5][6]
CAS Number 504-40-5[4][5][7]
Molecular Formula C₃₉H₇₆O₅[4][5][7]
Molecular Weight 625.02 g/mol [4][5][7]
Appearance White solid[3][8]
Melting Point 78.5-79 °C[7]
Boiling Point (Predicted) 669.6 ± 22.0 °C[7]
Density (Predicted) 0.923 ± 0.06 g/cm³[7]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane. Slightly soluble in methanol (B129727) (heated) and ethanol.[3][7]
Topological Polar Surface Area 72.8 Ų[8][9]
Rotatable Bond Count 38[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 5[8]

Bonding Characteristics

The physical and chemical behavior of this compound is governed by both the bonds within the molecule (intramolecular) and the forces between adjacent molecules (intermolecular).

Intramolecular Bonding

The structure of this compound is maintained by a network of covalent bonds.

  • C-C and C-H Bonds: The two long stearic acid tails are composed of nonpolar single covalent C-C and C-H bonds, creating hydrophobic regions.

  • Ester Linkages (-COO-): Two ester bonds connect the stearic acid chains to the glycerol backbone at positions 1 and 3. These linkages are polar and are sites for potential hydrolysis.

  • C-O and O-H Bonds: The glycerol backbone contains polar C-O single bonds. The free hydroxyl (-OH) group at the C2 position is highly polar and is a key functional group.

Intermolecular Forces

The interactions between this compound molecules determine its bulk properties, such as its solid state at room temperature and its melting point.

  • Van der Waals Forces (London Dispersion Forces): These are the predominant intermolecular forces due to the long, saturated stearic acid chains. The large surface area of these nonpolar chains allows for significant temporary dipole-induced dipole attractions, contributing to the molecule's high melting point.

  • Dipole-Dipole Interactions: The polar ester groups and the central hydroxyl group create permanent dipoles in the molecule. These regions can align, with the positive end of one molecule attracting the negative end of another, further stabilizing the solid structure.

  • Hydrogen Bonding: The free hydroxyl group on the glycerol backbone is capable of acting as both a hydrogen bond donor (with its hydrogen atom) and an acceptor (with its oxygen lone pairs). This allows for the formation of strong hydrogen bonds between adjacent this compound molecules, significantly increasing the energy required to transition from the solid to the liquid phase.

Experimental Protocols for Structural Characterization

The structural elucidation and confirmation of this compound rely on several key analytical techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structural Determination Extraction Lipid Extraction (e.g., Folch Method) Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure Confirm Structure NMR->Structure Purity Assess Purity NMR->Purity MS->Structure FTIR->Structure

Workflow for Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the precise structure of organic molecules.[10][11][12]

  • Objective: To identify and confirm the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Expected signals include: triplets for the terminal methyl (CH₃) groups of the fatty acid chains, a large multiplet for the methylene (B1212753) (CH₂) groups of the fatty acid chains, and distinct signals for the protons on the glycerol backbone (CH₂ and CH).

    • ¹³C NMR Acquisition:

      • Acquire a ¹³C NMR spectrum, often using proton decoupling.

      • Expected signals will differentiate the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons along the stearic acid chains.

    • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons in different environments. Compare the chemical shifts (ppm) of both ¹H and ¹³C spectra to literature values or databases to confirm the structure. 2D NMR techniques (like COSY and HSQC) can be used for more complex assignments.[10]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.[5][13][14]

  • Objective: To confirm the molecular weight of this compound and obtain fragmentation data that supports its structure.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent (e.g., chloroform/methanol).

    • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common method for such molecules.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). For C₃₉H₇₆O₅, the expected exact mass is 624.5693 g/mol .

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Data Analysis: Analyze the fragmentation pattern. Expected fragments would correspond to the neutral loss of one or both stearic acid chains, providing evidence for the diacylglycerol structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.[7][15][16]

  • Objective: To identify the key functional groups in this compound, such as the hydroxyl and ester carbonyl groups.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄) that does not have interfering absorptions.

    • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

    • Data Analysis: Analyze the spectrum for characteristic absorption bands:

      • ~3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

      • ~2850-2960 cm⁻¹ (strong): C-H stretching of the alkane chains.

      • ~1740 cm⁻¹ (strong): C=O stretching of the ester groups.

      • ~1160-1250 cm⁻¹ (strong): C-O stretching of the ester groups.

Biological Relevance: Role in Signaling

As a diacylglycerol (DAG), this compound is a member of a class of lipids that are crucial second messengers in cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC).[4][17][18]

// Nodes Receptor [label="G-Protein Coupled Receptor\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4"]; IP3 [label="IP₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol (DAG)\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4"]; Response [label="Cellular\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphoSubstrate [label="Phosphorylated\nSubstrate Protein", fillcolor="#F1F3F4"];

// Edges Receptor -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds to"]; ER -> Ca2; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> Substrate [label="Phosphorylates"]; Substrate -> PhosphoSubstrate [style=invis]; // for layout PKC -> PhosphoSubstrate [style=dashed, arrowhead=none]; PhosphoSubstrate -> Response; } end_dot

Simplified DAG-PKC Signaling Pathway

This pathway is initiated by the activation of a receptor, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ triggers the release of calcium from intracellular stores, DAG remains in the membrane and, in conjunction with calcium, recruits and activates members of the PKC family.[19] Activated PKC then phosphorylates downstream target proteins, leading to a variety of cellular responses, including cell growth, differentiation, and apoptosis.[19] The levels of DAG are tightly regulated, in part by diacylglycerol kinases (DGK), which phosphorylate DAG to produce phosphatidic acid, thus terminating the signal.[20]

References

An In-depth Technical Guide to the Solubility of 1,3-Distearin in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-distearin (1,3-distearoylglycerol), a diacylglycerol of significant interest in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its solubility in various organic solvents is critical for formulation development, purification processes, and the creation of effective drug delivery systems. This document outlines available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these methodologies.

Core Concept: Solubility of Diglycerides

This compound is a nonpolar lipid due to the presence of two long, saturated fatty acid chains (stearic acid). Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and insolubility in polar solvents such as water. The dissolution process involves overcoming the intermolecular forces within the solid crystal lattice of this compound and establishing new interactions between the solute and the solvent molecules. Temperature plays a crucial role in this process, generally increasing the solubility of solids in liquids by providing the necessary energy to break the lattice forces.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound in various common organic solvents. It is important to note that comprehensive, temperature-dependent solubility data for this compound is not extensively available in publicly accessible literature. The presented data is a compilation from various sources and should be used as a reference point for solvent selection and further experimental determination.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Dimethylformamide (DMF)Not Specified20[1]
Dimethyl sulfoxide (B87167) (DMSO)Not Specified30[1]
EthanolNot Specified0.25[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Not Specified0.7[1]

Table 2: Qualitative Solubility of this compound

SolventTemperatureSolubility Description
ChloroformNot SpecifiedSlightly Soluble[2]
MethanolHeatedSlightly Soluble[2]
Alcohol SolventsNot SpecifiedSoluble[3]
Most Organic SolventsNot SpecifiedSoluble[3]
WaterNot SpecifiedInsoluble[3]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be achieved through several established methods. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Sealed vials (e.g., screw-cap glass vials with PTFE liners)

  • Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the solution through a solvent-compatible membrane filter into a pre-weighed, clean, and dry evaporation dish.

  • Gravimetric Analysis: Accurately weigh the evaporation dish containing the filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

  • Drying and Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried this compound. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume (e.g., mg/mL) or mass (e.g., g/100 g solvent) of the solvent.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation (Excess Solute in Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil sep Phase Separation (Sedimentation of Excess Solid) equil->sep sample Sampling & Filtration (Clear Supernatant) sep->sample analysis Gravimetric Analysis (Solvent Evaporation) sample->analysis calc Calculation (Solubility Determination) analysis->calc

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in various scientific and industrial fields. While a comprehensive public dataset of its solubility in a wide range of organic solvents at different temperatures is limited, this guide provides the available quantitative and qualitative data. The detailed experimental protocol for the isothermal shake-flask method offers a reliable approach for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. Further experimental studies are encouraged to expand the public knowledge base on the solubility of this important diglyceride.

References

An In-depth Technical Guide to the Melting Point and Polymorphic Behavior of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and polymorphic behavior of 1,3-Distearin, a diacylglycerol of significant interest in pharmaceutical and materials science. Understanding the solid-state properties of this lipid is crucial for applications ranging from drug delivery systems to food technology. This document outlines the known polymorphic forms, their thermal characteristics, and the experimental methodologies used for their characterization.

Introduction to Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, exhibit unique physicochemical properties, including melting point, solubility, and stability. For this compound, as with other glycerides, the primary polymorphic forms are designated as alpha (α), beta-prime (β'), and beta (β). These forms are characterized by their subcell packing, which describes the cross-sectional arrangement of the fatty acid chains.

  • α-form: Possesses a hexagonal subcell structure, representing the least stable and lowest melting polymorph. It is typically formed upon rapid cooling of the melt.

  • β'-form: Characterized by an orthorhombic subcell, this form is intermediate in stability and melting point.

  • β-form: Exhibits a triclinic subcell, which allows for the most efficient packing of the molecules. Consequently, the β-form is the most stable and has the highest melting point.

The transitions between these polymorphic forms are generally monotropic, proceeding from the least stable to the most stable form (α → β' → β).

Quantitative Data: Melting Points and Crystallographic Spacings

The melting points of the different polymorphs of this compound are critical parameters for its application. While specific experimental values can vary slightly based on purity and analytical conditions, the following table summarizes the generally accepted melting points based on classical studies of saturated 1,3-diglycerides.

Polymorphic FormMelting Point (°C)Subcell Packing
α (alpha)~67.5Hexagonal
β' (beta-prime)~75.5Orthorhombic
β (beta)~79.0Triclinic

Note: These values are based on historical data for saturated 1,3-diglycerides and represent typical melting points. Actual values may vary.

X-ray diffraction (XRD) is a primary technique for identifying these polymorphs. The different subcell packings give rise to characteristic short-spacing reflections in the XRD patterns.

Polymorphic FormCharacteristic Short Spacings (Å)
α (alpha)One strong peak around 4.15
β' (beta-prime)Two strong peaks around 4.2 and 3.8
β (beta)A strong peak around 4.6 and other weaker peaks

Polymorphic Transformation Pathway

The transformation of this compound from its least stable to its most stable polymorphic form is a critical process to understand and control in various applications. The typical transformation pathway is a sequential, irreversible process.

G Melt Molten this compound Alpha α-Polymorph (Hexagonal) Melt->Alpha Rapid Cooling BetaPrime β'-Polymorph (Orthorhombic) Alpha->BetaPrime Heating / Annealing Beta β-Polymorph (Triclinic) BetaPrime->Beta Further Heating / Annealing

Polymorphic transformation pathway of this compound.

Experimental Protocols

The preparation and characterization of the different polymorphs of this compound require controlled experimental conditions. The following are generalized protocols for key analytical techniques.

Preparation of this compound Polymorphs

Objective: To prepare the α, β', and β polymorphs of this compound for characterization.

Materials:

  • High-purity this compound

  • Differential Scanning Calorimeter (DSC) or a controlled temperature bath/hot plate

  • Acetone (for solvent crystallization, optional)

Procedure for Melt Crystallization:

  • Preparation of the α-form:

    • Heat the this compound sample to approximately 90 °C to ensure complete melting and erase any crystal memory.

    • Rapidly cool the molten sample to 0 °C. This can be achieved by placing the sample in an ice bath or using a rapid cooling accessory in a DSC. The resulting solid will be predominantly in the α-form.

  • Preparation of the β'-form:

    • Prepare the α-form as described above.

    • Heat the α-form sample to a temperature just above its melting point (e.g., 68-70 °C) and hold for a sufficient time to allow for the melt-mediated transformation to the β'-form. Alternatively, anneal the α-form at a temperature just below its melting point for an extended period.

  • Preparation of the β-form:

    • Prepare the β'-form as described above.

    • Heat the β'-form sample to a temperature just above its melting point (e.g., 76-77 °C) and hold to induce the transformation to the most stable β-form.

    • Alternatively, the β-form can often be obtained by slow crystallization from a suitable solvent (e.g., acetone). Dissolve the this compound in the solvent at an elevated temperature and allow it to cool slowly to room temperature.

Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting points and observe the polymorphic transitions of this compound.

G cluster_prep Sample Preparation cluster_dsc DSC Protocol cluster_analysis Data Analysis start Weigh 3-5 mg of This compound pan Place in aluminum DSC pan start->pan seal Hermetically seal pan pan->seal heat1 Heat to 90°C (10°C/min) Hold for 5 min seal->heat1 cool Cool to 0°C (10°C/min) heat1->cool heat2 Heat to 90°C (5°C/min) cool->heat2 thermogram Record DSC thermogram heat2->thermogram peaks Identify endothermic (melting) and exothermic (crystallization) peaks thermogram->peaks onset Determine onset temperatures and enthalpies of transitions peaks->onset

Experimental workflow for DSC analysis of this compound.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 90 °C at a rate of 10 °C/min to erase thermal history.

    • Hold at 90 °C for 5 minutes.

    • Cool the sample from 90 °C to 0 °C at a controlled rate (e.g., 10 °C/min) to induce crystallization.

    • Heat the sample from 0 °C to 90 °C at a controlled rate (e.g., 5 °C/min) to observe the melting and polymorphic transitions.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperatures and enthalpies of melting for the different polymorphic forms. Exothermic peaks may indicate recrystallization from a less stable to a more stable form.

X-ray Diffraction (XRD) Analysis

Objective: To identify the polymorphic form of a this compound sample based on its crystal lattice spacings.

Protocol:

  • Sample Preparation: Prepare a flat, uniform layer of the powdered this compound sample on a sample holder.

  • Instrument Setup: Place the sample holder in the powder X-ray diffractometer. Use a common radiation source, such as Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range that covers the characteristic short and long spacings for glycerides (e.g., 2° to 40° 2θ).

  • Data Analysis: Analyze the resulting diffraction pattern and identify the d-spacings of the prominent peaks. Compare these spacings to the known values for the α, β', and β polymorphs to determine the crystalline form of the sample.

Conclusion

The polymorphic behavior of this compound is a critical aspect that influences its physical properties and performance in various applications. A thorough understanding of the different crystalline forms, their melting points, and the pathways of their transformation is essential for the effective utilization of this lipid in research and product development. The experimental protocols outlined in this guide provide a framework for the preparation and characterization of this compound polymorphs, enabling researchers and scientists to control and harness its unique solid-state properties.

Crystalline Structure of 1,3-Distearin Polymorphs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 1,3-Distearin polymorphs. This compound, a diacylglycerol, is a critical component in various pharmaceutical and food formulations. Its solid-state properties, particularly polymorphism, significantly influence the physical and chemical stability, manufacturing processes, and bioavailability of final products. Understanding and controlling the polymorphic forms of this compound is therefore of paramount importance.

This document details the different polymorphic forms of this compound, their structural characteristics, and the analytical techniques used for their characterization. Detailed experimental protocols for X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy are provided to enable researchers to identify and quantify these polymorphs.

Polymorphism in this compound

Triglycerides and diacylglycerols, including this compound, are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing. The three primary polymorphs are designated as α, β', and β, in order of increasing stability. The arrangement of the hydrocarbon chains in the crystal lattice is the primary determinant of the polymorphic form.

  • α (Alpha) Polymorph: This is the least stable form, characterized by a hexagonal packing of the hydrocarbon chains. It has the lowest melting point and density. The α-form is often obtained by rapid cooling from the melt.

  • β' (Beta-Prime) Polymorph: This form exhibits an orthorhombic perpendicular packing of the hydrocarbon chains and has intermediate stability, melting point, and density. It is a desirable form in many food products due to its small crystal size and smooth texture.

  • β (Beta) Polymorph: This is the most stable and most dense polymorph, with the highest melting point. It is characterized by a triclinic parallel packing of the hydrocarbon chains. Over time, less stable forms will tend to transform into the β form.

Quantitative Data on this compound Polymorphs

The following tables summarize the key quantitative data for the different polymorphic forms of this compound and related compounds. Due to the limited availability of a complete crystallographic dataset specifically for this compound, data from the closely related 1,3-distearoylglycerol (1,3-DSG) and tristearin (B179404) are included for comparative purposes.

Table 1: X-ray Diffraction (XRD) Data for this compound and Related Polymorphs

PolymorphCrystal SystemSubcell PackingShort Spacings (Å)Long Spacing (d₀₀₁) (Å)
α HexagonalHexagonal~4.15~50.3
β' OrthorhombicOrthorhombic Perpendicular~4.20, ~3.80-
β TriclinicTriclinic Parallel~4.60, ~3.87, ~3.67~44.6

Data for α and β long spacing are for tristearin, a closely related triglyceride, and serve as an approximation. Short spacings for β' and β are characteristic for 1,3-diacylglycerols like 1,3-DSG.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for Tristearin Polymorphs

PolymorphMelting Point (°C)
α ~54
β' ~63.5
β ~72.7

Melting points are for tristearin and are indicative of the expected ranges for this compound polymorphs.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Wavenumber Regions for Lipid Polymorphs

Vibrational ModeWavenumber (cm⁻¹)Polymorphic Significance
CH₂ Scissoring~1470 - 1460Splitting of this band indicates orthorhombic or triclinic packing (β' and β). A single peak suggests hexagonal packing (α).
CH₂ Rocking~720A single peak is characteristic of the α form. Splitting of this peak is observed for β' and β forms.
C=O Stretching~1740 - 1720The position and shape of this band can be sensitive to the crystalline environment and hydrogen bonding at the glycerol (B35011) backbone.

Experimental Protocols

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure (polymorphic form) and measure d-spacings.

Methodology:

  • Sample Preparation:

    • Grind the solid this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface.

  • Instrument Setup:

    • Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Configure the scan range (2θ) to cover both the short-spacing (typically 15-25°) and long-spacing (typically 1-10°) regions.

    • Select a suitable step size (e.g., 0.02°) and scan speed (e.g., 1°/min).

  • Data Acquisition:

    • Mount the sample holder in the diffractometer.

    • Initiate the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the peak positions (2θ values) in the collected diffractogram.

    • Calculate the d-spacings using Bragg's Law: nλ = 2d sin(θ).

    • Compare the observed short-spacing values to the characteristic values for α, β', and β polymorphs to identify the crystalline form present.

    • Analyze the long-spacing reflections to determine the lamellar stacking (e.g., double or triple chain length).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points, transition temperatures, and enthalpies of fusion of the polymorphs.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument to purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Program the desired temperature profile. A typical experiment involves:

      • Heating from ambient temperature to above the melting point of the most stable polymorph (e.g., 90°C) at a controlled rate (e.g., 5 or 10°C/min) to erase the sample's thermal history.

      • Cooling at a controlled rate (e.g., 10°C/min) to induce crystallization.

      • A second heating scan at the same rate to observe the melting and polymorphic transitions of the crystallized sample.

  • Data Acquisition:

    • Start the thermal program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, polymorphic transition) peaks.

    • Determine the onset and peak temperatures for each thermal event. The peak temperature of an endotherm corresponds to the melting point.

    • Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the polymorphic form based on characteristic vibrational modes of the hydrocarbon chains and functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Set the spectral range (e.g., 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (e.g., 32).

  • Data Acquisition:

    • Collect the FTIR spectrum of the sample.

  • Data Analysis:

    • Analyze the regions of interest, particularly the CH₂ scissoring (~1470 cm⁻¹) and CH₂ rocking (~720 cm⁻¹) bands.

    • A single peak in these regions is indicative of the α form.

    • Splitting of these bands into two distinct peaks suggests the presence of the β' or β form.

    • Examine the C=O stretching region (~1740 cm⁻¹) for subtle shifts or changes in peak shape that can also be indicative of different polymorphic environments.

Visualization of Polymorphic Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of this compound polymorphism.

Polymorphic_Transition_Pathway Melt Molten this compound Alpha α Polymorph (Hexagonal) Melt->Alpha Rapid Cooling BetaPrime β' Polymorph (Orthorhombic) Melt->BetaPrime Slow Cooling Beta β Polymorph (Triclinic) Melt->Beta Very Slow Cooling / Annealing Alpha->BetaPrime Heating / Time BetaPrime->Beta Heating / Time

Caption: Polymorphic transition pathway of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Polymorph Characterization cluster_data Data Analysis & Interpretation cluster_result Conclusion Sample This compound Sample XRD X-ray Diffraction (XRD) Sample->XRD DSC Differential Scanning Calorimetry (DSC) Sample->DSC FTIR FTIR Spectroscopy Sample->FTIR Structure Crystal Structure (d-spacings) XRD->Structure Thermal Thermal Properties (Tm, ΔH) DSC->Thermal Vibrational Vibrational Modes (Peak Splitting) FTIR->Vibrational PolymorphID Polymorph Identification (α, β', or β) Structure->PolymorphID Thermal->PolymorphID Vibrational->PolymorphID

Caption: Experimental workflow for this compound polymorph analysis.

Conclusion

The polymorphic behavior of this compound is a critical factor influencing its functionality in various applications. A thorough characterization of its crystalline forms is essential for product development, quality control, and ensuring consistent performance. The combination of XRD, DSC, and FTIR spectroscopy provides a powerful analytical toolkit for identifying and quantifying the different polymorphs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound and other lipid-based systems. Careful control of processing conditions such as temperature and cooling rate is necessary to obtain the desired polymorphic form and ensure the stability and efficacy of the final product.

References

An In-Depth Technical Guide to 1,3-Distearin (CAS Number: 504-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, also known as glyceryl 1,3-distearate, is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions.[1] This diglyceride is a white, waxy solid at room temperature and is found in various natural fats and oils.[2] Its unique physicochemical properties make it a valuable component in the pharmaceutical, cosmetic, and food industries. In the context of drug development, this compound serves as a key intermediate in the synthesis of prodrugs and as a lipid excipient in the formulation of advanced drug delivery systems.[3] This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, with a focus on its relevance to researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in pharmaceutical formulations. The following tables summarize its key identifiers and physical characteristics.

Chemical Identifiers
PropertyValue
CAS Number 504-40-5
Molecular Formula C₃₉H₇₆O₅
Molecular Weight 625.02 g/mol
IUPAC Name (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate
Synonyms 1,3-Distearoylglycerol, Glyceryl 1,3-distearate, DG(18:0/0:0/18:0)

Source:[1][4][5]

Physical and Chemical Properties
PropertyValueReference
Appearance White to off-white solid[2][4]
Melting Point 72-79 °C
Boiling Point 669.6 ± 22.0 °C (Predicted)
Density 0.923 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water. Soluble in ethanol (B145695) and chloroform (B151607).
Storage Temperature -20°C[2]

Synthesis and Purification

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, and scalability.

Enzymatic Synthesis

Enzymatic synthesis is favored for its high regioselectivity, leading to a higher purity of the desired 1,3-isomer. This method typically involves the esterification of glycerol with stearic acid using a sn-1,3 specific lipase (B570770).

Materials:

  • Glycerol

  • Stearic Acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)[6][7]

  • Molecular sieves (e.g., 4A) or other dehydrating agents[6]

  • Solvents for purification (e.g., hexane (B92381), acetone)[8]

Procedure:

  • Reactant Preparation: In a temperature-controlled reactor, combine glycerol and stearic acid. A molar ratio of stearic acid to glycerol of 1:1 has been shown to maximize the yield of this compound.[6]

  • Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (e.g., 5-15% w/w of total reactants) and a dehydrating agent to the mixture.[6][7]

  • Reaction Conditions: Conduct the reaction at a controlled temperature (e.g., 75°C) under vacuum with constant stirring for a specified duration (e.g., 6 hours).[6] The vacuum helps to remove the water generated during the reaction, driving the equilibrium towards ester formation.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be reused.[9]

  • Purification: The crude product, containing a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids, requires purification.

Chemical Synthesis

Chemical synthesis often involves the acylation of a suitable glycerol derivative. While potentially faster, this method may result in a mixture of isomers requiring more rigorous purification.

Materials:

Procedure:

  • Reaction Setup: Dissolve the glycerol precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).[8]

  • Base Addition: Add anhydrous pyridine to act as a catalyst and to neutralize the HCl byproduct.[8]

  • Acylation: Cool the reaction mixture (e.g., 0-5°C) and slowly add stearoyl chloride dropwise with continuous stirring. Allow the reaction to proceed at room temperature for several hours.[8]

  • Quenching and Extraction: Quench the reaction with a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).[8]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[8]

Purification Methods

Molecular distillation is a highly effective technique for separating components based on their molecular weight under high vacuum. It is particularly useful for removing volatile impurities like free fatty acids and monoglycerides (B3428702) from the less volatile di- and triglycerides. A multi-stage molecular distillation process can significantly increase the purity of this compound.[6]

Typical Parameters for a Two-Stage Molecular Distillation:

  • First Stage (Removal of FFAs and MAGs):

    • Evaporation Temperature: 190°C[6]

    • Feed Temperature: 70°C[6]

    • Condenser Temperature: 70°C[6]

    • Absolute Pressure: 0.01 mbar[6]

  • Second Stage (Separation of DAGs from TAGs):

    • Evaporation Temperature: 230°C[6]

    • Feed Temperature: 80°C[6]

    • Condenser Temperature: 80°C[6]

    • Absolute Pressure: 0.01 mbar[6]

Recrystallization is a common method for purifying solid compounds. The choice of solvent is critical, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one (e.g., hexane/ethanol mixture).[10][11]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[12]

  • Filtration: Collect the purified crystals by filtration.[12]

  • Drying: Dry the crystals to remove any residual solvent.

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification enzymatic Enzymatic Esterification (Glycerol + Stearic Acid + Lipase) crude_product Crude this compound Mixture enzymatic->crude_product chemical Chemical Acylation (Glycerol Precursor + Stearoyl Chloride) chemical->crude_product mol_dist Molecular Distillation (Removes FFAs, MAGs, TAGs) crude_product->mol_dist recrystall Recrystallization (Solvent-based purification) mol_dist->recrystall pure_product High-Purity this compound recrystall->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Techniques

Accurate analysis of this compound is essential for quality control and research purposes. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation and quantification of diacylglycerol isomers.

Typical HPLC Parameters:

  • Column: C18 column[13]

  • Mobile Phase: Isocratic elution with 100% acetonitrile[13]

  • Detection: UV detection at 205 nm[13]

  • Elution Order: In RP-HPLC, 1,3-diacylglycerols generally elute before their corresponding 1,2-isomers. For a mixture of diacylglycerols, the elution order is influenced by the fatty acid composition, with less hydrophobic species eluting earlier.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the detailed structural analysis of diacylglycerols, including the identification of fatty acid composition. Derivatization is often necessary to improve the volatility of the analytes.

General GC-MS Protocol for Diacylglycerol Analysis:

  • Derivatization: Convert the hydroxyl group of the diacylglycerol to a more volatile derivative, such as a nicotinoyl or trimethylsilyl (B98337) (TMS) derivative.[14]

  • GC Separation:

    • Column: A capillary column suitable for lipid analysis (e.g., HP-5MS).

    • Temperature Program: An optimized temperature gradient is used to separate the different diacylglycerol species.

  • MS Detection: The mass spectrometer provides fragmentation patterns that can be used to identify the fatty acid composition and, in some cases, their position on the glycerol backbone.

Applications in Drug Development

This compound's biocompatibility and specific chemical structure make it a valuable tool in drug development.

Prodrug Synthesis

This compound can be used as a carrier moiety to create prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen.[3] The esterification of the drug to the free hydroxyl group of this compound can improve the drug's lipophilicity and potentially reduce gastrointestinal side effects.

Formulation of Drug Delivery Systems

This compound is a suitable lipid for the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery systems.[15] These systems can enhance the oral bioavailability of poorly water-soluble drugs, provide controlled release, and offer targeted drug delivery.

Method: High-Shear Homogenization followed by Ultrasonication

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Tween-80, Poloxamer 188)[16]

  • Co-surfactant (e.g., Soy lecithin)

  • Aqueous phase (e.g., distilled water)

Procedure:

  • Lipid Phase Preparation: Melt the this compound by heating it 5-10°C above its melting point. Dissolve the drug and co-surfactant in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the aqueous phase to the lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the pre-emulsion to ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to solidify and form SLNs.

SLN Formulation Workflow

G Solid Lipid Nanoparticle (SLN) Formulation Workflow cluster_phases Phase Preparation lipid_phase Lipid Phase (Molten this compound + Drug + Co-surfactant) pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase (Water + Surfactant) aqueous_phase->pre_emulsion ultrasonication Ultrasonication (Particle Size Reduction) pre_emulsion->ultrasonication cooling Cooling and Solidification ultrasonication->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion

Caption: General workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.

Biological Activity and Signaling Pathways

Diacylglycerols, including this compound, are important signaling molecules. While 1,2-diacylglycerols are the canonical activators of protein kinase C (PKC), some studies suggest that 1,3-diacylglycerols can also influence PKC activity, although they are generally less potent activators.[17] The activation of PKC by diacylglycerols is a key step in numerous cellular signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis.

The activation of PKC by diacylglycerol is a complex process that is also dependent on the presence of phospholipids, such as phosphatidylserine, and calcium ions.[18] Some research indicates that fatty acids can synergistically activate certain PKC isoforms in the presence of diacylglycerols.[18][19]

Diacylglycerol Signaling Pathway

G Simplified Diacylglycerol Signaling Pathway receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Co-activates downstream Downstream Cellular Responses (Gene expression, proliferation, etc.) pkc->downstream Phosphorylates targets

Caption: Simplified overview of the diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

This compound is a versatile and valuable lipid for researchers and professionals in drug development. Its well-defined physicochemical properties, coupled with established methods for its synthesis and analysis, make it a reliable component for various pharmaceutical applications. From its role as a building block for prodrugs to its use as a core component in advanced drug delivery systems like solid lipid nanoparticles, this compound offers numerous opportunities for innovation in formulation science. A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is essential for harnessing its full potential in the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol composed of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-3 positions, is a molecule of significant interest in pharmaceutical sciences and material science. Its thermodynamic properties, particularly its polymorphic behavior, are crucial for applications in drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where the physical state of the lipid matrix governs drug loading, release kinetics, and stability. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing its polymorphic forms, the experimental protocols for their characterization, and the associated thermodynamic data.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.[1][2][3]

PropertyValue
Synonyms 1,3-Distearoylglycerol, Glyceryl 1,3-distearate
CAS Number 504-40-5
Molecular Formula C₃₉H₇₆O₅
Molecular Weight 625.03 g/mol
Appearance White to Off-White Solid
Melting Point 78.5-79 °C (solvent: ethyl ether)

Polymorphism and Thermodynamic Data

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, exhibit distinct thermodynamic properties, including melting point, enthalpy of fusion, and stability. For 1,3-diacylglycerols like this compound, the most commonly observed polymorphs are the β' (beta-prime) and β (beta) forms.[4] In some cases, a less stable α (alpha) form can also be observed.[5]

The β' form is generally metastable and transforms into the more stable β form over time or with thermal treatment. The β form, being the most stable, has a higher melting point and a more ordered crystal lattice.[4]

Table of Thermodynamic Properties of this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)
β' (beta-prime) Data not specifically available for this compound; typically lower than the β form.Data not specifically available for this compound.
β (beta) Data not specifically available for this compound; generally the highest melting point.Data not specifically available for this compound.

Experimental Protocols

The characterization of the thermodynamic properties of this compound and its polymorphs relies on several key analytical techniques.

Preparation of Polymorphs

The specific crystalline form of this compound obtained depends on the crystallization conditions, such as the cooling rate, solvent, and temperature.

General Protocol for Polymorph Preparation:

  • Melt Crystallization:

    • Heat the this compound sample to a temperature approximately 10-20 °C above its final melting point to ensure complete melting and erase any crystal memory.

    • For the α form: Rapidly cool the melt to a low temperature (e.g., by quenching in liquid nitrogen or on a cold plate). This kinetically traps the molecules in the less stable α form.

    • For the β' form: Cool the melt at a moderate rate (e.g., 5-10 °C/min) to a temperature just below the melting point of the β' form and hold isothermally.

    • For the β form: Cool the melt very slowly (e.g., 0.1-1 °C/min) or hold the sample at a temperature just below the melting point of the β' form for an extended period to allow for the transition to the more stable β form.

  • Solvent Crystallization:

    • Dissolve the this compound in a suitable solvent (e.g., hexane, acetone) at an elevated temperature.

    • Slowly cool the solution or allow the solvent to evaporate slowly at a constant temperature. The choice of solvent and the rate of cooling/evaporation will influence the resulting polymorph.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Experimental Workflow for DSC Analysis:

DSC_Workflow prep Sample Preparation: Weigh 1-3 mg of this compound into an aluminum DSC pan. seal Hermetically seal the pan. prep->seal load Place sample and reference pans into the DSC instrument. seal->load ref Prepare an empty sealed pan as a reference. ref->load program Set Temperature Program: 1. Equilibrate at a starting temperature (e.g., 25°C). 2. Heat at a controlled rate (e.g., 5-10°C/min) to a temperature above the final melting point. 3. Hold isothermally for a few minutes. 4. Cool at a controlled rate (e.g., 5-10°C/min) to the starting temperature. load->program run Run the DSC analysis under an inert atmosphere (e.g., Nitrogen). program->run analyze Analyze the Thermogram: - Identify melting peaks (endotherms). - Determine onset temperature, peak temperature (melting point). - Integrate peak area to calculate enthalpy of fusion (ΔHfus). run->analyze

Caption: Workflow for DSC analysis of this compound.

DSC Analysis Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below its first expected thermal event (e.g., 25°C).

    • Heat the sample at a constant rate, typically between 2 and 20°C/min, to a temperature above its final melting point (e.g., 100°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the starting temperature.

    • A second heating scan is often performed to observe the behavior of the melt-crystallized sample.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the different polymorphs by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. Each polymorph has a unique diffraction pattern.

Experimental Workflow for XRD Analysis:

XRD_Workflow sample_prep Sample Preparation: Prepare a thin, flat layer of the This compound powder on a sample holder. instrument_setup Instrument Setup: - Mount the sample in the diffractometer. - Select X-ray source (e.g., Cu Kα). - Set operating voltage and current. sample_prep->instrument_setup scan_parameters Set Scan Parameters: - Define the 2θ angular range (e.g., 2-40°). - Set the step size and scan speed. instrument_setup->scan_parameters data_collection Data Collection: Perform the X-ray scan. scan_parameters->data_collection data_analysis Data Analysis: - Identify the diffraction peaks (2θ values). - Calculate the d-spacings using Bragg's Law. - Compare the pattern to known polymorphs to identify the crystal form. data_collection->data_analysis Polymorph_Transitions Melt Melt Alpha α (Metastable) Melt->Alpha Rapid Cooling BetaPrime β' (Metastable) Melt->BetaPrime Moderate Cooling Beta β (Stable) Melt->Beta Slow Cooling Alpha->Melt Heating Alpha->BetaPrime Heating / Time BetaPrime->Melt Heating BetaPrime->Beta Heating / Time Beta->Melt Heating

References

A Technical Overview of 1,3-Distearin: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Distearin, a diglyceride of significant interest in various scientific and industrial fields, including food science and pharmaceuticals. This document details its fundamental molecular properties, outlines a common experimental protocol for its synthesis, and illustrates a key synthetic pathway.

Core Molecular Data

This compound, also known as glycerol (B35011) 1,3-distearate, is a diacylglycerol where stearic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its physicochemical properties are summarized in the table below.

IdentifierValueSource
Molecular Formula C₃₉H₇₆O₅[1][2][3][4]
Molecular Weight 625.02 g/mol [1][2][4][5]
CAS Number 504-40-5[1][3]
Formal Name Octadecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester[1][3]
Synonyms 1,3-Distearoyl glycerol, Glyceryl 1,3-distearate, DG(18:0/0:0/18:0)[2][3]

Enzymatic Synthesis of this compound: An Experimental Protocol

The synthesis of 1,3-diacylglycerols such as this compound is often achieved through enzymatic esterification, which offers high specificity and milder reaction conditions compared to chemical synthesis. The following protocol describes a general method for the synthesis of this compound.

Materials:

  • Glycerol

  • Stearic Acid

  • Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme TL IM)[5][6]

  • 4A Molecular Sieves

  • Silica (B1680970) Gel

  • Solvent (e.g., a solvent-free system is often preferred)[3][7]

Procedure:

  • Reactant Preparation: The molar ratio of stearic acid to glycerol is a critical parameter and should be optimized. For the synthesis of 1,3-distearoylglycerol (1,3-DSG), a molar ratio of stearic acid to glycerol of 1:1 has been shown to be effective.[5]

  • Reaction Setup: In a suitable reaction vessel, combine glycerol, stearic acid, and the immobilized lipase. To drive the esterification reaction forward, water removal is essential. This can be achieved by adding 4A molecular sieves and silica gel to the reaction mixture.[5]

  • Esterification Reaction: The reaction is typically conducted at an elevated temperature, for instance, 75°C, for a period of several hours (e.g., 6 hours), with continuous stirring.[5] The use of a solvent-free system is a common and environmentally friendly approach.[3][7]

  • Enzyme Removal: Following the reaction, the immobilized enzyme can be easily removed from the product mixture by filtration.

  • Purification: The crude product will contain a mixture of mono-, di-, and triglycerides, as well as unreacted free fatty acids. Purification can be achieved through a multi-step process:

    • Molecular Distillation: This step is effective for removing unreacted free fatty acids.[3]

    • Solvent Fractionation: Acetone fractionation can be employed to separate the desired this compound from other glycerides, yielding a high-purity product.[3]

  • Analysis: The purity and composition of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Synthesis of this compound

The enzymatic synthesis of this compound from glycerol and stearic acid is a key process. The following diagram illustrates the workflow of this synthesis.

Enzymatic_Synthesis_of_1_3_Distearin Glycerol Glycerol Reactants Reactants Mixture Glycerol->Reactants StearicAcid Stearic Acid (2 eq.) StearicAcid->Reactants Esterification Enzymatic Esterification (sn-1,3 specific lipase) Reactants->Esterification CrudeProduct Crude Product (Mixture of glycerides and FFAs) Esterification->CrudeProduct Filtration Filtration CrudeProduct->Filtration ImmobilizedLipase Immobilized Lipase (recycled) Filtration->ImmobilizedLipase Separated Purification Purification (Molecular Distillation & Solvent Fractionation) Filtration->Purification Filtrate PureProduct Purified this compound Purification->PureProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Applications in Drug Development

Diacylglycerols like this compound are recognized for their role as functional excipients in lipid-based drug delivery systems. They can be incorporated into formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug solubility, improve bioavailability, and control the release profile of therapeutic agents. The biocompatibility of these lipids makes them valuable components in the design of advanced drug delivery vehicles.

References

Spectroscopic Profile of 1,3-Distearin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Distearin (glycerol 1,3-distearate), a key intermediate and excipient in various scientific and industrial applications. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format, accompanied by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic signatures of this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~4.15msn-1,3 CH₂
~3.95msn-2 CH
~2.30tα-CH₂ (adjacent to C=O)
~1.60mβ-CH₂
~1.25br s-(CH₂)n- (polymethylene chain)
~0.88tTerminal CH₃
Solvent: CDCl₃. Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~173.5C=O (Ester carbonyl)
~68.9sn-2 CH
~65.2sn-1,3 CH₂
~34.2α-CH₂ (adjacent to C=O)
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.5-(CH₂)n-
~29.3-(CH₂)n-
~29.1-(CH₂)n-
~24.9β-CH₂
~22.7-(CH₂)n-
~14.1Terminal CH₃
Solvent: CDCl₃. Data sourced from SpectraBase.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (hydroxyl group)
~2920, ~2850StrongC-H stretch (asymmetric and symmetric methylene)
~1735StrongC=O stretch (ester carbonyl)
~1465MediumC-H bend (methylene scissoring)
~1175StrongC-O stretch (ester)
~720Medium-(CH₂)n- rock (methylene rocking)
Sample preparation technique: Thin film from chloroform (B151607) cast or KBr pellet.[3][4]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of this compound

m/z (mass-to-charge ratio)Assignment
625.0[M+H]⁺ (Molecular ion + H) - often of low abundance
341.3Fragment corresponding to the loss of one stearic acid and water
267.2Fragment corresponding to the stearoyl cation [CH₃(CH₂)₁₆CO]⁺
Ionization techniques can influence the fragmentation pattern observed.[5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of this compound in a volatile solvent such as chloroform. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the analyte.[7]

  • Background Collection: Record a background spectrum of the clean, empty salt plate.

  • Sample Analysis: Mount the sample-coated salt plate in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the high molecular weight and low volatility of intact this compound, GC-MS analysis is typically performed after derivatization to analyze its fatty acid composition.

  • Derivatization (Transesterification): Convert the glyceride to its more volatile fatty acid methyl esters (FAMEs). This can be achieved by heating the sample in a solution of methanolic HCl or BF₃ in methanol.[8]

  • Extraction: After the reaction, add water and a nonpolar solvent (e.g., hexane) to the mixture. The FAMEs will partition into the organic layer.

  • GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., a wax or polysiloxane-based column) and a temperature program that allows for the separation of the FAMEs.

    • MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-500).

  • Data Interpretation: Identify the FAMEs by comparing their mass spectra and retention times with those of authentic standards and spectral libraries.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis sample This compound Sample nmr_prep Dissolve in CDCl3 sample->nmr_prep ir_prep Prepare Thin Film sample->ir_prep ms_prep Derivatize to FAMEs sample->ms_prep nmr_acq ¹H & ¹³C NMR nmr_prep->nmr_acq ir_acq FT-IR ir_prep->ir_acq ms_acq GC-MS ms_prep->ms_acq nmr_proc Fourier Transform, Phasing, Baseline Correction nmr_acq->nmr_proc ir_proc Background Subtraction ir_acq->ir_proc ms_proc Chromatogram Integration, Library Search ms_acq->ms_proc nmr_analysis Structural Assignment nmr_proc->nmr_analysis ir_analysis Functional Group ID ir_proc->ir_analysis ms_analysis Fragmentation Analysis ms_proc->ms_analysis report Final Report nmr_analysis->report ir_analysis->report ms_analysis->report

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

The Stereochemical Landscape of 1,3-Distearoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereochemistry in the structure and function of 1,3-distearoylglycerol (1,3-DSG). As a key diacylglycerol (DAG), the spatial arrangement of its constituent fatty acids around the glycerol (B35011) backbone dictates its biological activity, particularly in cell signaling pathways. This document provides a comprehensive overview of the synthesis, separation, and biological significance of 1,3-DSG enantiomers, complete with detailed experimental protocols and data presented for clarity and comparison.

Introduction to the Stereochemistry of 1,3-Distearoylglycerol

1,3-Distearoylglycerol is a diacylglycerol where two stearic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol molecule. The central carbon (sn-2) of the glycerol backbone is a chiral center, meaning 1,3-DSG can exist as two non-superimposable mirror images, or enantiomers: (R)-1,3-distearoylglycerol and (S)-1,3-distearoylglycerol. This chirality is fundamental to its interaction with stereospecific enzymes and receptors in biological systems.

While racemic mixtures of 1,3-diacylglycerols are readily synthesized, the preparation and analysis of the individual enantiomers are crucial for understanding their specific biological roles. This is particularly relevant in the study of signaling pathways, such as those involving Protein Kinase C (PKC), where stereoselectivity is a key determinant of activation.

Physicochemical Properties of 1,3-Distearoylglycerol

Table 1: Physicochemical Properties of 1,3-Distearoylglycerol and Related Compounds

PropertyValue
Racemic 1,3-Distearoylglycerol
Molecular FormulaC₃₉H₇₆O₅
Molecular Weight625.0 g/mol [1]
AppearanceSolid[2]
1,3-Distearoyl-2-oleoylglycerol (SOS) Polymorphs
β' (Form IV) Melting Point36.5 °C[3]
β₁ (Form VI) Melting Point43.0 °C[3]
Metastable Form Melting Point34.76 ± 0.13 °C[3]
Melting Enthalpy (Metastable Form)99.99 ± 2.49 J/g[3]

Enantioselective Synthesis of (R)- and (S)-1,3-Distearoylglycerol

The synthesis of enantiomerically pure 1,3-distearoylglycerol requires a stereocontrolled approach. A plausible chemoenzymatic method, adapted from protocols for similar chiral glycerolipids, is outlined below. This strategy utilizes a chiral starting material to establish the desired stereochemistry.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol describes a potential pathway for the synthesis of (R)- and (S)-1,3-distearoylglycerol starting from the corresponding enantiomers of solketal (B138546) ((R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol or (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol).

Materials:

Procedure:

  • Esterification of Solketal:

    • Dissolve (R)- or (S)-solketal (1 equivalent) and stearic acid (1.1 equivalents) in anhydrous dichloromethane.

    • Add DMAP (0.1 equivalents) and DCC (1.2 equivalents) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting protected monostearoyl-solketal by silica gel chromatography.

  • Deprotection of the Acetal:

    • Dissolve the purified product in a mixture of methanol and water.

    • Add Dowex 50W-X8 resin and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Filter off the resin and concentrate the filtrate.

    • Purify the resulting enantiomerically pure 1-monostearoyl-sn-glycerol by silica gel chromatography.

  • Second Esterification:

    • Dissolve the 1-monostearoyl-sn-glycerol (1 equivalent) and stearic acid (1.1 equivalents) in anhydrous dichloromethane.

    • Add DMAP (0.1 equivalents) and DCC (1.2 equivalents) at 0°C.

    • Allow the reaction to proceed at room temperature for 24-48 hours.

    • Work up the reaction as described in step 1.

    • Purify the final product, (R)- or (S)-1,3-distearoylglycerol, by silica gel chromatography.

Chiral Separation and Analysis of 1,3-Distearoylglycerol Enantiomers

The separation and quantification of 1,3-DSG enantiomers are typically achieved using chiral high-performance liquid chromatography (HPLC). Two main strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization to form diastereomers.

Experimental Protocol: Chiral HPLC Analysis

4.1.1. Indirect Method via Diastereomer Formation

This method involves reacting the racemic 1,3-DSG with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Materials:

  • Racemic 1,3-distearoylglycerol

  • (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (chiral derivatizing agent)

  • Anhydrous toluene

  • HPLC grade hexane

  • HPLC grade ethyl acetate

  • Silica HPLC column

Procedure:

  • Derivatization:

    • Dissolve racemic 1,3-distearoylglycerol in anhydrous toluene.

    • Add an excess of (S)-(+)-1-(1-naphthyl)ethyl isocyanate.

    • Heat the mixture at 60-80°C for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting diastereomeric urethane (B1682113) derivatives by preparative TLC or silica gel chromatography.

  • HPLC Separation:

    • Dissolve the purified diastereomers in the HPLC mobile phase.

    • Inject the sample onto a silica HPLC column.

    • Elute with an isocratic mobile phase, for example, a mixture of hexane and ethyl acetate (e.g., 85:15 v/v).[4]

    • Monitor the elution profile using a UV detector. The two diastereomers should exhibit different retention times.

4.1.2. Direct Method using a Chiral Stationary Phase

This approach involves the direct separation of the enantiomers on an HPLC column containing a chiral stationary phase. The diacylglycerols are often derivatized with a chromophore to enhance detection.

Materials:

  • Racemic 1,3-distearoylglycerol

  • 3,5-Dinitrophenyl isocyanate (for derivatization)

  • Chiral HPLC column (e.g., based on (R)-(+)-1-(1-naphthyl)ethylamine polymer bonded to silica)[5]

  • HPLC grade hexane

  • HPLC grade 1,2-dichloroethane

  • HPLC grade ethanol (B145695)

Procedure:

  • Derivatization:

    • React the racemic 1,3-distearoylglycerol with 3,5-dinitrophenyl isocyanate to form the urethane derivatives.

  • HPLC Separation:

    • Inject the derivatized sample onto the chiral HPLC column.

    • Elute with a mobile phase such as a mixture of hexane, 1,2-dichloroethane, and ethanol (e.g., 40:10:1 v/v/v).[5]

    • Monitor the separation using a UV detector.

Biological Significance: Stereoselective Activation of Protein Kinase C

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. A primary target of DAG signaling is Protein Kinase C (PKC), a family of enzymes involved in regulating cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is highly stereoselective, with a strong preference for sn-1,2-diacylglycerols over sn-2,3- or 1,3-diacylglycerols.[6]

The binding of sn-1,2-DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. 1,3-Diacylglycerols are significantly less effective at activating PKC.[4] This stereoselectivity underscores the importance of precisely regulated enzymatic synthesis and degradation of DAG isomers within the cell to ensure proper signal transduction.

Signaling Pathway Diagram

PKC_Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleavage DAG sn-1,2-Diacylglycerol PLC->DAG cleavage PIP2 PIP2 PIP2->PLC PKC_inactive Inactive PKC DAG->PKC_inactive binds PKC_active Active PKC PKC_inactive->PKC_active activates Phospho_Substrate Phosphorylated Substrate PKC_active->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: Stereoselective activation of Protein Kinase C (PKC) by sn-1,2-diacylglycerol.

Experimental and Logical Workflows

Enantioselective Synthesis Workflow

Synthesis_Workflow Start Chiral Solketal ((R) or (S)) Ester1 Esterification with Stearic Acid Start->Ester1 Protect Protected Monostearoyl-solketal Ester1->Protect Deprotect Acetal Deprotection Protect->Deprotect Mono Enantiopure 1-Monostearoyl-sn-glycerol Deprotect->Mono Ester2 Second Esterification with Stearic Acid Mono->Ester2 Final Enantiopure (R)- or (S)-1,3-Distearoylglycerol Ester2->Final

Caption: Chemoenzymatic synthesis of enantiopure 1,3-distearoylglycerol.

Chiral Separation Workflow

Separation_Workflow Racemate Racemic 1,3-Distearoylglycerol Deriv Derivatization with Chiral Agent (e.g., (S)-(+)-1-(1-Naphthyl)ethyl isocyanate) Racemate->Deriv Diastereomers Diastereomeric Mixture Deriv->Diastereomers HPLC HPLC on Achiral Column (e.g., Silica Gel) Diastereomers->HPLC Separated Separated Diastereomers HPLC->Separated Enantiomers Pure Enantiomers (after removal of derivatizing group) Separated->Enantiomers

Caption: Indirect chiral separation of 1,3-distearoylglycerol enantiomers.

Conclusion

The stereochemistry of 1,3-distearoylglycerol is a critical factor that governs its biological activity and physicochemical properties. The ability to synthesize and separate the individual enantiomers is essential for elucidating their specific roles in cellular processes, particularly in the context of lipid-mediated signaling. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to explore the nuanced world of diacylglycerol stereoisomers and their potential as therapeutic targets and formulation components. Further research into the specific properties and biological functions of enantiomerically pure 1,3-distearoylglycerol will undoubtedly open new avenues in lipid research and pharmaceutical development.

References

Methodological & Application

Enzymatic synthesis of 1,3-Distearin for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enzymatic Synthesis of 1,3-Distearin

Introduction

This compound (1,3-distearoylglycerol) is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions.[1][2] In research and pharmaceutical development, this compound serves as a crucial intermediate for the synthesis of structured triglycerides and prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce their ulcerogenicity.[2][3] Enzymatic synthesis offers a highly specific and efficient route to produce this compound, avoiding the harsh conditions and complex purification steps associated with chemical synthesis.[4][5] This method utilizes sn-1,3-regiospecific lipases to catalyze the direct esterification of glycerol with stearic acid, ensuring high yields of the desired isomer.[6]

Principle of Synthesis

The enzymatic synthesis of this compound is primarily achieved through the direct esterification of glycerol and stearic acid in a solvent-free system. A lipase (B570770) with high sn-1,3-regioselectivity, such as from Thermomyces lanuginosus or Rhizomucor miehei, is used as a biocatalyst.[7] The lipase selectively catalyzes the formation of ester bonds at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol molecule, leaving the secondary hydroxyl group (sn-2) unreacted. The reaction is an equilibrium process, and the removal of water, a byproduct of the reaction, is critical to drive the synthesis towards the formation of diacylglycerols.[8][9]

Key Parameters for Optimization

The successful synthesis of high-purity this compound is dependent on the careful optimization of several reaction parameters:

  • Lipase Selection : The choice of enzyme is critical. Immobilized lipases like Lipozyme TL IM (Thermomyces lanuginosus) are particularly suitable for high-melting point substrates like stearic acid, as they maintain relatively high activity at the required elevated temperatures (73–75 °C).[10][11] Lipases such as Lipozyme RM IM (Rhizomucor miehei) and Novozym 435 (Candida antarctica lipase B) are also widely used for DAG synthesis.[4][8]

  • Reaction Temperature : A significant challenge in synthesizing this compound is its high melting point. The reaction temperature must be high enough to keep the substrates in a molten state but not so high as to denature the enzyme. Temperatures in the range of 73-75°C have been found to be effective.[10][12]

  • Substrate Molar Ratio : The molar ratio of stearic acid to glycerol influences the product distribution. For this compound, an initial molar ratio of stearic acid to glycerol of 1:1 has been shown to maximize the 1,3-DAG content.[10]

  • Water Removal : To shift the reaction equilibrium towards ester formation, the water produced must be continuously removed. This is typically achieved by applying a vacuum or by using water adsorbents like molecular sieves.[8][9][10]

  • Enzyme Loading : The concentration of the lipase affects the reaction rate. An enzyme load of 5-10% (w/w of reactants) is commonly used.[8][12] Increasing the enzyme concentration can increase the reaction rate, but excessive amounts may not significantly improve the yield and can lead to a slight decrease in 1,3-DAG content due to acyl migration.[8]

Data Summary

The following tables summarize quantitative data for the enzymatic synthesis of high-melting point 1,3-diacylglycerols, including this compound (1,3-DSG) and the closely related 1,3-dipalmitoylglycerol (1,3-DPG).

Table 1: Comparison of Lipases for Diacylglycerol Synthesis

LipaseSourceSpecificityTypical SubstratesReferences
Lipozyme TL IM Thermomyces lanuginosussn-1,3 specificPalmitic Acid, Stearic Acid[10][11][13]
Lipozyme RM IM Rhizomucor mieheisn-1,3 specificLauric Acid, Oleic Acid[7][8]
Novozym 435 Candida antarctica BNon-specific, but effectiveOleic Acid, Medium-Chain Fatty Acids[4][14][15]

Table 2: Optimized Reaction Conditions for this compound (1,3-DSG) Synthesis

ParameterOptimized ValueReference
Synthesis Method Enzymatic Esterification[10]
Lipase Lipozyme TL IM[10][11]
Substrate Molar Ratio (Stearic Acid:Glycerol) 1:1[10]
Enzyme Loading ~5% (w/w)[8][10]
Temperature 75°C[10][12]
Reaction Time 6 hours[10]
System Solvent-free, with water removal (absorbents/vacuum)[9][10]
Crude Product DAG Content 39.58%[10]
1,3-isomer ratio in DAG fraction 52.43%[10]
Purity after Purification >83%[10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the direct esterification of stearic acid and glycerol in a solvent-free system.

Materials:

  • Stearic Acid (≥99% purity)

  • Glycerol (≥99% purity)

  • Immobilized Lipase (Lipozyme TL IM)

  • 4A Molecular Sieves and Silica (B1680970) Gel (as water absorbents)

  • Double-layer glass reaction kettle with overhead stirrer and vacuum connection

  • Circulating water bath

Procedure:

  • Reactant Preparation: In the reaction kettle, combine stearic acid and glycerol at a 1:1 molar ratio.[10]

  • Addition of Absorbents: Add 4A molecular sieves and silica gel. The mass ratio of molecular sieve:silica gel:glycerol should be 1:1:1.[10]

  • Enzyme Addition: Add Lipozyme TL IM at a concentration of 5% (w/w) based on the total mass of stearic acid and glycerol.

  • Reaction Conditions:

    • Heat the mixture to 75°C using the circulating water bath.[10]

    • Begin stirring at approximately 275 rpm.[11]

    • Apply a vacuum (e.g., 0.01 MPa) to facilitate the removal of water produced during the reaction.[11]

  • Reaction Monitoring: Allow the reaction to proceed for 6 hours.[10] Samples can be taken periodically to analyze the composition of mono-, di-, and triglycerides, and free fatty acids using GC or HPLC.

  • Enzyme Removal: After the reaction is complete, cool the mixture slightly and filter it while still warm (to prevent solidification) to remove the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.

Protocol 2: Purification of this compound

A multi-step purification process involving molecular distillation and solvent fractionation is required to obtain high-purity this compound.[10]

Materials:

  • Crude reaction product from Protocol 1

  • Molecular distillation apparatus

  • Hexane (B92381) (analytical grade)

  • Crystallization vessel with temperature control

Procedure:

Part A: Multi-Stage Molecular Distillation

  • First Stage: Set the molecular distiller to 190°C to remove the majority of unreacted free fatty acids (FFAs) and monostearin (B1671896) (MAGs) from the crude product.[10] The residue will be enriched in di- and triglycerides.

  • Second Stage: Increase the temperature of the molecular distiller to 230°C to distill the diacylglycerol (DAG) fraction, leaving the heavier triglycerides (TAGs) as the residue.[10]

  • Third Stage: Re-distill the collected DAG fraction at 190°C to remove any remaining FFAs and MAGs. The residue from this stage is the purified DAG fraction, rich in this compound.[10]

Part B: Solvent Fractionation

  • Dissolution: Dissolve the purified DAG fraction from the molecular distillation in hexane at a ratio of 1:10 (w/v). Heat the mixture to 60°C to ensure complete dissolution.

  • Crystallization: Cool the solution to 25°C and hold at this temperature to allow for the selective crystallization of this compound. 1,2-diacylglycerols and other impurities tend to remain in the hexane solvent (olein fraction).[16]

  • Isolation: Separate the crystallized solid (stearin fraction) from the liquid by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold hexane and dry under vacuum to remove residual solvent. The resulting solid is high-purity this compound.

Protocol 3: Product Analysis

The purity and isomeric composition of the final product should be confirmed by analytical methods.

  • Gas Chromatography (GC): Used to determine the lipid profile, quantifying the relative amounts of free fatty acids, mono-, di-, and triglycerides.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the 1,3-DAG and 1,2-DAG isomers, thus determining the isomeric purity of the final product.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the specific positions of the stearoyl groups on the glycerol backbone.[17]

Visualizations

Caption: Workflow for the enzymatic synthesis and purification of this compound.

References

Synthesis and Purification of 1,3-Distearin: An Application Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chemical and enzymatic synthesis of 1,3-distearin, a diglyceride of significant interest in the pharmaceutical, cosmetic, and food industries. It is intended for researchers, scientists, and drug development professionals. This application note includes step-by-step experimental procedures, comprehensive data on reaction yields and purity, and detailed methods for purification and characterization. Visual workflows and logical diagrams are provided to facilitate understanding and implementation.

Introduction

This compound, also known as glyceryl 1,3-distearate, is a diacylglycerol where stearic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone. Its specific structure imparts unique physicochemical properties, making it a valuable component in various applications. The synthesis of high-purity this compound can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired purity, yield, cost, and environmental considerations. This protocol outlines both a chemical esterification method and an enzymatic approach, providing a comparative basis for researchers.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
ParameterChemical Synthesis (Direct Esterification)Enzymatic Synthesis (Esterification)
Reactants Stearic Acid, GlycerolStearic Acid, Glycerol
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid) or basic catalyst (e.g., MgO, ZnO)Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM, Novozym 435)
Molar Ratio (Stearic Acid:Glycerol) 2:1 to 1:1.2[1]Typically 2:1[2]
Reaction Temperature High (160-240 °C)[1][3]Mild (50-75 °C)[2]
Reaction Time 2-8 hours[1][3]3-12 hours[2][4]
Solvent Often solvent-free[1]Solvent-free or in an organic solvent (e.g., t-butanol)
Yield of this compound Variable, often with a mixture of mono-, di-, and triglyceridesCan reach high levels, with some studies reporting over 80% 1,3-diglyceride content in the reaction mixture[4]
Purity (after purification) Dependent on extensive purificationHigh purity achievable (>99%)[2]
Table 2: Purification Outcomes for this compound
Purification MethodKey ParametersPurity AchievedReference
Molecular Distillation Evaporation Temperature: 190-230 °C, Absolute Pressure: 0.01 mbarEffective for removing free fatty acids and monoglycerides
Crystallization Solvent System: Hexane (B92381)/Ethanol (B145695) or Acetone. Temperature: Cooled to induce crystallization.Can achieve high purity, with reports of >99% for similar diglycerides.[2][5]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Direct Esterification

This protocol describes the synthesis of this compound by the direct esterification of stearic acid and glycerol.

Materials:

  • Stearic Acid (purity > 99%)

  • Glycerol (purity > 99%)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine stearic acid (2 moles) and glycerol (1 mole).

  • Catalyst and Solvent Addition: Add p-toluenesulfonic acid (0.02 moles) as a catalyst and a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Esterification Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Proceed with the purification protocol as described below.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using an immobilized lipase in a solvent-free system.[2]

Materials:

  • Stearic Acid (purity > 99%)

  • Glycerol (purity > 99%)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Acetone (analytical grade)

  • Hexane (analytical grade)

Equipment:

  • Pear-shaped flask or temperature-controlled reactor

  • Water bath or heating mantle with magnetic stirrer

  • Vacuum pump

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a pear-shaped flask, combine stearic acid (20 mmol) and glycerol (10 mmol).

  • Enzyme Addition: Add the immobilized lipase, Lipozyme RM IM, at a loading of 5% (w/w) of the total reactants.[2]

  • Reaction Conditions: Heat the mixture to 75 °C in a water bath with continuous stirring. Apply a vacuum of approximately 4 mm Hg throughout the reaction to remove the water produced.[2] The reaction is typically carried out for 3-6 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with hexane and dried for potential reuse.

  • Purification: The crude product, containing this compound along with unreacted starting materials and byproducts like monostearin (B1671896) and tristearin, is then subjected to purification.

Protocol 3: Purification of this compound by Crystallization

This protocol describes the purification of crude this compound obtained from either chemical or enzymatic synthesis.

Materials:

  • Crude this compound

  • Hexane (analytical grade)

  • Ethanol (analytical grade) or Acetone (analytical grade)

Equipment:

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath or refrigerator

  • Buchner funnel and flask

  • Vacuum pump

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane in an Erlenmeyer flask.

  • Crystallization:

    • Method A (Hexane/Ethanol): While the hexane solution is still warm, slowly add ethanol until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

    • Method B (Acetone): Dissolve the crude product in hot acetone.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystallization.

  • Isolation: Collect the precipitated crystals of this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. A purity of over 99% can be achieved.[2]

Protocol 4: Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Acquisition Parameters (Example):

  • Pulse Sequence: zg30

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons)

  • Acquisition Time (aq): 2-4 seconds

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: zgig (inverse-gated decoupling to suppress NOE for quantification)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 10-30 seconds (long delay is crucial for accurate quantification of quaternary carbons)

  • Acquisition Time (aq): 1-2 seconds

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification Reactants Stearic Acid + Glycerol Reaction Esterification (Acid Catalyst, Heat) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Neutralization & Washing Crude_Product->Workup Solvent_Removal Solvent Evaporation Workup->Solvent_Removal Crystallization Recrystallization (Hexane/Ethanol) Solvent_Removal->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Workflow for the chemical synthesis and purification of this compound.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reactants Stearic Acid + Glycerol Enzymatic_Reaction Enzymatic Esterification (Immobilized Lipase, Mild Heat, Vacuum) Reactants->Enzymatic_Reaction Crude_Mixture Crude Product + Enzyme Enzymatic_Reaction->Crude_Mixture Enzyme_Removal Filtration Crude_Mixture->Enzyme_Removal Crystallization Recrystallization (Acetone) Enzyme_Removal->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Synthesis_Decision_Tree Start Choice of Synthesis Method for this compound Purity_Cost Primary Consideration? Start->Purity_Cost High_Purity High Purity & Specificity Purity_Cost->High_Purity Purity Low_Cost Lower Cost & Scalability Purity_Cost->Low_Cost Cost Enzymatic Enzymatic Synthesis High_Purity->Enzymatic Chemical Chemical Synthesis Low_Cost->Chemical

Caption: Decision tree for selecting a synthesis method for this compound.

References

Preparation of High-Purity 1,3-Distearin for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol with stearic acid moieties at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, serves as a crucial intermediate and building block in various laboratory and pharmaceutical applications.[1][2] Its defined structure makes it a valuable component in the synthesis of structured triglycerides and as a precursor for creating prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal side effects.[2] This document provides detailed protocols for the enzymatic and chemical synthesis of high-purity this compound, along with purification and characterization methods suitable for laboratory settings.

Applications in Drug Development

In pharmaceutical research, this compound is utilized as a key intermediate in the development of novel drug delivery systems and prodrugs.[] By chemically linking active pharmaceutical ingredients (APIs) to the this compound backbone, researchers can modify the pharmacokinetic properties of a drug, potentially enhancing its bioavailability and reducing toxicity.[] A notable application is in the synthesis of glyceride prodrugs of NSAIDs like ibuprofen, naproxen, and diclofenac, which have demonstrated reduced ulcerogenicity.[2]

Synthesis Methodologies

The preparation of high-purity this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are lauded for their high specificity, leading to fewer byproducts and operating under milder conditions.[4] In contrast, chemical synthesis can be faster but may necessitate more rigorous purification steps to eliminate residual catalysts and side products.[4][5]

Enzymatic Synthesis of this compound

Enzymatic synthesis of this compound typically involves the direct esterification of glycerol with stearic acid, catalyzed by a 1,3-specific lipase (B570770). This method offers high regioselectivity, favoring the formation of the desired 1,3-isomer.

A combined technique involving selective esterification followed by purification steps like molecular distillation and solvent fractionation has been developed for preparing high-melting-point diacylglycerols like this compound.[6] For the enzymatic esterification of 1,3-distearoylglycerol (1,3-DSG), a molar ratio of stearic acid to glycerol of 1:1 has been found to maximize the 1,3-DAG content.[6]

Experimental Protocol: Enzymatic Esterification

This protocol outlines the steps for the enzymatic synthesis of this compound.

Materials:

  • Stearic Acid (>98% purity)

  • Glycerol (>99% purity)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)

  • 4A Molecular Sieves

  • Silica (B1680970) Gel

  • Hexane (B92381) (analytical grade)

  • Acetone (analytical grade)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, combine stearic acid and glycerol at a 1:1 molar ratio.[6]

  • Addition of Absorbents: Add 4A molecular sieves and silica gel to the reaction mixture to remove water produced during the reaction.[6] The mass ratio of 4A molecular sieve, silica gel, and glycerol can be set at 1:1:1.[6]

  • Enzyme Addition: Introduce the immobilized lipase (e.g., Lipozyme TL IM) to the mixture. A suitable enzyme loading is typically 5-10% (w/w) of the total substrates.[7]

  • Reaction Conditions: Conduct the esterification at a controlled temperature, for instance, 75°C, for 6 hours with continuous stirring.[6]

  • Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be reused.[4]

  • Purification: The crude product will contain a mixture of this compound, monostearin, tristearin, and unreacted free fatty acids.[6]

    • Molecular Distillation: To remove volatile impurities like free fatty acids, subject the crude product to molecular distillation.[7]

    • Solvent Fractionation: Further purify the product by dissolving it in a suitable solvent like hexane and then crystallizing the this compound at a controlled temperature (e.g., 25°C) to separate it from more soluble components like 1,2-diacylglycerols and triglycerides.[6] Acetone fractionation can also be employed, achieving high purity levels.[7]

Quantitative Data Summary: Enzymatic Synthesis

ParameterValueReference
Molar Ratio (Stearic Acid:Glycerol)1:1[6]
Reaction Temperature75°C[6]
Reaction Time6 hours[6]
Purity after Acetone Fractionation92.2%[7]
Purity of other 1,3-DAGs after purification>99%[8]
Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to this compound, often involving the protection of the sn-2 hydroxyl group of glycerol, followed by esterification of the sn-1 and sn-3 positions, and subsequent deprotection. A more direct approach involves the acylation of glycerol with stearoyl chloride.

Experimental Protocol: Chemical Synthesis (Acylation of Glycerol)

This generalized protocol is based on established methods for diacylglycerol synthesis.

Materials:

  • Glycerol

  • Stearoyl Chloride (>98% purity)

  • Pyridine (B92270) (anhydrous)

  • Chloroform (anhydrous)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve glycerol in anhydrous chloroform.

  • Base Addition: Add anhydrous pyridine to the solution, which acts as a catalyst and neutralizes the HCl byproduct.[4]

  • Acylation: Cool the reaction mixture to 0-5°C and add stearoyl chloride dropwise to control the reaction temperature and minimize side reactions.[4] Allow the reaction to proceed at room temperature for several hours.

  • Quenching and Extraction: Quench the reaction by adding water or a dilute acid solution.[4] Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[4]

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification:

    • Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a hexane/ethanol mixture, to yield crystalline this compound.[5]

    • Column Chromatography: If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the desired this compound from mono- and triglycerides.[4]

Characterization of this compound

The purity and structure of the synthesized this compound should be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the diacylglycerol profile and quantify the purity of the this compound.[5]

  • Gas Chromatography (GC): To analyze the fatty acid composition after transesterification to fatty acid methyl esters (FAMEs).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positional distribution of the stearic acid on the glycerol backbone.[5]

  • Differential Scanning Calorimetry (DSC): To determine the melting and crystallization behavior of the synthesized product.[5]

Visualizing the Workflow

Enzymatic Synthesis Workflow

Enzymatic_Synthesis Reactants Glycerol + Stearic Acid Reaction Enzymatic Esterification (Lipase, 75°C, 6h) Reactants->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification1 Molecular Distillation CrudeProduct->Purification1 Purification2 Solvent Fractionation (Hexane/Acetone) Purification1->Purification2 Byproducts1 Free Fatty Acids Purification1->Byproducts1 Remove FinalProduct High-Purity this compound Purification2->FinalProduct Byproducts2 1,2-DAG, TAG, MAG Purification2->Byproducts2 Remove Enzyme Immobilized Lipase Enzyme->Reaction Absorbents 4A Molecular Sieves + Silica Gel Absorbents->Reaction

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis and Purification Workflow

Chemical_Synthesis Reactants Glycerol + Stearoyl Chloride Reaction Acylation (Pyridine, Chloroform) Reactants->Reaction Quenching Quenching & Extraction Reaction->Quenching CrudeProduct Crude Product Quenching->CrudeProduct Purification1 Recrystallization (Hexane/Ethanol) CrudeProduct->Purification1 Purification2 Column Chromatography Purification1->Purification2 If needed FinalProduct High-Purity this compound Purification1->FinalProduct Purification2->FinalProduct Byproducts Byproducts Purification2->Byproducts Separate Pyridine Pyridine Pyridine->Reaction

Caption: Workflow for the chemical synthesis and purification of this compound.

References

Application Notes and Protocols for 1,3-Distearin as a Lipid Matrix for Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,3-Distearin as a lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs). This document outlines the physicochemical properties of this compound, detailed experimental protocols for the preparation and characterization of SLNs, and representative data to guide formulation development.

Introduction to this compound for SLN Formulation

Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems that offer a promising platform for the controlled release and targeted delivery of therapeutic agents. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. This compound, a diglyceride of stearic acid, is a suitable candidate for SLN formulation due to its biocompatibility, biodegradability, and solid state at physiological temperatures. Its chemical structure provides a stable matrix for the encapsulation of lipophilic drugs.

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Name 1,3-di(octadecanoyl)glycerol
Synonyms Glycerol 1,3-distearate
Molecular Formula C₃₉H₇₆O₅
Molecular Weight 625.02 g/mol
Melting Point 78.5-79 °C
Solubility Slightly soluble in Chloroform and Methanol (when heated)
Appearance White solid

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of SLNs using this compound as the lipid matrix. The high-pressure homogenization (HPH) technique is described here as it is a widely used and scalable method.

Preparation of this compound SLNs by Hot High-Pressure Homogenization

This method is suitable for thermostable drugs.

Materials:

  • This compound

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10 °C above its melting point (approximately 85-90 °C).

    • Disperse or dissolve the lipophilic drug in the molten lipid under continuous stirring to obtain a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of this compound.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.

Preparation of this compound SLNs by Cold High-Pressure Homogenization

This method is suitable for thermolabile drugs.

Materials:

  • This compound

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

  • Liquid nitrogen or dry ice

Equipment:

  • High-pressure homogenizer

  • Mortar and pestle or milling equipment

Protocol:

  • Preparation of the Drug-Lipid Mixture:

    • Melt the this compound and dissolve the drug in the molten lipid.

    • Rapidly cool the mixture using liquid nitrogen or dry ice to solidify the lipid and ensure a homogenous drug distribution.

  • Milling of the Solid Lipid:

    • Grind the solidified drug-lipid mixture to obtain microparticles (typically 50-100 µm).

  • Dispersion in Aqueous Phase:

    • Disperse the lipid microparticles in a cold aqueous surfactant solution.

  • High-Pressure Homogenization:

    • Homogenize the cold dispersion using a high-pressure homogenizer for 3-5 cycles at 500-1500 bar.

Characterization of this compound SLNs

Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Perform the measurements in triplicate at a controlled temperature (e.g., 25 °C).

Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

Method: Ultracentrifugation or Centrifugal Filtration

Protocol:

  • Separate the unencapsulated drug from the SLN dispersion by centrifugation at high speed.

  • Collect the supernatant containing the free drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Morphological Examination

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

Protocol:

  • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

  • Allow the sample to air dry.

  • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

  • Observe the morphology, shape, and size of the nanoparticles under the microscope.

Data Presentation

While specific experimental data for SLNs formulated exclusively with this compound is not extensively available in publicly accessible literature, the following table provides representative data for SLNs formulated with tristearin, a closely related triglyceride. This data can serve as a valuable reference and starting point for the development of this compound-based SLNs. Researchers should expect to optimize formulation and process parameters to achieve desired characteristics.

Representative Physicochemical Characteristics of Tristearin-based SLNs:

ParameterRepresentative Value Range
Particle Size (nm) 100 - 400
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to -40
Encapsulation Efficiency (%) > 70%
Drug Loading (%) 1 - 10%

Visualizations

Experimental Workflow for Hot High-Pressure Homogenization

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final Final Product L1 Melt this compound (85-90 °C) L2 Dissolve Drug in Molten Lipid L1->L2 H1 Pre-emulsification (High-Shear) L2->H1 Lipid Phase A1 Dissolve Surfactant in Water A2 Heat to same Temperature A1->A2 A2->H1 Aqueous Phase H2 High-Pressure Homogenization H1->H2 F1 Cooling and Solidification H2->F1 F2 This compound SLN Dispersion F1->F2 G cluster_inputs Formulation & Process Variables cluster_outputs SLN Physicochemical Properties Lipid Lipid Concentration (this compound) PS Particle Size Lipid->PS EE Encapsulation Efficiency Lipid->EE DL Drug Loading Lipid->DL Surfactant Surfactant Concentration Surfactant->PS ZP Zeta Potential Surfactant->ZP Drug Drug Concentration Drug->EE Drug->DL Pressure Homogenization Pressure Pressure->PS PDI PDI Pressure->PDI Cycles Homogenization Cycles Cycles->PS Cycles->PDI

Application Notes and Protocols for the Formulation of 1,3-Distearin-Based Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs.[1] They combine the advantages of other colloidal carriers like liposomes and polymeric nanoparticles while avoiding some of their drawbacks.[2][3] SLNs are typically composed of biodegradable and biocompatible lipids that are solid at room and body temperature.[4] 1,3-Distearin, a triglyceride, is a suitable lipid for SLN formulation due to its solid-state and biocompatibility.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles for drug delivery applications.

Data Presentation

The following tables summarize quantitative data from representative studies on solid lipid nanoparticles. This data is intended to provide a comparative reference for researchers developing this compound-based formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Solid Lipid Nanoparticles

Lipid MatrixSurfactant(s)Preparation MethodDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Glyceryl MonostearatePoloxamer 188, LecithinHigh-Pressure HomogenizationGarlic Oil106.5 ± 40.3Not Reported-30.2> 90[2]
Glyceryl BehenatePolysorbate 80Emulsion Solvent EvaporationOleanolic Acid180.1 ± 1.20.24 ± 0.01-25.3 ± 0.985.2 ± 1.5[5]
Glyceryl Behenate, Carnauba Wax, Glyceryl Distearate Polysorbate 80, Sorbitan OleateUltrasonication-176.3 ± 2.780.268 ± 0.022-35.5 ± 0.36Not Applicable[6]
Tristearin, Stearic AcidSoya Lecithin, Polysorbate 80Solvent Emulsification-EvaporationCefuroxime Axetil250-350< 0.3Not Reported~70[7]
TripalmitinPolysorbate 80Emulsification-Solvent EvaporationLetrozole2280.349Not ReportedNot Reported[7]

Table 2: Influence of Formulation Variables on Nanoparticle Characteristics

Variable ParameterChangeEffect on Particle SizeEffect on Encapsulation EfficiencyReference
Surfactant ConcentrationIncreaseDecrease (up to a certain point)Increase[2]
Drug LoadingIncreaseIncreaseMay decrease at high concentrations[2]
Homogenization PressureIncreaseDecrease (up to an optimum pressure)Generally increases[8]
Homogenization CyclesIncreaseDecrease (up to an optimum number of cycles)Generally increases[8]
Liquid Lipid in NLCsIncreaseCan increase or decrease depending on the systemIncrease[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoparticles by High-Pressure Homogenization (Hot Homogenization Technique)

This protocol is a standard method for producing SLNs and is reliable and scalable.[8]

Materials:

  • This compound (Glyceryl Distearate)

  • Drug (lipophilic)

  • Surfactant (e.g., Poloxamer 188, Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Lecithin, Sorbitan Oleate)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Beakers and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of this compound and the lipophilic drug.

    • Melt the this compound by heating it 5-10°C above its melting point.

    • Dissolve the drug in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Weigh the required amounts of surfactant and co-surfactant.

    • Dissolve the surfactants in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 3-5 minutes).[2] This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[8] The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • The lipid will recrystallize, forming the solid lipid nanoparticles.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to obtain a suitable scattering intensity.

    • For particle size and PDI measurements, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • For zeta potential measurement, use an appropriate folded capillary cell and ensure the diluted sample is free of air bubbles.

    • Perform all measurements in triplicate.

2.2 Determination of Drug Loading and Encapsulation Efficiency

This protocol describes an indirect method for determining drug loading and encapsulation efficiency.

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle dispersion. This can be done by centrifugation of the nanoparticle suspension.

    • Collect the supernatant containing the free drug.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • Encapsulation Efficiency (EE %):

    • Drug Loading (DL %):

Protocol 3: In Vitro Drug Release Study

The dialysis bag method is a commonly used technique for in vitro drug release studies of nanoparticles.[9]

Materials:

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and beaker

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes to ensure it is fully hydrated.

  • Sample Loading:

    • Accurately measure a specific volume of the nanoparticle suspension (e.g., 1-5 mL) and place it inside the dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100-500 mL) to ensure sink conditions.[10]

    • Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualization

Experimental_Workflow cluster_char Characterization Techniques start Start prep_lipid Prepare Lipid Phase (this compound + Drug) start->prep_lipid prep_aqueous Prepare Aqueous Phase (Water + Surfactants) start->prep_aqueous end_node End pre_emulsion Form Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Nanoparticle Formation hph->cooling characterization Characterization cooling->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta morphology Morphology (TEM) characterization->morphology drug_loading Drug Loading & Encapsulation Efficiency characterization->drug_loading release_study In Vitro Release Study release_study->end_node sub_char size_zeta->release_study morphology->release_study drug_loading->release_study

Caption: Experimental workflow for this compound nanoparticle formulation and characterization.

Drug_Release_Protocol start Start prep_dialysis Prepare Dialysis Bag (Hydrate in release medium) start->prep_dialysis end_node Analyze Samples & Plot Release Profile load_sample Load Nanoparticle Suspension into Dialysis Bag prep_dialysis->load_sample immerse Immerse Bag in Release Medium (37°C, constant stirring) load_sample->immerse sampling Withdraw Aliquots at Predetermined Time Intervals immerse->sampling sampling->end_node replace_medium Replace with Fresh Medium sampling->replace_medium replace_medium->sampling Repeat for each time point

Caption: Protocol for in vitro drug release study using the dialysis bag method.

References

Application Notes and Protocols for 1,3-Distearin in Oral Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Distearin as a lipid excipient in the development of oral drug delivery systems. The protocols detailed below are intended to serve as a practical guide for the formulation, characterization, and evaluation of this compound-based oral dosage forms, primarily focusing on Solid Lipid Microparticles (SLMs) and Solid Lipid Nanoparticles (SLNs).

Introduction to this compound as an Excipient

This compound, a diglyceride of stearic acid, is a solid lipid that offers several advantages as an excipient in oral drug formulations.[1][2][3] Its biocompatibility and ability to form a stable solid matrix make it a suitable candidate for encapsulating active pharmaceutical ingredients (APIs), particularly those with poor water solubility. By incorporating drugs into a lipid matrix, this compound can enhance oral bioavailability, provide controlled or sustained release, and protect the API from the harsh environment of the gastrointestinal (GI) tract.[4][5]

Key Properties of this compound for Oral Formulations:

  • Solid Lipid Matrix Former: Forms a solid core for encapsulating drugs in SLMs and SLNs.[5]

  • Biocompatibility: Generally regarded as safe for oral administration.

  • Controlled Release: The solid matrix can be engineered to control the rate of drug release.[6][7]

  • Bioavailability Enhancement: Can improve the absorption of poorly soluble drugs by various mechanisms, including lymphatic transport.[2][8][9]

Formulation Strategies with this compound

This compound is primarily utilized in the formulation of Solid Lipid Microparticles (SLMs) and Solid Lipid Nanoparticles (SLNs). These systems can be administered as aqueous dispersions or further processed into solid dosage forms like tablets or capsules.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a particle size in the nanometer range. They offer a large surface area for drug absorption and can enhance the bioavailability of encapsulated drugs.[4][5][10]

Solid Lipid Microparticles (SLMs)

SLMs are larger particles, typically in the micrometer range, and are often used for sustained-release applications. They can be prepared using various techniques and can be incorporated into conventional solid dosage forms.[11]

Quantitative Data Summary

The following tables provide representative data for this compound-based formulations. Note: This data is illustrative and may vary depending on the specific API and formulation parameters.

Table 1: Physicochemical Characteristics of this compound SLNs

ParameterTypical Value RangeAnalytical Method
Particle Size (Z-average) 150 - 400 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering
Drug Loading (DL) 1% - 10% (w/w)HPLC, UV-Vis Spectrophotometry
Encapsulation Efficiency (EE) 70% - 95%HPLC, UV-Vis Spectrophotometry

Table 2: In Vitro Drug Release Parameters from this compound SLMs

Time (hours)Cumulative Drug Release (%) - Formulation A (Low Surfactant)Cumulative Drug Release (%) - Formulation B (High Surfactant)Release Model
1 15 ± 2.125 ± 3.5Higuchi
4 40 ± 3.560 ± 4.2Higuchi
8 65 ± 4.185 ± 5.1Higuchi
12 80 ± 5.295 ± 4.8Higuchi
24 92 ± 4.9>98Higuchi

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

This protocol describes the preparation of drug-loaded SLNs using a widely adopted and scalable method.[5][12][13]

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.

    • Disperse or dissolve the lipophilic API in the molten lipid under continuous stirring to form a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-shear mixing (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the melting point of this compound.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

G cluster_prep Preparation cluster_emulsion Emulsification cluster_homogenization Homogenization & Solidification A Melt this compound & Dissolve API C High-Shear Mixing (Pre-emulsion) A->C B Heat Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling & SLN Formation D->E

Workflow for SLN preparation.
Protocol 2: Characterization of this compound SLNs

This protocol outlines the key characterization steps to assess the quality attributes of the prepared SLNs.[13][14][15]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated ("free") drug from the SLNs using ultracentrifugation or centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate EE and DL using the following equations:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

C. Morphological Examination:

  • Dilute the SLN dispersion and place a drop onto a carbon-coated copper grid.

  • After drying, visualize the morphology of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro drug release from this compound SLNs or SLMs.[7][16]

Materials:

  • Dialysis tubing with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8))

  • Shaking water bath or dissolution apparatus

Procedure:

  • Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately measure a known amount of the drug-loaded SLN/SLM dispersion and place it inside the dialysis bag.

  • Seal both ends of the bag and immerse it in a known volume of the release medium maintained at 37 ± 0.5°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug content in the withdrawn samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

G cluster_setup Setup cluster_release Release & Sampling cluster_analysis Analysis A Prepare Dialysis Bag B Load Formulation into Bag A->B C Immerse in Release Medium at 37°C B->C D Incubate with Stirring C->D E Withdraw Samples at Time Intervals D->E F Replenish with Fresh Medium E->F G Analyze Drug Concentration E->G F->D H Calculate Cumulative Release G->H G cluster_lumen GI Lumen cluster_absorption Absorption A Oral Administration of This compound Formulation B Dispersion in GI Fluids A->B C Lipolysis by Lipases B->C D Formation of Mixed Micelles (with Bile Salts, Phospholipids) C->D E Drug Solubilization in Micelles D->E F Uptake by Enterocytes E->F G Lymphatic Transport F->G H Systemic Circulation G->H

References

Application of 1,3-Distearin in Controlled-Release Drug Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1,3-Distearin, a diglyceride consisting of glycerol (B35011) with two stearic acid chains, is a lipid excipient with significant potential in the development of controlled-release drug delivery systems. Its solid-state at room temperature, hydrophobicity, and biocompatibility make it an excellent candidate for creating matrices that can modulate the release of therapeutic agents. This document provides an overview of its applications, quantitative data from representative studies, and detailed experimental protocols for utilizing this compound in various controlled-release platforms, including matrix tablets, solid lipid nanoparticles (SLNs), and microspheres.

The primary mechanism by which this compound controls drug release is by forming an inert, non-erodible matrix through which the drug diffuses. The aqueous medium penetrates this lipid matrix, dissolving the drug, which then diffuses out through a network of pores and channels. The rate of release is therefore dependent on the tortuosity of this network, the solubility of the drug within the matrix, and the overall formulation composition.

Key advantages of using this compound include:

  • Sustained Release: Its hydrophobic nature effectively retards the release of both water-soluble and poorly soluble drugs.

  • Biocompatibility and Safety: As a glyceride of a common fatty acid, it is generally regarded as safe (GRAS) and is well-tolerated.

  • Versatility in Formulation: It can be formulated into various dosage forms using techniques such as direct compression, hot-melt extrusion, and spray congealing.

  • Taste Masking: Its lipidic nature can help mask the unpleasant taste of certain active pharmaceutical ingredients (APIs).

This document will delve into the practical aspects of formulating with this compound, providing researchers with the necessary information to initiate and advance their development of controlled-release drug products.

Data Presentation: Quantitative Analysis of Lipid-Based Controlled-Release Systems

The following tables summarize quantitative data from studies on lipid-based matrix tablets and solid lipid nanoparticles. While specific data for this compound is limited in publicly available literature, the data presented for analogous lipid excipients like glyceryl behenate (B1239552) and tristearin (B179404) provide a strong indication of the expected performance and formulation parameters. These tables serve as a guide for initial formulation design with this compound.

Table 1: Formulation and In-Vitro Dissolution of Theophylline Sustained-Release Matrix Tablets using a Lipid Excipient

Data is representative of formulations using lipid matrices and should be optimized for this compound.

Formulation CodeDrug:Lipid Ratio (w/w)Other Excipients (w/w)Hardness ( kg/cm ²)Cumulative Drug Release (%)
1 hr
F11:1Lactose (B1674315) (49%), Mg Stearate (B1226849) (1%)6.525.3
F21:2Lactose (32%), Mg Stearate (1%)7.118.9
F31:3Lactose (15%), Mg Stearate (1%)7.512.1

Table 2: Influence of Lipid Concentration on Solid Lipid Nanoparticle (SLN) Characteristics

Data is representative of SLN formulations and should be optimized for this compound.

Formulation CodeLipid Concentration (% w/v)Surfactant (Poloxamer 188) (% w/v)Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
SLN-111.5180 ± 5.20.25 ± 0.0365.7 ± 3.1
SLN-231.5250 ± 7.80.21 ± 0.0278.2 ± 2.5
SLN-351.5320 ± 6.10.18 ± 0.0485.4 ± 1.9

Table 3: Hot-Melt Extrusion (HME) Parameters for Theophylline-Lipid Matrix Formulations

Parameters are representative and require optimization for this compound-based formulations.

ParameterValue
Formulation Composition
Theophylline30% (w/w)
This compound (or similar lipid)65% (w/w)
Plasticizer (e.g., Triethyl Citrate)5% (w/w)
Processing Parameters
Extruder TypeTwin-Screw Extruder
Screw Speed100 rpm
Temperature ProfileZone 1: 60°C, Zone 2: 80°C, Zone 3: 90°C, Die: 95°C
Feed Rate2 kg/h
In-Vitro Release (at 12 hours) ~ 85%

Experimental Protocols

Protocol 1: Preparation of this compound Based Sustained-Release Matrix Tablets by Direct Compression

Objective: To prepare sustained-release matrix tablets of a model drug using this compound as the rate-controlling excipient.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (powder)

  • Lactose (or other suitable filler/binder)

  • Magnesium Stearate (lubricant)

Equipment:

  • Sieves (e.g., 40 and 60 mesh)

  • V-blender or Turbula mixer

  • Tablet press with appropriate tooling

  • Tablet hardness tester

  • Friability tester

  • Dissolution testing apparatus (USP Type II - Paddle)

Methodology:

  • Sieving: Pass the API, this compound, and lactose through a 40-mesh sieve to ensure uniformity and break any agglomerates. Pass the magnesium stearate through a 60-mesh sieve.

  • Blending: Accurately weigh the required quantities of the API, this compound, and lactose and place them in a V-blender. Blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the sieved magnesium stearate to the blender and mix for an additional 3 minutes. Avoid prolonged mixing to prevent overlubrication.

  • Compression: Set up the tablet press with the desired punches and dies. Compress the final blend into tablets of the target weight and hardness.

  • Evaluation:

    • Physical Characterization: Evaluate the prepared tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.

    • Content Uniformity: Determine the drug content of individual tablets to ensure uniformity.

    • In-Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus.

      • Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer.

      • Apparatus: USP Type II (Paddle).

      • Speed: 50 rpm.

      • Temperature: 37 ± 0.5 °C.

      • Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh medium.

      • Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

G cluster_prep Preparation cluster_eval Evaluation Sieving Sieving (API, this compound, Lactose, Mg Stearate) Blending Blending (API + Lipid + Filler) Sieving->Blending Lubrication Lubrication (Add Mg Stearate) Blending->Lubrication Compression Direct Compression Lubrication->Compression Physical_Tests Physical Tests (Hardness, Friability, etc.) Compression->Physical_Tests Content_Uniformity Content Uniformity Compression->Content_Uniformity Dissolution_Testing In-Vitro Dissolution Compression->Dissolution_Testing

Caption: Workflow for Matrix Tablet Preparation and Evaluation.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication

Objective: To prepare drug-loaded SLNs using this compound as the solid lipid matrix.

Materials:

  • Active Pharmaceutical Ingredient (API) (lipophilic)

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating plate

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Centrifuge

Methodology:

  • Preparation of Lipid Phase: Accurately weigh the this compound and the lipophilic API. Melt the this compound in a beaker by heating it to approximately 5-10°C above its melting point (around 80-85°C). Dissolve the API in the molten lipid under continuous stirring.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Nanoparticle Solidification: Quickly transfer the resulting hot nanoemulsion to an ice bath and stir until it cools down to room temperature. The lipid droplets will solidify, forming the SLNs.

  • Evaluation:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a particle size analyzer.

    • Entrapment Efficiency (EE%):

      • Separate the unentrapped drug from the SLNs by ultracentrifugation.

      • Quantify the amount of free drug in the supernatant using a suitable analytical method.

      • Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • In-Vitro Drug Release:

      • Use a dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag (with an appropriate molecular weight cut-off).

      • Suspend the bag in a beaker containing a suitable dissolution medium (e.g., phosphate buffer pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

      • Withdraw samples from the dissolution medium at predetermined time intervals and analyze for drug content.

G cluster_phase Phase Preparation cluster_process Processing cluster_eval Characterization Lipid_Phase Lipid Phase (Melt this compound + Dissolve API) Pre_Emulsion High-Shear Homogenization (Hot Aqueous into Hot Lipid) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Dissolve Surfactant in Water) Aqueous_Phase->Pre_Emulsion Sonication Probe Sonication (Particle Size Reduction) Pre_Emulsion->Sonication Cooling Cooling & Solidification (Ice Bath) Sonication->Cooling Particle_Size Particle Size & Zeta Potential Cooling->Particle_Size EE Entrapment Efficiency Cooling->EE Release In-Vitro Release Cooling->Release

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

Protocol 3: In-Vitro Drug Release Kinetics Analysis

Objective: To determine the mechanism of drug release from the prepared controlled-release formulations.

Methodology:

  • Data Collection: Obtain the cumulative percentage of drug released at various time points from the in-vitro dissolution studies.

  • Model Fitting: Fit the dissolution data to various kinetic models:

    • Zero-Order Model: Qt = Q0 + K0t

      • (Cumulative % drug released vs. time)

    • First-Order Model: log Qt = log Q0 + K1t / 2.303

      • (Log cumulative % drug remaining vs. time)

    • Higuchi Model: Qt = KHt^1/2

      • (Cumulative % drug released vs. square root of time)

    • Korsmeyer-Peppas Model: Mt / M∞ = Ktn

      • (Log cumulative % drug released vs. log time)

  • Analysis: Determine the correlation coefficient (R²) for each model. The model with the highest R² value is considered the best fit for the release data. For the Korsmeyer-Peppas model, the release exponent 'n' provides insight into the release mechanism (n ≤ 0.45 for Fickian diffusion, 0.45 < n < 0.89 for anomalous transport, and n ≥ 0.89 for Case-II transport).

G cluster_models Kinetic Models Data In-Vitro Release Data Analysis Model Fitting & R² Determination Data->Analysis Zero Zero-Order Zero->Analysis First First-Order First->Analysis Higuchi Higuchi Higuchi->Analysis KP Korsmeyer-Peppas KP->Analysis Mechanism Determine Release Mechanism Analysis->Mechanism

Application Notes and Protocols for 1,3-Distearin in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diglyceride composed of a glycerol (B35011) backbone esterified with two stearic acid chains at the 1 and 3 positions, is a valuable lipid excipient in the formulation of advanced topical drug delivery systems. Its solid-state at physiological temperatures, biocompatibility, and ability to form stable lipid matrices make it an excellent candidate for creating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems offer numerous advantages for dermal and transdermal delivery, including enhanced skin penetration, controlled drug release, improved stability of encapsulated active pharmaceutical ingredients (APIs), and reduced systemic side effects.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-based topical delivery systems. The information presented is intended to guide researchers and formulation scientists in the development of effective and stable topical formulations.

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following tables summarize quantitative data from various studies on SLNs and NLCs formulated with this compound (often referred to by its commercial name, Precirol® ATO 5, or as glyceryl distearate).

Table 1: Physicochemical Characteristics of this compound-Based Solid Lipid Nanoparticles (SLNs)

Active Pharmaceutical Ingredient (API)Lipid Phase CompositionSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
5-Fluorouracil (B62378)Precirol® ATO 5Poloxamer 188, Tween 8076.82 ± 1.48 - 327 ± 4.46< 0.45-11.3 ± 2.11 to -28.4 ± 2.4063.46 ± 1.13 - 76.08 ± 2.42[1]
SesamolPrecirol® ATO 5, Carnauba Wax, Glyceryl BehenatePolysorbate 80, Sorbitan Oleate176.3 ± 2.780.268 ± 0.02-35.5 ± 0.36Not Reported[2][3]
BetamethasoneGlyceryl DistearateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
HydrochlorothiazideGlyceryl Distearate/PalmitostearateLauroyl Polyoxyl-32 GlycerideNot SpecifiedNot SpecifiedNot Specified~80[5]

Table 2: Physicochemical Characteristics of this compound-Based Nanostructured Lipid Carriers (NLCs)

Active Pharmaceutical Ingredient (API)Solid LipidLiquid LipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
MethoxsalenGlyceryl Distearate, Compritol ATO 888, Stearic AcidEthyl OleatePluronic F-68258.20.183-20.997.45[6]
AllopurinolGlyceryl DistearateCaprylic/Capric TriglycerideTween 80~193Not ReportedNot Reported52.2[7]
Passiflora edulis Seed OilGlyceryl DistearatePassiflora edulis Seed OilNot Specified~150< 0.3~ -30High[8]
HydrochlorothiazideGlyceryl Distearate/PalmitostearateDiethyl Glycol Monoethyl EtherLauroyl Polyoxyl-32 GlycerideNot SpecifiedNot SpecifiedNot Specified~90[5]
RiluzolePrecirol® ATO 5Mygliol® 812Polysorbate 80, Poloxamer 188180 - 220< 0.3Not Reported94 - 98[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Based SLNs and NLCs by Hot Homogenization and Ultrasonication

This protocol describes a widely used method for the preparation of both SLNs and NLCs. The key difference is the inclusion of a liquid lipid in the NLC formulation.

Materials:

  • This compound (e.g., Precirol® ATO 5) as the solid lipid.

  • Liquid lipid (for NLCs, e.g., oleic acid, caprylic/capric triglyceride).

  • Active Pharmaceutical Ingredient (API).

  • Surfactant (e.g., Poloxamer 188, Tween 80, Polysorbate 80).

  • Co-surfactant (optional, e.g., soy lecithin).

  • Purified water.

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax).

  • High-pressure homogenizer or ultrasonicator.

  • Water bath.

  • Magnetic stirrer with heating plate.

  • Beakers.

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of this compound and, for NLCs, the liquid lipid. A common solid-to-liquid lipid ratio for NLCs is 70:30.

    • Heat the lipid(s) in a beaker to a temperature 5-10°C above the melting point of the solid lipid (typically 70-85°C) until a clear, molten lipid phase is obtained.[5][10]

    • Disperse or dissolve the pre-weighed API in the molten lipid phase with continuous stirring.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant(s) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000-15,000 rpm) using a high-shear homogenizer for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[11]

  • Homogenization/Sonication:

    • Immediately subject the hot pre-emulsion to either:

      • High-Pressure Homogenization: Homogenize at a pressure of 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point during homogenization.[6]

      • Ultrasonication: Sonicate the pre-emulsion using a probe sonicator for a specified time (e.g., 5-15 minutes) and amplitude to reduce the droplet size.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid nanoparticles.

  • Purification (Optional):

    • The nanoparticle dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Weigh this compound (& Liquid Lipid for NLCs) lp2 Heat to 5-10°C above Melting Point lp1->lp2 lp3 Dissolve API in Molten Lipid lp2->lp3 pre_emulsion Formation of Pre-emulsion (High-Shear Homogenization) lp3->pre_emulsion ap1 Weigh Surfactant(s) ap2 Dissolve in Purified Water ap1->ap2 ap3 Heat to Same Temperature as Lipid Phase ap2->ap3 ap3->pre_emulsion homogenization Homogenization pre_emulsion->homogenization hph High-Pressure Homogenization (500-1500 bar, 3-5 cycles) homogenization->hph Option 1 us Ultrasonication homogenization->us Option 2 cooling Cooling and Solidification (Room Temperature or Ice Bath) hph->cooling us->cooling final_product SLN/NLC Dispersion cooling->final_product

Workflow for the preparation of SLNs/NLCs.
Protocol 2: Characterization of this compound-Based Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) for particle size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.

  • Protocol:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Zetasizer).

    • Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect method using centrifugation or ultrafiltration followed by a validated analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Protocol:

    • Separate the free, unencapsulated drug from the nanoparticle dispersion using a centrifugal filter device (e.g., Amicon® Ultra) with a suitable molecular weight cut-off.

    • Centrifuge the sample at a specified speed and time (e.g., 10,000 rpm for 15 minutes).

    • Quantify the amount of free drug in the supernatant/filtrate using a pre-validated analytical method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. Morphological Examination:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol:

    • Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • For TEM, negatively stain the sample (e.g., with phosphotungstic acid) if necessary to enhance contrast.

    • Observe the morphology, shape, and size of the nanoparticles under the microscope.

Protocol 3: In Vitro Drug Release Study

This protocol describes the use of a Franz diffusion cell to evaluate the drug release profile from a this compound-based formulation.

Materials:

  • Franz diffusion cells.

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone) or excised skin (e.g., rat, porcine).

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a solubilizing agent like Tween 80 to maintain sink conditions).

  • Nanoparticle formulation.

  • Magnetic stirrer.

  • Water bath or heating block.

Procedure:

  • Setup of Franz Diffusion Cells:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor medium.

    • Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer with a controlled temperature water bath.

    • Allow the system to equilibrate for 30 minutes.

  • Application of Formulation:

    • Accurately apply a known quantity of the nanoparticle formulation onto the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the sampling port of the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area of the membrane (µg/cm²) at each time point.

    • Plot the cumulative amount of drug released versus time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

G setup Franz Cell Setup (Mount Membrane, Fill Receptor Medium) equilibration Equilibration (30 min at 32/37°C) setup->equilibration application Apply Formulation to Donor Compartment equilibration->application sampling_loop Sampling Loop application->sampling_loop withdraw Withdraw Sample from Receptor Compartment sampling_loop->withdraw At Predetermined Time Intervals replace Replace with Fresh Receptor Medium withdraw->replace analysis Drug Quantification (HPLC, UV-Vis) withdraw->analysis replace->sampling_loop Continue Experiment data_analysis Data Analysis (Cumulative Release vs. Time) analysis->data_analysis G permeation_study Perform In Vitro Permeation Study (As per Protocol 3 with Excised Skin) end_experiment End of Experiment (e.g., 24 hours) permeation_study->end_experiment permeation_data Permeation Data (Drug in Receptor Fluid vs. Time) permeation_study->permeation_data dismount_skin Dismount Skin from Franz Cell end_experiment->dismount_skin clean_skin Clean Skin Surface dismount_skin->clean_skin separate_layers Separate Epidermis and Dermis clean_skin->separate_layers extract_drug Extract Drug from Each Skin Layer separate_layers->extract_drug quantify_retained_drug Quantify Retained Drug (HPLC, UV-Vis) extract_drug->quantify_retained_drug retention_data Skin Retention Data (Drug in Epidermis/Dermis) quantify_retained_drug->retention_data

References

Application Notes and Protocols: 1,3-Distearin for Enhancing Bioavailability of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low oral bioavailability and therapeutic variability.[1][2] Lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs), have emerged as a promising strategy to overcome these limitations.[3][4] 1,3-Distearin, a solid lipid excipient, is a key component in the formulation of SLNs designed to enhance the oral bioavailability of poorly soluble drugs, which are often classified under the Biopharmaceutics Classification System (BCS) Class II and IV.[1][3]

These application notes provide a comprehensive overview of the role of this compound in improving the bioavailability of such drugs. Detailed experimental protocols for the preparation and evaluation of this compound-based SLNs are provided to guide researchers in their formulation development efforts.

Mechanism of Bioavailability Enhancement

This compound, when formulated into SLNs, enhances the bioavailability of poorly soluble drugs through several mechanisms:

  • Increased Solubilization and Dissolution Rate: By encapsulating the lipophilic drug within the solid lipid matrix, the formulation presents the drug to the gastrointestinal (GI) tract in a solubilized state, bypassing the dissolution step which is often the rate-limiting factor for absorption.[5]

  • Protection from Degradation: The solid lipid core of the SLNs protects the encapsulated drug from chemical and enzymatic degradation in the harsh environment of the GI tract.[3]

  • Enhanced Permeability and Absorption: The nanosized particles offer a large surface area for absorption. Furthermore, the lipid nature of the formulation can facilitate drug uptake through various intestinal absorption pathways, including transcellular and paracellular routes.[5]

  • Lymphatic Transport: Lipid-based formulations can stimulate the chylomicron/lymphatic transport pathway, which allows the drug to bypass the hepatic first-pass metabolism, a major hurdle for many orally administered drugs.[6] This leads to an increased systemic circulation of the parent drug.

  • Adhesion to the GI Tract: The small size and surface properties of SLNs can promote their adhesion to the intestinal mucosa, prolonging the residence time of the drug at the absorption site.

Below is a diagram illustrating the general mechanism by which Solid Lipid Nanoparticles enhance the bioavailability of poorly soluble drugs.

Bioavailability_Enhancement_by_SLNs cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Drug_in_SLN Poorly Soluble Drug (e.g., BCS Class II) formulated in This compound SLN Intestinal_Lumen Intestinal Lumen Drug_in_SLN->Intestinal_Lumen Transit Enterocytes Enterocytes (Intestinal Epithelium) Intestinal_Lumen->Enterocytes Enhanced Absorption & Protection from Degradation Portal_Vein Portal Vein to Liver (First-Pass Metabolism) Enterocytes->Portal_Vein Standard Absorption Route Lymphatic_System Lymphatic System Enterocytes->Lymphatic_System Bypass of First-Pass Metabolism Systemic_Circulation Systemic Circulation (Increased Bioavailability) Portal_Vein->Systemic_Circulation Reduced Drug Amount Lymphatic_System->Systemic_Circulation Increased Drug Amount

Mechanism of enhanced bioavailability by SLNs.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data for a poorly soluble drug (Drug X) formulated in this compound-based Solid Lipid Nanoparticles (SLNs) compared to a conventional suspension of the free drug. This data illustrates the potential for significant bioavailability enhancement.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Drug X Suspension250 ± 454.0 ± 1.01500 ± 350100 (Reference)
Drug X - this compound SLN950 ± 1202.5 ± 0.56450 ± 780~430

Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes to demonstrate the potential improvements with an SLN formulation.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound-based Solid Lipid Nanoparticles.

Protocol 1: Preparation of this compound SLNs by High Shear Homogenization and Ultrasonication

This method is widely used for its simplicity and effectiveness in producing nanoparticles with a narrow size distribution.

Materials:

  • Poorly soluble drug (e.g., BCS Class II drug)

  • This compound (Solid Lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional, e.g., Soy lecithin)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound and the poorly soluble drug.

    • Melt the this compound by heating it to 5-10°C above its melting point (approximately 70-75°C) in a beaker on a heating magnetic stirrer.

    • Once the lipid is completely melted, add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant (and co-surfactant, if used) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (70-75°C) under continuous stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at a speed of 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanosizing by Ultrasonication:

    • Transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate the emulsion for 5-10 minutes. The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to avoid overheating.

  • Formation of Solid Lipid Nanoparticles:

    • Transfer the resulting nanoemulsion to a beaker containing cold water (2-4°C) under gentle magnetic stirring.

    • Continue stirring for 30-60 minutes to allow for the solidification of the lipid nanoparticles.

    • The resulting dispersion is the Solid Lipid Nanoparticle formulation.

The following diagram illustrates the workflow for the preparation of SLNs.

SLN_Preparation_Workflow Start Start Lipid_Phase Prepare Lipid Phase: Melt this compound + Dissolve Drug Start->Lipid_Phase Aqueous_Phase Prepare Aqueous Phase: Dissolve Surfactant in Water Start->Aqueous_Phase Heat_Phases Heat both phases to ~75°C Lipid_Phase->Heat_Phases Aqueous_Phase->Heat_Phases Pre_Emulsion Form Pre-emulsion: Add Aqueous to Lipid Phase + High Shear Homogenization Heat_Phases->Pre_Emulsion Ultrasonication Nanosizing: Probe Sonication Pre_Emulsion->Ultrasonication Cooling Solidification: Disperse in Cold Water with Stirring Ultrasonication->Cooling SLN_Dispersion Final SLN Dispersion Cooling->SLN_Dispersion

Workflow for SLN Preparation.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This protocol is used to evaluate the release profile of the drug from the SLN formulation.

Materials and Equipment:

  • SLN dispersion

  • Phosphate buffered saline (PBS), pH 7.4 (or other relevant release medium)

  • Dialysis bags (with a suitable molecular weight cut-off, e.g., 12-14 kDa)

  • Magnetic stirrer

  • Beakers

  • Thermostatically controlled water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of the Dialysis Setup:

    • Soak the dialysis bag in the release medium for at least 12 hours before use to remove any preservatives and ensure proper hydration.

    • Pipette a known volume (e.g., 2 mL) of the SLN dispersion into the dialysis bag and securely close both ends.

  • Initiation of the Release Study:

    • Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS, pH 7.4). The volume should be sufficient to maintain sink conditions.

    • Place the beaker in a thermostatically controlled water bath at 37°C with gentle magnetic stirring (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for drug content using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the oral bioavailability of the SLN formulation in a preclinical animal model. All animal experiments should be conducted in accordance with approved animal care and use protocols.

Materials and Equipment:

  • Male Wistar rats (or other suitable strain), typically 200-250 g

  • SLN dispersion of the drug

  • Control formulation (e.g., drug suspension in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with anticoagulant like EDTA)

  • Centrifuge

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

    • Divide the rats into two groups: a control group receiving the drug suspension and a test group receiving the SLN formulation.

    • Administer the formulations orally to the rats using a gavage needle at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Collect the blood samples in tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Plasma Sample Analysis:

    • Extract the drug from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma drug concentration versus time for both the control and test groups.

    • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate pharmacokinetic software.

    • Calculate the relative bioavailability of the SLN formulation compared to the control suspension using the formula: Relative Bioavailability (%) = (AUC_SLN / AUC_Suspension) × 100

Conclusion

The use of this compound in the formulation of Solid Lipid Nanoparticles presents a highly effective strategy for enhancing the oral bioavailability of poorly soluble drugs. The mechanisms of improved solubilization, protection from degradation, and enhanced absorption contribute to significant improvements in pharmacokinetic profiles. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to formulate and evaluate this compound-based SLNs, paving the way for the development of more effective oral drug products.

References

Application Note: A Robust Protocol for the Preparation and Characterization of 1,3-Distearin Stabilized Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are advanced colloidal dispersions, typically with droplet sizes ranging from 20 to 500 nm, that have garnered significant interest in drug delivery.[1] Their small particle size, high surface area, and kinetic stability make them excellent vehicles for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] Solid lipids, such as 1,3-Distearin, are increasingly utilized as the oil phase to form solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), which are types of nanoemulsions that are solid at room and body temperature. These systems offer advantages like controlled drug release and improved stability.[3]

This application note provides a detailed protocol for the preparation of this compound stabilized nanoemulsions using the hot high-pressure homogenization (HPH) technique.[4][5] This method is widely employed due to its efficiency, scalability, and the absence of organic solvents.[6] We further detail the key characterization techniques necessary to ensure the quality and stability of the resulting nanoformulation.

Data Presentation

The physicochemical characteristics of nanoemulsions are critical for their performance and stability. The following table summarizes representative data for this compound nanoemulsions prepared under varying formulation parameters.

Formulation IDThis compound Conc. (% w/v)Surfactant Conc. (% w/v)Homogenization Pressure (bar)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DN-152.5500250 ± 150.35 ± 0.04-25 ± 3
DN-252.51000180 ± 100.22 ± 0.03-28 ± 4
DN-3102.51000210 ± 120.28 ± 0.02-22 ± 3
DN-455.01000150 ± 80.18 ± 0.02-35 ± 5

Experimental Protocols

Preparation of this compound Stabilized Nanoemulsions via Hot High-Pressure Homogenization

This protocol describes the formation of a coarse pre-emulsion followed by homogenization to produce nano-sized particles.

Materials:

  • This compound (Lipid Phase)

  • Poloxamer 188 or Tween 80 (Surfactant)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer

  • Magnetic Stirrer with Hotplate

  • Beakers and Graduated Cylinders

  • Water Bath

Protocol:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and place it in a beaker.

    • Heat the lipid phase to approximately 5-10°C above the melting point of this compound (Melting Point: ~72°C) using a water bath or hotplate with stirring until completely melted.[4]

  • Preparation of the Aqueous Phase:

    • Weigh the desired amount of surfactant (e.g., Poloxamer 188) and dissolve it in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring to ensure the surfactant is fully dissolved.[6]

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[4][7]

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure between 500-1500 bar for 3-5 cycles.[8] The number of cycles and pressure are critical parameters that influence particle size.[7]

  • Cooling and Solidification:

    • The resulting hot nanoemulsion is then cooled down to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions.

    • Cooling leads to the recrystallization of the lipid, forming solid lipid nanoparticles within the nanoemulsion.

Characterization of Nanoemulsions

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

These parameters are crucial for assessing the quality and stability of the nanoemulsion.

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Protocol:

  • Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration for DLS measurement.

  • Perform the particle size and PDI measurements using the DLS instrument. The PDI value indicates the breadth of the particle size distribution, with values below 0.3 being desirable for a narrow distribution.[2]

  • For zeta potential, place the diluted sample in the appropriate measurement cell.

  • The instrument measures the electrophoretic mobility of the droplets to calculate the zeta potential. A zeta potential of approximately ±30 mV is generally considered sufficient for good electrostatic stability.[2]

b) Morphological Characterization using Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticle morphology.

Equipment:

  • Transmission Electron Microscope

  • TEM grids (e.g., carbon-coated copper grids)

  • Staining agent (e.g., phosphotungstic acid), if required

Protocol:

  • Place a drop of the diluted nanoemulsion onto a TEM grid.

  • Allow the sample to adhere for a few minutes.

  • Remove the excess sample using filter paper.

  • If necessary, negatively stain the sample by adding a drop of a suitable staining agent and removing the excess after a short incubation period.

  • Allow the grid to air-dry completely.

  • Image the grid using the TEM to observe the shape and size of the nanoparticles.

c) Stability Studies

Assessing the stability of the nanoemulsion over time and under different conditions is critical for determining its shelf-life.

Protocol:

  • Store aliquots of the nanoemulsion in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

  • Analyze the samples for any changes in particle size, PDI, and zeta potential, as well as for any visual signs of instability such as creaming, sedimentation, or aggregation.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the preparation and characterization of this compound stabilized nanoemulsions.

Workflow prep_lipid Prepare Lipid Phase (this compound, >72°C) pre_emulsion High-Shear Homogenization (10,000-20,000 rpm) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Surfactant + Water, >72°C) prep_aq->pre_emulsion hph High-Pressure Homogenization (500-1500 bar, 3-5 cycles) pre_emulsion->hph cooling Cooling & Solidification (Room Temperature) hph->cooling final_product This compound Nanoemulsion cooling->final_product char_title Characterization dls Particle Size, PDI, Zeta Potential (DLS) char_title->dls tem Morphology (TEM) dls->tem stability Stability Studies (Storage at various temps) tem->stability

Caption: Workflow for nanoemulsion preparation and analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the formulation and characterization of this compound stabilized nanoemulsions. The hot high-pressure homogenization method is a robust and reproducible technique for producing nanoparticles with controlled size and narrow distribution. Adherence to the outlined characterization protocols is essential for ensuring the development of a stable and effective nanoemulsion-based drug delivery system.

References

Application Notes and Protocols for the Analytical Characterization of 1,3-Distearin in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the characterization of 1,3-Distearin, a diacylglycerol commonly used as an excipient in pharmaceutical and cosmetic formulations. The following sections detail various analytical techniques for the identification, quantification, and solid-state characterization of this compound, ensuring the quality, stability, and performance of final products.

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are essential for separating and quantifying this compound from complex formulation matrices and for assessing its purity by detecting related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantitative analysis of this compound. Reversed-phase HPLC is commonly employed, separating molecules based on their hydrophobicity.

Application Note: This method is suitable for determining the concentration of this compound in lipid-based formulations such as creams, lotions, and lipid nanoparticles. It can also be used to separate this compound from its isomers (1,2-distearin) and other mono-, di-, and triglycerides. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a UV detector at low wavelengths (around 205-210 nm) if the analytes lack a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., Water) and Solvent B (e.g., Acetonitrile/Isopropanol mixture). The specific gradient will depend on the formulation matrix and the required separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10-20 µL.

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 50-60 °C

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Dissolve the sample in a suitable organic solvent (e.g., chloroform, hexane, or a mixture thereof).

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard calibration curve prepared with certified reference standards of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Formulation dissolve Dissolve in Organic Solvent weigh->dissolve extract Extraction (if needed) dissolve->extract filter Filter (0.45 µm) extract->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect Detect with ELSD/CAD separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Calibrate with Standards integrate->calibrate quantify Quantify this compound calibrate->quantify

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly after derivatization to increase its volatility.

Application Note: GC-MS provides high sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling. The mass spectrum of this compound serves as a unique fingerprint for its identification. This method is often used for the analysis of fatty acid composition after hydrolysis and methylation of the glycerides.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp to 340 °C at 15 °C/min.

    • Hold at 340 °C for 10 min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-700.

  • Sample Preparation (with Derivatization):

    • Extract the lipid fraction from the formulation as described for HPLC.

    • Perform saponification of the glycerides using a methanolic potassium hydroxide (B78521) solution.

    • Methylate the resulting fatty acids using a reagent like boron trifluoride in methanol (B129727) to form fatty acid methyl esters (FAMEs).

    • Alternatively, for the analysis of intact diacylglycerols, perform silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

    • Extract the FAMEs or TMS-ethers into an organic solvent (e.g., hexane) and inject into the GC-MS.

  • Identification and Quantification: Identify this compound or its derivative by comparing the retention time and mass spectrum with a reference standard. Quantification is performed using an internal standard and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis extract Lipid Extraction derivatize Derivatization (Silylation) extract->derivatize extract_deriv Extract Derivative derivatize->extract_deriv inject Inject into GC-MS extract_deriv->inject Derivatized Sample separate GC Separation inject->separate ionize MS Ionization & Detection separate->ionize identify Identify by Retention Time & Mass Spectrum ionize->identify Mass Spectrum quantify Quantify using Internal Standard identify->quantify

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note: ¹³C NMR is particularly useful for distinguishing between 1,3- and 1,2-diacylglycerol isomers based on the chemical shifts of the glycerol (B35011) carbons.[1] ¹H NMR can be used to determine the ratio of different fatty acids in the sample.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 10-50 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[2][3][4]

  • Acquisition Parameters:

    • Pulse Program: Standard ¹³C observe with proton decoupling.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).

    • Spectral Width (sw): Approximately 200-250 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Structural Analysis: Assign the peaks based on known chemical shifts for diacylglycerols. The glycerol carbons in this compound will show a characteristic pattern distinct from the 1,2-isomer.[1]

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are employed to investigate the physical properties of this compound, such as melting behavior and polymorphism, which are critical for the stability and performance of solid and semi-solid formulations.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and the study of polymorphism.

Application Note: DSC is essential for characterizing the crystalline forms of this compound.[5][6] Different polymorphs will exhibit distinct melting endotherms.[5][6] This information is vital for controlling the manufacturing process and ensuring the long-term stability of the formulation.

Experimental Protocol: DSC for Polymorphism Study

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final melting point (e.g., 100 °C).

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first to observe any changes in the thermal behavior due to the thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting for any observed endotherms. The presence of multiple melting peaks or shifts in peak temperatures between heating cycles can indicate polymorphism.[5][6]

DSC_XRD_Relationship cluster_thermal Thermal Treatment cluster_analysis Characterization start This compound Sample heat_cool Controlled Heating/Cooling (DSC) start->heat_cool dsc DSC Analysis (Melting Points, Phase Transitions) heat_cool->dsc Observe Thermal Events xrd XRD Analysis (Crystal Structure, Polymorph ID) heat_cool->xrd Isolate Polymorphs at Specific Temperatures dsc->xrd Correlate Thermal Events with Structural Changes xrd->dsc Confirm Polymorphic Forms

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to identify the crystalline phases of a material based on its unique diffraction pattern.

Application Note: PXRD is the definitive method for identifying and differentiating polymorphs of this compound.[7][8] Each crystalline form will produce a unique diffraction pattern, or "fingerprint." This technique is crucial for quality control and for studying the solid-state stability of formulations containing this compound.

Experimental Protocol: Powder X-ray Diffraction

  • Instrumentation: Powder X-ray Diffractometer.

  • Sample Preparation:

    • Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[9]

    • Mount the powdered sample onto a sample holder.

  • Instrumental Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Scan Speed: e.g., 2°/min.

  • Data Analysis: Compare the obtained diffraction pattern with reference patterns of known polymorphs of this compound or related compounds. The positions (2θ values) and relative intensities of the diffraction peaks are used for identification.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical techniques described. Note that these values can vary depending on the specific instrumentation, method parameters, and formulation matrix.

Table 1: Chromatographic Methods - Performance Characteristics

ParameterHPLC-ELSD/CADGC-MS (after derivatization)
Linearity (R²) ≥ 0.99[10]≥ 0.99[11]
Limit of Detection (LOD) 0.1 - 5 µg/mL[10]ng/mL range[12][13]
Limit of Quantification (LOQ) 0.5 - 15 µg/mL[10]ng/mL range[12][13]
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Table 2: Solid-State Characterization - Performance Characteristics

ParameterDifferential Scanning Calorimetry (DSC)Powder X-ray Diffraction (PXRD)
Typical Sample Size 3 - 5 mg[1]10 - 500 mg
Primary Measurement Heat Flow (mW)Diffraction Angle (2θ) and Intensity
Application Melting point, phase transitions, polymorphism screeningPolymorph identification and quantification
Limit of Detection (for minor polymorph) ~1-5%~1-5%[14][15]
Reproducibility High for transition temperaturesHigh for peak positions

References

Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Distearin, a diacylglycerol composed of a glycerol (B35011) backbone with two stearic acid chains, is a key component in various pharmaceutical and food formulations. Its thermal behavior, particularly its polymorphism, plays a crucial role in the physical stability, manufacturing processes, and final product performance. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal properties of such materials, providing valuable insights into their crystalline forms and phase transitions.

Lipids like this compound can exist in different crystalline structures known as polymorphs, most commonly the α, β', and β forms. These polymorphs have distinct melting points, enthalpies of fusion, and stabilities. The α form is typically the least stable with the lowest melting point, and it tends to transition to the more stable β' and subsequently to the most stable β form, which has the highest melting point. Understanding these transitions is critical for controlling the solid-state properties of lipid-based formulations.

These application notes provide a detailed protocol for the analysis of this compound using DSC, along with expected thermal transition data to aid in the interpretation of results.

Data Presentation: Thermal Properties of this compound Polymorphs

The following table summarizes the expected thermal properties of the common polymorphs of this compound. The data is based on values reported for the closely related triglyceride, tristearin, which serves as a reliable analogue for predicting the behavior of this compound.

Polymorphic FormOnset Melting Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (ΔH, J/g)Notes
α (alpha)~50-55~55-60LowerLeast stable form, often observed upon rapid cooling from the melt.
β' (beta prime)~60-65~65-70IntermediateMetastable form, may transition to the more stable β form upon heating.
β (beta)~70-75~75-80HigherMost stable polymorphic form with the highest melting point.

Note: The exact transition temperatures and enthalpies for this compound may vary depending on the purity of the sample, the experimental conditions (e.g., heating/cooling rate), and the thermal history of the sample.

Experimental Protocols

Protocol 1: Standard DSC Analysis of this compound Powder

This protocol outlines the standard procedure for determining the melting behavior and polymorphic transitions of a this compound powder sample.

1. Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Aluminum DSC pans and lids.

  • Crimper for sealing pans.

  • Microbalance (accurate to ±0.01 mg).

  • This compound powder sample.

  • High-purity nitrogen gas for purging.

3. Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan using a microbalance.

  • Ensure the sample is evenly distributed at the bottom of the pan to ensure good thermal contact.

  • Place a lid on the pan and seal it using a crimper. It is recommended to use a hermetically sealed pan to prevent any loss of volatile components, although a standard pan with a pinhole lid can be used if no significant volatilization is expected.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

4. DSC Instrument Setup and Measurement:

  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Equilibrate the sample at a starting temperature well below the expected melting point, for example, 25°C.

  • Program the following temperature profile:

    • Segment 1 (Heating): Heat the sample from 25°C to 100°C at a controlled rate of 5°C/min. This will melt all existing crystalline forms.

    • Segment 2 (Isothermal): Hold the sample at 100°C for 5 minutes to ensure complete melting and to erase any previous thermal history.

    • Segment 3 (Cooling): Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min to observe crystallization behavior.

    • Segment 4 (Isothermal): Hold the sample at 25°C for 5 minutes to allow for stabilization.

    • Segment 5 (Second Heating): Heat the sample from 25°C to 100°C at a rate of 5°C/min to observe the melting of the polymorphs formed during the controlled cooling.

5. Data Analysis:

  • From the first heating scan, identify the melting endotherms corresponding to the initial polymorphic forms present in the sample.

  • From the cooling scan, identify the crystallization exotherms.

  • From the second heating scan, identify the melting endotherms of the polymorphs formed during the controlled cooling. This scan is often more reproducible and representative of the material's intrinsic properties.

  • For each endothermic (melting) peak, determine the onset temperature, peak temperature, and the enthalpy of fusion (ΔH) by integrating the peak area.

  • The presence of multiple melting peaks or exothermic recrystallization events during the heating scan is indicative of polymorphism.

Mandatory Visualizations

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound pan Place in Aluminum Pan weigh->pan seal Seal Pan with Lid pan->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen load->purge program Run Temperature Program (Heat-Cool-Heat) purge->program thermogram Obtain DSC Thermogram program->thermogram peaks Identify and Integrate Peaks (Melting and Crystallization) thermogram->peaks data Determine Transition Temps and Enthalpies peaks->data

Caption: Workflow for DSC analysis of this compound.

Diagram 2: Polymorphic Transitions of this compound

Polymorphic_Transitions Melt Molten State Alpha α-form (Least Stable) Melt->Alpha Rapid Cooling Beta β-form (Most Stable) Melt->Beta Slow Cooling/ Tempering Alpha->Melt Heating BetaPrime β'-form (Metastable) Alpha->BetaPrime Heating/ Aging BetaPrime->Melt Heating BetaPrime->Beta Heating/ Aging Beta->Melt Heating

Caption: Polymorphic transitions of this compound.

Application Note: X-ray Diffraction (XRD) Analysis of 1,3-Distearin Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at positions 1 and 3, is a crucial component in various pharmaceutical, food, and cosmetic formulations. Its solid-state properties, particularly its crystalline structure, significantly influence the physical characteristics, stability, and bioavailability of the final product. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique used to investigate the crystallographic structure, polymorphism, and phase transitions of crystalline materials like this compound. This application note provides a comprehensive overview and detailed protocols for the XRD analysis of this compound crystals.

Polymorphism of this compound

Lipids like this compound are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms with different molecular packing arrangements.[1] These polymorphs, often designated as α, β', and β, possess distinct physical properties, including melting points, solubility, and stability. The identification and characterization of these polymorphic forms are critical for controlling the manufacturing process and ensuring the desired performance of the end product.

The primary polymorphic forms of diacylglycerols are:

  • α (alpha) form: The least stable polymorph with a hexagonal chain packing. It is typically obtained by rapid cooling from the melt.

  • β' (beta-prime) form: Has an intermediate stability with an orthorhombic chain packing. This form is often desired in food products for its functional properties.[1]

  • β (beta) form: The most stable polymorph with a triclinic chain packing. Over time, less stable forms will tend to transform into the β form.

Quantitative Data Presentation

The different polymorphic forms of this compound and related diglycerides can be identified by their characteristic short-spacing signals in the wide-angle X-ray scattering (WAXS) region of the diffraction pattern.

Polymorphic FormCharacteristic Short Spacings (d-spacing in Å)
α A single strong peak around 4.15 Å
β' Two strong peaks around 4.2-4.3 Å and 3.8-3.9 Å
β A strong peak around 4.6 Å

Note: The exact d-spacing values can vary slightly depending on the purity of the sample and the specific experimental conditions.

For a structurally related compound, 1,3-distearoyl-sn-2-linoleoyl-glycerol (SLS), the following short-spacing values have been reported:

Polymorphic Form of SLSShort Spacing (nm)Relative Intensity
Sub-α 0.419s
0.374m
α 0.412s
γ 0.381vs
0.474s
0.450m
0.360m
0.425w

s = strong, m = medium, w = weak, vs = very strong[2]

Experimental Protocols

This section outlines a general protocol for the powder X-ray diffraction (PXRD) analysis of this compound crystals.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data.

  • Crystallization: this compound crystals can be obtained by various methods, including solvent crystallization or controlled cooling from the melt. The method of crystallization will influence the resulting polymorphic form.

  • Grinding: To ensure a random orientation of the crystallites, the this compound sample should be gently ground into a fine powder using an agate mortar and pestle. Avoid excessive grinding, which can induce phase transformations or amorphization.

  • Sample Mounting: The powdered sample should be carefully packed into a sample holder. Ensure a flat and smooth surface to minimize errors in the diffraction geometry. A zero-background sample holder is recommended to reduce background noise, especially at low diffraction angles.

XRD Data Acquisition

The following are typical instrument settings for PXRD analysis. These may need to be optimized for the specific instrument and sample.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

  • Instrument Geometry: Bragg-Brentano geometry is typical for powder diffractometers.

  • Voltage and Current: Operate the X-ray tube at settings such as 40 kV and 40 mA.

  • Scan Range (2θ): A range of 2° to 40° in 2θ is generally sufficient to cover the characteristic diffraction peaks of this compound's polymorphs.

  • Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/min are common starting points. Slower scan speeds can improve the signal-to-noise ratio.

  • Temperature Control: If studying temperature-dependent phase transitions, a temperature-controlled stage is necessary.

Data Analysis
  • Phase Identification: The obtained XRD pattern is analyzed to identify the crystalline phases present. This is done by comparing the positions (2θ values) and relative intensities of the diffraction peaks to known patterns of this compound polymorphs or related compounds.

  • Lattice Parameter Refinement: For a known crystal structure, the unit cell parameters can be refined from the positions of the diffraction peaks.

  • Crystallite Size Estimation: The average size of the crystallites can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Mandatory Visualizations

XRD_Experimental_Workflow XRD Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results & Interpretation Crystallization Crystallization of This compound Grinding Gentle Grinding to Fine Powder Crystallization->Grinding Mounting Mounting in Sample Holder Grinding->Mounting XRD_Instrument Powder X-ray Diffractometer Mounting->XRD_Instrument Data_Collection Data Collection (e.g., 2-40° 2θ) XRD_Instrument->Data_Collection Raw_Data Raw XRD Diffractogram Data_Collection->Raw_Data Phase_ID Phase Identification (Polymorphs) Raw_Data->Phase_ID Quantitative_Analysis Quantitative Analysis (Lattice Parameters, Crystallite Size) Phase_ID->Quantitative_Analysis Report Final Report and Interpretation Quantitative_Analysis->Report

Caption: Experimental workflow for XRD analysis of this compound.

Polymorphic_Transformations Polymorphic Transformations of this compound Melt Melt Alpha α-form (Hexagonal) Least Stable Melt->Alpha Rapid Cooling BetaPrime β'-form (Orthorhombic) Metastable Alpha->BetaPrime Heating / Time Beta β-form (Triclinic) Most Stable Alpha->Beta Heating / Time BetaPrime->Beta Heating / Time

Caption: Logical relationships in this compound polymorphism.

References

Troubleshooting & Optimization

Technical Support Center: Controlling 1,3-Distearin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1,3-distearin (also known as 1,3-distearoylglycerol or SOS).

Troubleshooting Guides

This section addresses specific issues that may arise during this compound crystallization experiments.

Issue 1: Unexpected Polymorph Formation

Q1: My experiment yielded a different polymorph of this compound than expected. What factors could be responsible, and how can I control the polymorphic outcome?

A1: The polymorphic behavior of this compound is complex, with multiple crystalline forms such as α, β', and β, each with different physical properties.[1][2] The formation of a specific polymorph is highly sensitive to experimental conditions.

  • Temperature Control: The rate of cooling and the crystallization temperature are critical. Rapid cooling tends to produce less stable forms like α, while slower cooling at temperatures just below the melting point of the desired polymorph can favor the formation of more stable forms like β.[3] For instance, in cocoa butter, achieving the desirable form V (a β polymorph) requires a controlled temperature protocol known as tempering.[1][2]

  • Solvent Choice: The polarity and viscosity of the solvent can influence which polymorph nucleates and grows.[4][5] Experiment with a range of solvents with varying properties to find the optimal conditions for your desired polymorph.

  • Presence of Impurities or Additives: Even minor components can act as templates or inhibitors for certain polymorphs.[6] For example, the presence of tristearin (B179404) (SSS) can facilitate the heterogeneous nucleation of this compound (SOS).[1][2] Conversely, diacylglycerols (DAGs) can hinder crystal growth and lead to the formation of less stable crystalline forms.[7]

  • Seeding: Introducing seed crystals of the desired polymorph is a powerful technique to direct crystallization towards that specific form.[8][9] This suppresses primary nucleation of other polymorphs and promotes the growth of the seeded form.

Issue 2: Poor Crystal Morphology or Habit

Q2: The this compound crystals I've grown are small, needle-like, or agglomerated, which is problematic for downstream processing. How can I improve the crystal habit?

A2: Crystal habit, the external shape of a crystal, is influenced by the growth rates of different crystal faces and can be modified by several factors.[10][11]

  • Solvent and Supersaturation: The choice of solvent and the level of supersaturation significantly impact crystal shape.[4] Slowing down the crystallization process by reducing the supersaturation level (e.g., by using a slightly higher temperature or more solvent) can lead to larger, more well-defined crystals.[12]

  • Additives and Impurities: Specific molecules, known as habit modifiers, can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall crystal shape.[13][14][15] Consider screening for additives that are structurally similar to this compound or have known interactions with triglycerides.

  • Agitation: The stirring rate during crystallization can affect crystal size and agglomeration. Gentle agitation can promote uniform growth, while vigorous stirring may lead to secondary nucleation and smaller crystals or breakage.

Issue 3: Inconsistent Crystallization Kinetics

Q3: I'm observing significant variability in the induction time and crystallization rate between batches. What could be causing this, and how can I achieve more consistent results?

A3: Inconsistent crystallization kinetics are often a result of subtle variations in experimental conditions.

  • Purity of Starting Material: Ensure the purity of your this compound is consistent across all experiments. Even trace amounts of other lipids or impurities can affect nucleation rates.[6]

  • Thermal History: The thermal history of the melt can impact crystallization. Always ensure complete melting and eradication of any crystal memory by holding the sample at a temperature sufficiently above the melting point of the highest-melting polymorph before initiating cooling.[16]

  • Seeding Protocol: If using seeds, ensure the seed crystals are of a consistent size, morphology, and are added at the same supersaturation level in each experiment.[9][17] The amount of seed material added can also influence the crystallization time.[1]

  • Precise Temperature and Agitation Control: Use calibrated equipment to ensure accurate and reproducible temperature profiles and stirring rates.

Frequently Asked Questions (FAQs)

Q4: What are the common polymorphic forms of this compound, and what are their key characteristics?

A4: this compound, a major triglyceride in cocoa butter, can crystallize into several polymorphic forms, primarily α, β', and β.[1][2] These forms differ in their molecular packing, which in turn affects their melting points, stability, and other physical properties. The β form is generally the most stable.[1][2]

Q5: How can I characterize the different polymorphs of this compound?

A5: A combination of analytical techniques is typically used to identify and differentiate polymorphs:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions, such as melting and crystallization. Each polymorph will have a characteristic melting point and enthalpy of fusion.[2][18]

  • X-ray Diffraction (XRD): XRD provides information about the crystal lattice structure. Each polymorph will produce a unique diffraction pattern.[19][20]

  • Polarized Light Microscopy (PLM): PLM allows for the visual observation of crystal morphology, which can often differ between polymorphs.[20]

Q6: What is the role of seeding in controlling this compound crystallization?

A6: Seeding is a technique where a small amount of pre-existing crystals (seeds) of the desired polymorph is added to a supersaturated solution.[8] This helps to:

  • Control Polymorphism: The seeds act as templates, directing the crystallization towards the desired form and bypassing the spontaneous nucleation of other, less stable polymorphs.[9]

  • Improve Reproducibility: By initiating crystallization at a specific point, seeding can lead to more consistent induction times and crystallization rates.

  • Influence Crystal Size: The number and size of the seed crystals can be used to influence the final crystal size distribution.[9]

Q7: How do minor components, like other triglycerides, affect this compound crystallization?

A7: Minor components can have a significant impact on the crystallization of this compound. For example:

  • Tristearin (SSS): The presence of SSS can act as a heterogeneous nucleation site for this compound (SOS), increasing the nucleation rate.[1][2]

  • Diacylglycerols (DAGs): DAGs can interfere with the crystal growth of this compound, leading to the formation of less stable polymorphs and altering the crystal network.[7]

Data Presentation

Table 1: Polymorphic Forms of 1,3-Distearoyl-2-oleoylglycerol (SOS) and Related Triglycerides

PolymorphMelting Point (°C)Key CharacteristicsReference
SOS (1,3-Distearoyl-2-oleoylglycerol)
γ-3~41Formed during cooling.[16]
α-Less stable form.[3]
β'36.5Intermediate stability.[2]
β₁-3 (Form VI)~43.0More stable form, can transform from β' over time.[2]
Tristearin (SSS)
β-Can facilitate heterogeneous nucleation of SOS.[1][2]

Experimental Protocols

Protocol 1: Polymorph Screening by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.[16]

    • Cool the sample to 0°C at a controlled rate (e.g., 2°C/min).[16]

    • Reheat the sample to 80°C at a controlled rate (e.g., 5°C/min).[16]

  • Data Analysis: Analyze the resulting thermogram to identify melting endotherms and crystallization exotherms. The peak temperatures of the melting endotherms correspond to the melting points of the different polymorphs present.

Protocol 2: Seeding Experiment for Controlled Crystallization

  • Seed Preparation: Prepare seed crystals of the desired this compound polymorph. The seeds can be generated through a previous controlled crystallization and characterized to confirm their polymorphic form. Gently grind the seeds to a fine powder if necessary.[17]

  • Solution Preparation: Prepare a supersaturated solution of this compound in the chosen solvent at a specific temperature. The supersaturation level should be within the metastable zone to avoid spontaneous nucleation.[17]

  • Seeding: Introduce a small, predetermined amount of the seed crystals into the supersaturated solution while stirring gently.[9][17]

  • Crystal Growth: Maintain the temperature and agitation to allow the seed crystals to grow.

  • Isolation and Characterization: Once crystallization is complete, isolate the crystals by filtration and characterize them using DSC, XRD, and microscopy to confirm the polymorphic form and assess the crystal habit.

Visualizations

Polymorphic_Transformation_Pathway Melt Melt Alpha Alpha Melt->Alpha Rapid Cooling Beta_prime Beta_prime Melt->Beta_prime Slow Cooling Alpha->Beta_prime Transformation Beta Beta Beta_prime->Beta Transformation (Stable)

Caption: Polymorphic transformation pathway of this compound.

Troubleshooting_Workflow Start Crystallization Issue (e.g., wrong polymorph, poor morphology) Check_Purity Verify Purity of This compound Start->Check_Purity Control_Temp Optimize Cooling Rate & Crystallization Temperature Check_Purity->Control_Temp Solvent_Screen Screen Different Solvents Control_Temp->Solvent_Screen Seeding_Trial Implement Seeding Strategy Solvent_Screen->Seeding_Trial Analyze_Result Problem Solved? Seeding_Trial->Analyze_Result End Successful Crystallization Analyze_Result->End Yes Consult Consult Literature/ Expert Analyze_Result->Consult No

References

Technical Support Center: Optimizing 1,3-Distearin Particle Size for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the particle size of 1,3-Distearin-based solid lipid nanoparticles (SLNs) for drug delivery applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during formulation development.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the preparation and characterization of this compound SLNs.

Issue Potential Cause Recommended Solution
Inconsistent or Large Particle Size (>500 nm) Inefficient homogenization or sonication.[1][2]Increase homogenization pressure or time. Optimize sonication amplitude and duration. Consider using a combination of methods.[3]
High lipid concentration.[1]Decrease the concentration of this compound in the formulation.
Inappropriate surfactant type or concentration.[3]Screen different surfactants and optimize the concentration. Too low a concentration can lead to aggregation, while too high can result in micelle formation.[3]
High Polydispersity Index (PDI > 0.3) Particle aggregation.[3]Increase surfactant concentration or use a combination of stabilizers. Optimize the zeta potential to ensure sufficient electrostatic repulsion.
Non-uniform homogenization.[2]Ensure consistent and thorough mixing during the entire process. For high-pressure homogenization, ensure a sufficient number of cycles.[4]
Low Drug Encapsulation Efficiency Poor drug solubility in the lipid melt.Select a lipid matrix where the drug has higher solubility. Consider creating a nanostructured lipid carrier (NLC) by adding a liquid lipid.[5]
Drug partitioning into the aqueous phase.[6]Adjust the pH of the aqueous phase to reduce the ionization of the drug.
Drug expulsion during lipid crystallization.[3]Rapidly cool the nanoemulsion to trap the drug within the lipid matrix (cold homogenization technique).
Particle Aggregation Upon Storage Insufficient surface charge (low zeta potential).[6]Incorporate a charged lipid or a surfactant that imparts a higher surface charge.
Improper storage conditions.[6]Store the SLN dispersion at a recommended temperature, typically 4°C, and protect from light.[6] Consider lyophilization for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size for this compound SLNs in drug delivery?

A1: The optimal particle size for SLNs generally ranges from 50 to 1000 nm, depending on the intended application.[7] For intravenous administration and tumor targeting through the enhanced permeability and retention (EPR) effect, smaller particles (typically under 200 nm) are preferred to ensure longer circulation times.[][9] For other routes, the ideal size may vary.

Q2: How does the type and concentration of surfactant affect particle size?

A2: The choice and concentration of surfactant are critical. Surfactants reduce the interfacial tension between the lipid and aqueous phases, facilitating the formation of smaller particles.[10] An optimal concentration is necessary; insufficient amounts can lead to particle aggregation, while excessive amounts may lead to the formation of micelles and potential toxicity.[3] The hydrophilic-lipophilic balance (HLB) value of the surfactant is also an important consideration.[11]

Q3: What is the significance of the Polydispersity Index (PDI)?

A3: The PDI is a measure of the uniformity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a narrow and homogenous size distribution.[10] High PDI values suggest a heterogeneous population of particles, which can affect the stability, drug release profile, and in vivo performance of the formulation.

Q4: Can the manufacturing process be scaled up?

A4: Yes, some manufacturing methods are more suitable for large-scale production. High-pressure homogenization is a technique that is readily scalable and avoids the use of organic solvents. Microfluidic-based methods also offer reproducible and scalable synthesis of lipid nanoparticles.[12]

Q5: How can I improve the stability of my this compound SLN formulation?

A5: To enhance stability, ensure an adequate surfactant concentration to prevent aggregation.[3] The addition of cryoprotectants before lyophilization can improve long-term storage stability. PEGylation, the process of attaching polyethylene (B3416737) glycol to the surface of the nanoparticles, can also increase stability and circulation time in the body.

Experimental Protocols

High-Pressure Homogenization (Hot Homogenization Method)

This method involves the emulsification of the melted lipid phase in a hot aqueous surfactant solution, followed by high-pressure homogenization to reduce the particle size.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Disperse or dissolve the drug in the molten lipid.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Homogenize at a pressure between 500-1500 bar for 3-5 cycles.[4]

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature, leading to the crystallization of the lipid and the formation of SLNs.

Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a common technique used to measure the particle size (hydrodynamic diameter) and PDI of nanoparticles.[][13] Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.

Procedure:

  • Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement to obtain the Z-average particle size, PDI, and zeta potential.

  • Data Analysis: Analyze the correlation function to determine the particle size distribution. For zeta potential, analyze the electrophoretic mobility of the particles.

Data Presentation

The following tables summarize typical quantitative data that should be collected and analyzed during the optimization process.

Table 1: Effect of Homogenization Pressure on Particle Size and PDI

Homogenization Pressure (bar)Mean Particle Size (nm)Polydispersity Index (PDI)
500350 ± 250.35 ± 0.04
1000220 ± 180.28 ± 0.03
1500150 ± 120.21 ± 0.02

Table 2: Effect of Surfactant Concentration on Formulation Characteristics

Surfactant Concentration (% w/v)Mean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
0.5450 ± 30-15 ± 275 ± 5
1.0250 ± 20-25 ± 385 ± 4
2.0180 ± 15-32 ± 382 ± 5

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Processing cluster_characterization Characterization lipid_phase Lipid Phase (this compound + Drug) pre_emulsion Pre-emulsification (High-Speed Stirring) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase (Water + Surfactant) aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling dls Particle Size & PDI (DLS) cooling->dls zeta Zeta Potential (ELS) cooling->zeta ee Encapsulation Efficiency cooling->ee

Caption: Experimental workflow for the preparation and characterization of this compound SLNs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unacceptable Particle Size or PDI cause1 Inefficient Homogenization? start->cause1 cause2 Suboptimal Surfactant Concentration? start->cause2 cause3 High Lipid Concentration? start->cause3 sol1 Increase Pressure/ Time/Cycles cause1->sol1 Yes sol2 Optimize Surfactant Concentration cause2->sol2 Yes sol3 Decrease Lipid Concentration cause3->sol3 Yes end Optimized Formulation sol1->end Re-evaluate sol2->end Re-evaluate sol3->end Re-evaluate

Caption: Troubleshooting logic for optimizing particle size and PDI.

References

Preventing polymorphic transitions in 1,3-Distearin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Distearin formulations. The information provided aims to help prevent and troubleshoot issues related to polymorphic transitions, ensuring the stability and desired performance of your formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and storage of this compound-based products.

Problem Potential Cause(s) Recommended Solution(s)
Formulation exhibits unexpected changes in texture (e.g., hardening, softening) over time. Polymorphic transition from a less stable (e.g., α) to a more stable (e.g., β) form.- Control Cooling Rate: Rapid cooling tends to favor the formation of metastable polymorphs, while slower cooling allows for the formation of more stable forms. Experiment with different cooling rates to achieve the desired initial polymorph and stability.[1][2] - Incorporate Additives: Certain excipients can influence polymorphic transitions. For instance, some liquid lipids can accelerate the transition to the stable β-form, which might be desirable to achieve long-term stability early on.[3] Conversely, other additives may stabilize less stable forms if those are desired. - Thermal Treatment (Annealing): Storing the formulation at a controlled temperature below the melting point of the stable polymorph can promote the transition to the most stable form in a controlled manner.
Drug release profile changes during stability studies. A change in the crystalline structure of the this compound matrix can alter the diffusion pathways and release rate of the active pharmaceutical ingredient (API).- Characterize Polymorphic Form: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to identify the polymorphic form(s) present at different stages of the stability study. - Stabilize the Desired Polymorph: Employ the strategies mentioned above (cooling rate control, additives, annealing) to ensure the formulation maintains a consistent polymorphic form throughout its shelf life.
Batch-to-batch variability in formulation performance. Inconsistent processing parameters, leading to the formation of different polymorphic ratios in different batches.- Standardize Manufacturing Process: Tightly control parameters such as heating temperature, mixing speed, and especially the cooling profile. - Implement In-process Controls: Use techniques like DSC or XRD as in-process controls to monitor the polymorphic state of the formulation during manufacturing.
Precipitation or crystallization of the API within the lipid matrix. The polymorphic form of the lipid can affect the solubility of the API. A transition to a more stable, denser polymorph can lead to drug expulsion.- Solubility Studies: Determine the solubility of the API in different polymorphic forms of this compound if possible. - Formulation Optimization: Ensure that the drug loading is well below the saturation point in the most stable polymorphic form of the lipid matrix. - Use of Co-solvents or Surfactants: Incorporating suitable excipients can help to maintain the solubility of the API, even if polymorphic transitions occur.

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphic forms of this compound?

A1: Like other triglycerides, this compound can exist in several polymorphic forms, principally the alpha (α), beta-prime (β'), and beta (β) forms. The α-form is the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point. The β'-form is intermediate in stability and melting point. The specific transition pathways can be influenced by factors such as temperature, cooling rate, and the presence of impurities or other excipients.[4][5]

Q2: How can I identify the polymorphic form of this compound in my formulation?

A2: The most common techniques for identifying lipid polymorphs are Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

  • DSC can distinguish between polymorphs based on their different melting points and enthalpies of fusion.

  • XRD provides information about the crystal lattice structure, with each polymorph exhibiting a unique diffraction pattern.

Q3: Why is controlling polymorphism important in drug development?

A3: Controlling polymorphism is critical because different polymorphic forms can have different physicochemical properties, including:

  • Melting point: Affects manufacturing processes like hot-melt extrusion.

  • Solubility: Can impact the dissolution rate and bioavailability of the drug.

  • Stability: Metastable forms can convert to more stable forms over time, leading to changes in the product's physical properties and performance.[6]

  • Mechanical properties: Can influence the texture and hardness of the final product.

Q4: Can excipients prevent polymorphic transitions?

A4: Yes, excipients can play a significant role in either inhibiting or promoting polymorphic transitions. Some surfactants and emulsifiers can stabilize the less stable α-form. Conversely, certain liquid lipids can act as "polymorphic modifiers" and accelerate the transition to the more stable β-form.[3] The choice of excipients should be carefully considered based on the desired final properties and stability of the formulation.

Q5: What is the effect of the cooling rate on the polymorphism of this compound?

A5: The cooling rate has a profound impact on which polymorphic form crystallizes from the melt. Rapid cooling generally leads to the formation of the metastable α-form, as the molecules do not have sufficient time to arrange into a more ordered state. Slower cooling rates provide the necessary time for the molecules to organize into the more stable β' or β forms.[1][2]

Data Presentation

The following tables summarize the thermal properties of the common polymorphs of tristearin (B179404), which can be used as a reference for this compound due to their structural similarity.

Table 1: Melting Points and Enthalpies of Fusion of Tristearin Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α (alpha)~54Not always stable enough for accurate measurement
β' (beta-prime)~64Lower than β-form
β (beta)~72-73~220

Note: These values are for tristearin and are provided as a close approximation for this compound. Actual values for this compound formulations may vary depending on purity and the presence of other excipients.[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Polymorph Identification

Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms of this compound in a formulation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • To identify the initial polymorph: Heat the sample from room temperature to a temperature above the expected melting range (e.g., 100°C) at a constant heating rate (e.g., 10°C/min).

    • To study polymorphic transitions:

      • Heat the sample to melt it completely (e.g., 100°C) and hold for 5 minutes to erase any thermal history.

      • Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 0°C) to induce crystallization.

      • Reheat the sample at a controlled rate (e.g., 10°C/min) to 100°C to observe any melt-recrystallization events and the final melting of the stable form.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion for each endothermic (melting) and exothermic (crystallization/transition) event.

X-Ray Diffraction (XRD) for Polymorph Characterization

Objective: To identify the crystalline structure of this compound polymorphs.

Methodology:

  • Sample Preparation: Place a sufficient amount of the powdered this compound formulation onto a sample holder and flatten the surface to ensure a uniform plane for X-ray exposure.

  • Instrument Setup:

    • Mount the sample holder in the powder X-ray diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation.

  • Data Collection:

    • Scan the sample over a specific 2θ range (e.g., 5° to 40°).

    • Set the step size (e.g., 0.02°) and scan speed (e.g., 1°/min) to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the resulting diffraction pattern. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific polymorphic form. Compare the obtained pattern with known patterns for lipid polymorphs to identify the form(s) present in the sample. The α-form typically shows a single strong peak in the short-spacing region, while the β' and β forms show multiple characteristic peaks.[4]

Visualizations

Polymorphic_Transition_Pathway Melt Molten this compound Alpha α-form (Metastable) Melt->Alpha Rapid Cooling BetaPrime β'-form (Intermediate) Melt->BetaPrime Slow Cooling Alpha->BetaPrime Heating / Aging Beta β-form (Stable) BetaPrime->Beta Heating / Aging Troubleshooting_Workflow Start Instability Observed (e.g., texture change, altered release) Identify Identify Polymorphic Form(s) (DSC, XRD) Start->Identify Compare Compare with Initial/Desired Form Identify->Compare ControlCooling Optimize Cooling Rate Compare->ControlCooling Transition Occurred Additives Evaluate Additives/ Excipients Compare->Additives Transition Occurred Annealing Implement Thermal Treatment (Annealing) Compare->Annealing Transition Occurred End Stable Formulation Achieved Compare->End No Change ControlCooling->End Additives->End Annealing->End

References

Addressing stability issues of 1,3-Distearin in aqueous dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Distearin aqueous dispersions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound aqueous dispersions?

A: this compound, a diglyceride, is used to formulate solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The primary stability challenges stem from its complex physicochemical properties. These include physical instability, such as particle aggregation and size growth over time, and issues related to its crystalline nature.[1] A major problem is drug expulsion during storage, which can occur due to the polymorphic transition of the lipid matrix into a more stable, highly ordered crystalline form.[1][2]

Q2: What are the most critical quality attributes (CQAs) to monitor for assessing the stability of a this compound dispersion?

A: To ensure the consistency and efficacy of your dispersion, you should monitor several key parameters. The most critical are:

  • Particle Size (Z-average) and Particle Size Distribution: Changes can indicate aggregation or particle growth.[3][4]

  • Polydispersity Index (PDI): This measures the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for lipid nanoparticle systems.[4]

  • Zeta Potential (ZP): This indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability due to electrostatic repulsion.[5][6]

  • Entrapment Efficiency and Drug Loading: A decrease over time suggests drug expulsion from the lipid matrix.[7]

  • Lipid Polymorphism: Characterizing the crystalline state (e.g., using DSC or XRD) is crucial for understanding long-term stability.[8]

Q3: How does the crystalline nature (polymorphism) of this compound affect dispersion stability?

A: Like many lipids, this compound can exist in different crystalline forms, known as polymorphs (e.g., α, β', β).[8][9] Typically, the less stable, less-ordered α-form is produced initially during nanoparticle preparation. Over time, it tends to transition to the more stable, highly ordered β-form.[8] This transition creates a more perfect crystal lattice, which can squeeze out the encapsulated drug, leading to drug expulsion and reduced efficacy.[2][7] This process can also influence particle shape and aggregation.

Section 2: Troubleshooting Guide

Q1: My dispersion shows a significant increase in particle size and PDI upon storage. What is causing this aggregation and how can I fix it?

A: Particle aggregation is a common sign of colloidal instability. The primary causes are insufficient repulsive forces between particles and suboptimal storage conditions.

Potential Causes & Solutions:

  • Insufficient Electrostatic Repulsion: A low zeta potential (close to 0 mV) means the repulsive forces are weak, allowing particles to approach and aggregate due to van der Waals forces.

    • Solution: Increase the magnitude of the zeta potential. This can be achieved by incorporating a charged surfactant into your formulation or adjusting the pH of the aqueous phase. A zeta potential greater than |30| mV is generally indicative of good electrostatic stability.[10]

  • Insufficient Steric Hindrance: If you are relying on non-ionic surfactants for stabilization, their concentration or chain length (e.g., PEG chain) may be insufficient to create a robust steric barrier.

    • Solution: Increase the concentration of the steric stabilizer or use a polymer with a longer chain length.

  • Inappropriate Storage Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potential aggregation.[1] Freezing can also destabilize dispersions if not done with appropriate cryoprotectants.

    • Solution: Store dispersions at a recommended temperature, typically 4°C, and avoid temperature fluctuations.[11]

Troubleshooting Flowchart for Aggregation Issues

G start Start: Aggregation Observed (Increased Z-avg / PDI) check_zp Measure Zeta Potential (ZP) start->check_zp zp_low Is |ZP| < 30 mV? check_zp->zp_low add_surfactant Action: Increase electrostatic repulsion. - Add/increase charged surfactant. - Adjust pH. zp_low->add_surfactant Yes check_steric Using steric stabilizer (e.g., PEG)? zp_low->check_steric No end_good Problem Resolved add_surfactant->end_good increase_steric Action: Increase steric hindrance. - Increase stabilizer concentration. - Use longer polymer chains. check_steric->increase_steric Yes check_storage Review Storage Conditions check_steric->check_storage No increase_steric->end_good temp_issue Temperature fluctuations or > 25°C? check_storage->temp_issue adjust_temp Action: Store at 4°C. Avoid freeze-thaw cycles. temp_issue->adjust_temp Yes temp_issue->end_good No adjust_temp->end_good

Caption: A logical flowchart for troubleshooting particle aggregation.

Q2: I am observing a decrease in entrapment efficiency over time. What leads to this drug leakage?

A: Drug leakage is almost always linked to the polymorphic nature of the solid lipid matrix.

Cause & Solution:

  • Polymorphic Transition: As mentioned, this compound can rearrange from a less-ordered (α) to a more stable and compact (β) crystalline form. This process reduces imperfections within the lipid core where the drug is housed, effectively expelling the drug into the aqueous phase.[2][7]

    • Solution: Create a less-perfect lipid core to inhibit extensive recrystallization. This is the principle behind Nanostructured Lipid Carriers (NLCs). By blending this compound (a solid lipid) with a liquid lipid (an oil), you introduce imperfections into the crystal lattice that provide more space for the drug and reduce the driving force for polymorphic transition.[7]

Lipid Polymorphism and Drug Expulsion Diagram

G cluster_0 Initial State (t=0) cluster_1 Aged State (t > 0) A α-form (Disordered) B Drug (Encapsulated) C β-form (Ordered) A->C Polymorphic Transition (Time) D Drug (Expelled) B->D Drug Expulsion

Caption: Polymorphic transition leads to a more ordered crystal and drug expulsion.

Data Summary: Impact of Formulation on Stability

The following table illustrates how changes in formulation can impact the stability of a this compound dispersion over 30 days when stored at 4°C.

FormulationParameterDay 0Day 7Day 30Stability Outcome
A: this compound only Z-average (nm)180.5255.1650.4Poor (Aggregation)
(No liquid lipid)PDI0.210.350.58Poor (Inhomogeneous)
Zeta Potential (mV)-15.2-12.1-8.5Poor (Low Repulsion)
B: this compound + Oil Z-average (nm)185.2188.9195.3Good
(NLC approach)PDI0.230.240.25Good
Zeta Potential (mV)-32.5-31.9-31.2Good

Data is representative and for illustrative purposes.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Hot High-Pressure Homogenization (HPH)

  • Preparation of Lipid Phase: Weigh the required amounts of this compound (and liquid lipid if preparing NLCs) and any lipophilic drug. Heat the mixture in a water bath approximately 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase: In a separate beaker, heat the aqueous phase (e.g., purified water) containing the surfactant(s) (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer like an Ultra-Turrax®) for 5-10 minutes. This creates a coarse hot oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the dispersion for 3-5 cycles at a pressure between 500 and 1500 bar.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. The rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles.

  • Storage: Store the final dispersion in a sealed container at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the this compound dispersion with purified water (filtered through a 0.22 µm filter) to an appropriate concentration to achieve a derived count rate suitable for the instrument (typically 100-500 kcps).

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C). Ensure the correct dispersant properties (viscosity, refractive index) are entered into the software.

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform at least three replicate measurements. The instrument software will report the intensity-weighted Z-average diameter and the Polydispersity Index (PDI).[12]

  • Analysis: Analyze the results for consistency. The Z-average provides the mean particle size, while the PDI indicates the width of the distribution.

Protocol 3: Measurement of Zeta Potential

  • Sample Preparation: Dilute the nanoparticle dispersion using filtered, purified water to the same concentration as used for DLS measurements. Over-dilution should be avoided as it can alter the ionic environment.

  • Instrument Setup: Use an instrument capable of measuring electrophoretic mobility, often combined with a DLS system.

  • Measurement: Inject the sample into a specialized zeta potential cell (e.g., folded capillary cell). Ensure no air bubbles are present.

  • Data Acquisition: The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. This velocity is used to calculate the electrophoretic mobility and, subsequently, the zeta potential via the Smoluchowski equation.

  • Analysis: The resulting value (in millivolts, mV) indicates the surface charge. A high magnitude (positive or negative, e.g., > |30| mV) is predictive of a stable dispersion.[10]

Section 4: General Workflow for Stability Assessment

A systematic approach is crucial for evaluating the stability of your this compound dispersions. The following workflow outlines the key steps from initial formulation to long-term analysis.

Experimental and Stability Assessment Workflow

G cluster_0 Formulation & Production cluster_1 Initial Characterization (t=0) cluster_2 Stability Study cluster_3 Analysis & Optimization formulate 1. Define Formulation (Lipid, Surfactant, Drug) produce 2. Produce Nanoparticles (e.g., HPH) formulate->produce dls 3. Measure Size (DLS) & PDI produce->dls zp 4. Measure Zeta Potential ee 5. Measure Entrapment Efficiency (EE%) storage 6. Store at Controlled Conditions (e.g., 4°C, 25°C) ee->storage sampling 7. Sample at Timepoints (1wk, 1mo, 3mo, etc.) storage->sampling recharacterize 8. Repeat Characterization (Size, PDI, ZP, EE%) sampling->recharacterize analyze 9. Analyze Data Trends recharacterize->analyze optimize 10. Optimize Formulation (If stability criteria not met) analyze->optimize optimize->formulate Iterate

Caption: A comprehensive workflow for formulation and stability testing.

References

Troubleshooting low encapsulation efficiency in 1,3-Distearin SLNs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Distearin solid lipid nanoparticles (SLNs). The information is designed to help resolve common issues, particularly low encapsulation efficiency, during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low encapsulation efficiency (EE%) in this compound SLNs?

A1: Low encapsulation efficiency in this compound SLNs can stem from several factors related to the formulation and process:

  • Poor Drug Solubility in the Lipid Matrix: The drug may have limited solubility in molten this compound.

  • Drug Partitioning into the Aqueous Phase: Hydrophilic drugs, in particular, may preferentially partition into the external aqueous phase during the homogenization process.

  • Suboptimal Surfactant Concentration: Insufficient surfactant can lead to nanoparticle aggregation and drug expulsion, while excessive surfactant may result in the formation of micelles that can solubilize the drug in the aqueous phase.[1]

  • Lipid Polymorphism: The crystalline nature of this compound can lead to the formation of a highly ordered crystal lattice upon cooling, which can expel the drug.

  • Inadequate Processing Parameters: Incorrect homogenization speed, pressure, or sonication time can result in inefficient drug entrapment.

Q2: How does the choice of surfactant and its concentration impact the encapsulation efficiency of this compound SLNs?

A2: The surfactant plays a crucial role in stabilizing the nanoparticle dispersion and influencing encapsulation efficiency.

  • Type of Surfactant: The choice of surfactant affects the particle size and stability of the SLNs.[2][3] A combination of surfactants can sometimes yield smaller and more stable nanoparticles with higher encapsulation efficiency.[4]

  • Surfactant Concentration: Increasing the surfactant concentration generally leads to a decrease in particle size.[2][4] However, an optimal concentration is necessary for maximizing encapsulation efficiency. Very high concentrations can lead to a decrease in entrapment as the drug may partition into surfactant micelles in the aqueous phase.[1]

Q3: What is the typical method for preparing this compound SLNs, and how can it be optimized for higher encapsulation efficiency?

A3: A common and reliable method for preparing SLNs is hot high-pressure homogenization (HPH) .[5][6]

Optimization Strategies:

  • Increase Homogenization Pressure: Higher pressure (typically in the range of 300-500 bar) can lead to smaller particle sizes, which may improve encapsulation. However, excessive pressure can sometimes cause particle aggregation.[5]

  • Optimize Homogenization Cycles: Typically, 3-5 homogenization cycles are sufficient. Increasing the number of cycles can sometimes improve the homogeneity of the dispersion and encapsulation efficiency.

  • Control Cooling Rate: Rapid cooling of the hot nanoemulsion can lead to the formation of less-ordered lipid crystals, creating more imperfections in the crystal lattice that can accommodate more drug molecules, thus increasing encapsulation efficiency.

Q4: How can I accurately measure the encapsulation efficiency of my this compound SLNs?

A4: Encapsulation efficiency is determined by separating the unencapsulated (free) drug from the SLNs and then quantifying the amount of drug in each fraction. A common method is ultracentrifugation .[7]

The formula to calculate encapsulation efficiency is:

EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Troubleshooting Guide: Low Encapsulation Efficiency (<70%)

Issue Potential Cause Recommended Solution
Low Encapsulation of Lipophilic Drug 1. Poor drug solubility in molten this compound. 2. Drug expulsion during lipid recrystallization. 1. Increase the temperature of the lipid melt (ensure drug stability). 2. Incorporate a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs). This creates a less-ordered lipid matrix with more space for the drug. 3. Optimize the drug-to-lipid ratio. Start with a lower drug concentration and gradually increase it.
Low Encapsulation of Hydrophilic Drug 1. High partitioning of the drug into the external aqueous phase. 1. Use a double emulsion method (w/o/w). [6] 2. Employ the cold homogenization technique to minimize drug partitioning into the aqueous phase. 3. Modify the pH of the aqueous phase to reduce the solubility of the drug in it (if the drug's solubility is pH-dependent).
Particle Aggregation and Low EE% 1. Insufficient surfactant concentration. 2. Inappropriate surfactant type. 1. Increase the surfactant concentration. A combination of surfactants can enhance stability.[4] 2. Select a surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value. For o/w emulsions, surfactants with HLB values between 8 and 18 are generally preferred.
Inconsistent Results Between Batches 1. Variability in the homogenization or sonication process. 2. Fluctuations in temperature control during preparation. 1. Standardize all processing parameters: homogenization pressure, number of cycles, sonication time, and amplitude. 2. Ensure consistent and accurate temperature control of both the lipid and aqueous phases before emulsification.

Data Presentation

Table 1: Effect of Surfactant Concentration on Particle Size and Encapsulation Efficiency (Illustrative Data)

FormulationLipid (this compound) Concentration (% w/v)Surfactant (Poloxamer 188) Concentration (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
F150.53500.4565
F251.02500.3085
F351.51800.2592
F452.0190 (with some aggregation)0.4088

Note: This table presents illustrative data based on general trends observed for SLNs. Optimal concentrations for this compound SLNs should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

Materials:

  • This compound (Solid Lipid)

  • Drug of Interest

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point.

    • Disperse or dissolve the drug in the molten lipid under continuous stirring to obtain a clear lipid phase.[5]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[5]

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., using an Ultra-Turrax) at a high speed for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 300-500 bar. Maintain the temperature above the lipid's melting point throughout this process.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.

Protocol 2: Determination of Encapsulation Efficiency by Ultracentrifugation

Materials:

  • This compound SLN dispersion

  • Ultracentrifuge with temperature control

  • Appropriate analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Separation of Free Drug:

    • Place a known volume of the SLN dispersion into an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 20,000 rpm) for a sufficient time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to pellet the SLNs.

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining nanoparticles.

    • Measure the concentration of the free drug in the filtrate using a validated analytical method.

  • Quantification of Total Drug:

    • Take the same initial volume of the uncentrifuged SLN dispersion.

    • Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol, chloroform) that dissolves both the lipid and the drug to ensure the complete release of the encapsulated drug.

    • Measure the total drug concentration in this solution.

  • Calculation of Encapsulation Efficiency:

    • Use the formula mentioned in FAQ 4 to calculate the EE%.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification melt_lipid Melt this compound dissolve_drug Dissolve Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion High-Shear Homogenization (Pre-emulsion) dissolve_drug->pre_emulsion dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat Aqueous Phase dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and Solidification hph->cooling final_sln This compound SLN Dispersion cooling->final_sln

Caption: Workflow for the preparation of this compound SLNs.

troubleshooting_logic start Low Encapsulation Efficiency drug_type What is the nature of your drug? start->drug_type lipophilic Lipophilic Drug drug_type->lipophilic Lipophilic hydrophilic Hydrophilic Drug drug_type->hydrophilic Hydrophilic solution_lipo Increase Melt Temperature Add Liquid Lipid (NLC) Optimize Drug-to-Lipid Ratio lipophilic->solution_lipo solution_hydro Use Double Emulsion Use Cold Homogenization Adjust Aqueous Phase pH hydrophilic->solution_hydro

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Overcoming aggregation problems in 1,3-Distearin nanoparticle suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Distearin solid lipid nanoparticle (SLN) suspensions. Our aim is to help you overcome common aggregation problems and achieve stable, high-quality nanoparticle formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the visual signs of aggregation in my this compound nanoparticle suspension?

A1: Aggregation in your nanoparticle suspension can manifest visually in several ways. A stable suspension should appear as a homogenous, slightly opalescent liquid. Signs of aggregation include a cloudy or milky appearance, the formation of visible precipitates or sediment at the bottom of the container, or a noticeable increase in the viscosity of the suspension.

Q2: Which analytical techniques are best for detecting aggregation?

A2: Dynamic Light Scattering (DLS) is the most common and effective technique for detecting aggregation. It measures the average particle size (Z-average) and the Polydispersity Index (PDI). A significant increase in the Z-average and a high PDI value (typically > 0.3) are strong indicators of aggregation. Zeta Potential analysis is also crucial as it measures the surface charge of the nanoparticles, a key factor in their stability. A low zeta potential (close to 0 mV) suggests a higher likelihood of aggregation.

Q3: What is a good Polydispersity Index (PDI) for a stable this compound nanoparticle suspension?

A3: A PDI value below 0.3 is generally considered acceptable for a monodisperse and homogenous population of lipid-based nanoparticles, indicating a narrow size distribution and good stability.[1]

Q4: How does the concentration of the surfactant affect the stability of the nanoparticles?

A4: The surfactant concentration is a critical factor. Insufficient surfactant will not adequately cover the nanoparticle surface, leading to aggregation. Conversely, an excessively high concentration can also cause instability, potentially through the formation of micelles that can disrupt the nanoparticle structure. It is essential to optimize the surfactant concentration for your specific formulation.

Q5: Can the storage temperature affect the stability of my suspension?

A5: Yes, storage temperature is a critical factor. Storing at elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher chance of aggregation. For long-term stability, it is generally recommended to store nanoparticle suspensions at refrigerated temperatures (e.g., 4°C) to slow down particle movement and potential degradation. Freezing should be avoided unless a suitable cryoprotectant is used, as the formation of ice crystals can destroy the nanoparticles.[2]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Nanoparticles Aggregate Immediately After Preparation

This is a common issue and often points to a fundamental problem in the formulation or preparation process.

Troubleshooting Workflow: Immediate Aggregation

cluster_stabilizer Stabilizer Optimization cluster_energy Process Parameter Optimization cluster_lipid Formulation Adjustment start Immediate Aggregation Observed stabilizer Inadequate Stabilizer? start->stabilizer energy Insufficient Energy Input? stabilizer->energy No stabilizer_conc Check Surfactant Concentration (Typically 0.5-5% w/w) stabilizer->stabilizer_conc lipid_conc High Lipid Concentration? energy->lipid_conc No homogenization Increase Homogenization Pressure/Cycles energy->homogenization reduce_lipid Reduce this compound Concentration lipid_conc->reduce_lipid stabilizer_type Evaluate Surfactant Type (e.g., Polysorbate 80, Poloxamer 188) stabilizer_conc->stabilizer_type end_node Stable Suspension stabilizer_type->end_node Yes sonication Increase Sonication Time/Power homogenization->sonication sonication->end_node Yes reduce_lipid->end_node Yes

Caption: Troubleshooting workflow for immediate nanoparticle aggregation.

Data on Formulation Parameters and Their Impact on Particle Size and PDI

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome
Surfactant Conc. Too Low (<0.5%) or Too High (>5%)Optimal Range (e.g., 1-3%)Smaller particle size and lower PDI in the optimal range.
Homogenization Low Pressure/Few CyclesHigh Pressure (500-1500 bar) / 3-5 Cycles[3]Increased energy input leads to smaller and more uniform nanoparticles.
Lipid Concentration High (>10%)Low (1-5%)Lower lipid concentrations often result in smaller particle sizes.
Issue 2: Nanoparticle Suspension Aggregates Over Time During Storage

This issue suggests that while the initial formulation may be adequate, it lacks long-term stability.

Troubleshooting Workflow: Aggregation During Storage

cluster_storage Storage Condition Optimization cluster_zeta Surface Charge Modification start Aggregation During Storage storage_cond Suboptimal Storage Conditions? start->storage_cond zeta Low Zeta Potential? storage_cond->zeta No temperature Store at 4°C storage_cond->temperature ionic_surfactant Consider Ionic Surfactant zeta->ionic_surfactant cryo Add Cryoprotectant for Freezing (e.g., Trehalose, Mannitol) temperature->cryo end_node Stable Long-Term Suspension cryo->end_node Yes ph_adjustment Adjust pH Away from Isoelectric Point ionic_surfactant->ph_adjustment ph_adjustment->end_node Yes

Caption: Troubleshooting workflow for nanoparticle aggregation during storage.

Quantitative Indicators of Nanoparticle Instability

Parameter Stable Suspension Aggregated Suspension Interpretation
Z-Average (nm) Consistent with initial measurementSignificant increase over timeIndicates the formation of larger aggregates.
PDI Remains low (< 0.3)Increases over time (> 0.5)A broadening of the particle size distribution due to aggregation.
Zeta Potential (mV) High magnitude (> |±20| mV)Decreases towards zeroReduced electrostatic repulsion between particles, leading to aggregation.[4]
Visual Appearance Homogenous, opalescentCloudy, with sedimentClear visual cue of instability.

Section 3: Experimental Protocols

Here we provide detailed methodologies for common experiments related to the preparation and characterization of this compound nanoparticles.

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

This is a widely used method for producing SLNs.

Experimental Workflow: Hot Homogenization

start Start melt_lipid Melt this compound (5-10°C above melting point) start->melt_lipid heat_aqueous Heat Aqueous Surfactant Solution (Same temperature as lipid) start->heat_aqueous pre_emulsion Create Pre-emulsion (High-shear mixing) melt_lipid->pre_emulsion heat_aqueous->pre_emulsion homogenize High-Pressure Homogenization (e.g., 1000 bar, 3 cycles) pre_emulsion->homogenize cool Cool Suspension to Room Temperature homogenize->cool end_node This compound SLN Suspension cool->end_node

Caption: Workflow for preparing SLNs using hot homogenization.

Detailed Steps:

  • Preparation of the Lipid Phase: Melt the this compound by heating it to 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the chosen surfactant (e.g., Polysorbate 80, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.[5]

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.[6]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Perform 3-5 homogenization cycles at a pressure between 500-1500 bar.[3]

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature to facilitate the recrystallization of the lipid and the formation of solid nanoparticles.

Protocol 2: Preparation of this compound SLNs by Cold High-Pressure Homogenization

This method is suitable for thermolabile drugs.

Experimental Workflow: Cold Homogenization

start Start melt_lipid Melt this compound and Dissolve Drug start->melt_lipid solidify Rapidly Solidify Lipid-Drug Mixture (e.g., using liquid nitrogen or dry ice) melt_lipid->solidify grind Grind Solid Lipid into Microparticles solidify->grind disperse Disperse Microparticles in Cold Aqueous Surfactant Solution grind->disperse homogenize High-Pressure Homogenization (Cold) disperse->homogenize end_node This compound SLN Suspension homogenize->end_node

Caption: Workflow for preparing SLNs using cold homogenization.

Detailed Steps:

  • Preparation of the Drug-Lipid Mixture: Melt the this compound and dissolve the drug in it.

  • Solidification and Grinding: Rapidly cool the drug-lipid mixture using liquid nitrogen or dry ice. Grind the solidified mass into microparticles.[7]

  • Dispersion: Disperse the lipid microparticles in a cold aqueous solution of the surfactant.

  • High-Pressure Homogenization: Homogenize the cold dispersion using a high-pressure homogenizer. The temperature should be kept low throughout the process to ensure the lipid remains in its solid state.

Protocol 3: Characterization of this compound Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS):

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in purified water to achieve a suitable scattering intensity. The solution should be slightly opalescent.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the measurement temperature (typically 25°C). Perform at least three replicate measurements to ensure accuracy and reproducibility.

2. Zeta Potential Measurement:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, usually purified water or a low ionic strength buffer.

  • Measurement: Inject the diluted sample into a zeta potential cell, ensuring there are no air bubbles. Place the cell in the instrument. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

3. Morphological Examination using Transmission Electron Microscopy (TEM):

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Negative staining (e.g., with phosphotungstic acid) can be used to enhance contrast.

  • Imaging: Observe the shape and morphology of the nanoparticles under the electron microscope.

By following these guidelines and protocols, you can effectively troubleshoot aggregation issues and produce stable, high-quality this compound nanoparticle suspensions for your research and development needs.

References

Improving the yield of 1,3-Distearin synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3-Distearin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary routes for synthesizing this compound: enzymatic synthesis and chemical synthesis. Enzymatic methods, such as the esterification of glycerol (B35011) with stearic acid using a lipase (B570770), are often preferred for their high specificity, which minimizes the formation of byproducts.[1][2] Chemical synthesis offers a more traditional approach but may result in a mixture of isomers, making purification more challenging.[1]

Q2: What are the key factors that influence the yield of this compound in enzymatic synthesis?

Several factors are critical for maximizing the yield and selectivity in the enzymatic synthesis of this compound:

  • Enzyme Selection: The choice of lipase is crucial. A lipase with high sn-1,3 regioselectivity is essential to minimize the formation of 1,2-distearin and other isomers.[3] Immobilized lipases are generally preferred for their stability and reusability.[3]

  • Substrate Molar Ratio: The molar ratio of stearic acid to glycerol directly affects the equilibrium of the esterification reaction.[3]

  • Temperature: Temperature influences both the reaction rate and the stability of the enzyme.[3] While higher temperatures can increase reaction rates, excessive heat can denature the enzyme.[3] For the synthesis of 1,3-distearoylglycerol (1,3-DSG), a reaction temperature of 75°C has been shown to be effective.[4]

  • Water Activity: As water is a byproduct of esterification, its removal is critical to shift the reaction equilibrium towards product formation.[2][3] However, a minimal amount of water is necessary to maintain the enzyme's catalytic activity.[3]

  • Reaction Medium: The choice of solvent, or the use of a solvent-free system, can impact substrate solubility, enzyme activity, and selectivity.[3]

  • Enzyme Dosage: The amount of lipase used can affect the reaction rate.[2]

Q3: My this compound yield is lower than expected. What are the common causes and how can I troubleshoot this?

Low yield is a common issue in this compound synthesis. The following troubleshooting guide addresses potential causes and solutions.

Troubleshooting Guide: Low this compound Yield

Potential Cause Recommended Action Rationale
Suboptimal Enzyme Activity Verify the activity of the lipase. If necessary, use a fresh batch of the enzyme. Consider screening different sn-1,3 specific lipases.The activity and specificity of the lipase are paramount for an efficient reaction. Lipases can lose activity over time or with improper storage.[3]
Acyl Migration Optimize the reaction time and temperature. A slight decrease in 1,3-diacylglycerol content can be observed with prolonged reaction times due to acyl migration.Acyl migration is a common side reaction where the acyl group moves from the sn-1 or sn-3 position to the sn-2 position, forming the undesired 1,2-isomer and reducing the yield of the target product.[2]
Water Inhibition Ensure efficient water removal during the reaction. This can be achieved by applying a vacuum or using molecular sieves.Water is a byproduct of the esterification reaction, and its accumulation can inhibit the forward reaction, thus lowering the yield.[2][3]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are not fully consumed.The reaction may not have reached completion, resulting in a lower yield of the desired product.
Suboptimal Reaction Temperature Optimize the reaction temperature. For 1,3-DSG synthesis, 75°C has been found to be optimal.Temperature significantly affects enzyme activity. Each enzyme has an optimal temperature range for maximum activity.[4]
Impure Reactants Use high-purity starting materials (glycerol and stearic acid).Impurities in the reactants can lead to side reactions or inhibit the enzyme, ultimately reducing the yield.
Inefficient Purification Optimize the purification process. Techniques like molecular distillation and solvent fractionation are crucial for isolating this compound.Significant product loss can occur during purification if the methods are not optimized for the specific properties of this compound.[4]

Data Presentation

Table 1: Comparison of Synthesis Methods for 1,3-Diacylglycerols

Parameter Enzymatic Synthesis Chemical Synthesis
Yield Can be high (e.g., ~30% 1,3-DSG in the esterified product before purification)Variable, often lower than enzymatic synthesis due to random acylation.
Purity (after purification) High (e.g., >83% for 1,3-DSG)[4]Variable, dependent on the purification method.
Reaction Temperature Mild (e.g., 73-75°C)[4]Can be harsher, often requiring higher temperatures.[1]
Catalyst sn-1,3 specific lipase[1]Chemical catalyst (e.g., sodium methoxide) or acylation agents.[1]
Specificity High (regiospecific for sn-1 and sn-3 positions)[1]Low (random acylation can lead to a mixture of isomers).[1]
Byproducts Minimal, mainly unreacted substrates.[1]Can include various isomers and other side products.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on established methods for the enzymatic esterification of glycerol.

Materials:

  • Glycerol

  • Stearic Acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM)[4]

  • 4A Molecular Sieves

  • Silica (B1680970) Gel

Procedure:

  • Reaction Setup: In a reaction vessel, combine stearic acid and glycerol. For the synthesis of 1,3-DSG, a molar ratio of stearic acid to glycerol of 1:1 has been used.[4]

  • Addition of Absorbents: Add 4A molecular sieves and silica gel to the reaction mixture to remove the water produced during esterification. A mass ratio of 1:1:1 for 4A molecular sieve, silica gel, and glycerol can be used.[4]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (e.g., 75°C for 1,3-DSG synthesis) with continuous stirring for the optimal reaction time (e.g., 6 hours).[4]

  • Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can potentially be washed and reused.[1][3]

  • Purification:

    • Molecular Distillation: Purify the crude product using multi-stage molecular distillation to remove free fatty acids and monoglycerides. For 1,3-DSG, a temperature of 190°C can be used for the first stage.[4]

    • Solvent Fractionation: Further, purify the product by solvent fractionation using a suitable solvent like hexane (B92381) to improve the concentration of this compound.[4]

Protocol 2: Chemical Synthesis of this compound

This protocol describes a representative chemical synthesis route.

Materials:

Procedure:

  • Reaction Setup: Dissolve the starting diol in an anhydrous solvent like chloroform in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add anhydrous pyridine to the solution, which acts as a catalyst and neutralizes the HCl byproduct.[1]

  • Acylation: Cool the reaction mixture (e.g., to 0-5°C) and slowly add stearoyl chloride dropwise with continuous stirring.[1] Allow the reaction to proceed for several hours.

  • Quenching and Extraction: Quench the reaction by adding a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the this compound.

Visualizations

Troubleshooting_Yield Troubleshooting Low this compound Yield Start Low this compound Yield Q1 Is the enzyme active? Start->Q1 A1_Yes Check for Acyl Migration Q1->A1_Yes Yes A1_No Replace Enzyme Q1->A1_No No Q2 Is water being effectively removed? A1_Yes->Q2 No A4 Optimize Reaction Time/Temp A1_Yes->A4 Yes A2_Yes Verify Reaction Completion Q2->A2_Yes Yes A2_No Improve Water Removal (Vacuum/Sieves) Q2->A2_No No Q3 Are reactants pure? A2_Yes->Q3 Yes A3_Yes Optimize Purification Q3->A3_Yes Yes A3_No Use High Purity Reactants Q3->A3_No No

Caption: A decision tree for troubleshooting low this compound yield.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis Workflow for this compound Reactants Glycerol + Stearic Acid Reaction Enzymatic Esterification (sn-1,3 specific lipase, 75°C) Reactants->Reaction Water_Removal Continuous Water Removal (Molecular Sieves/Vacuum) Reaction->Water_Removal Filtration Enzyme Removal (Filtration) Reaction->Filtration Crude_Product Crude Product Mixture Filtration->Crude_Product Purification1 Molecular Distillation (Remove FFAs & MAGs) Crude_Product->Purification1 Purification2 Solvent Fractionation (e.g., Hexane) Purification1->Purification2 Final_Product High Purity this compound Purification2->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

References

Technical Support Center: Purity Analysis and Impurity Profiling of Synthesized 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with synthesized 1,3-Distearin. It provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure accurate purity analysis and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities in synthesized this compound can originate from starting materials, side reactions, or degradation. These typically include:

  • Unreacted Starting Materials: Glycerol (B35011) and stearic acid.

  • Isomeric Impurities: 1,2-Distearin (an isomer of this compound).

  • By-products: Monostearin and tristearin.[1]

  • Degradation Products: Free fatty acids and their oxidation products, which may form under improper storage or reaction conditions.

Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A2: Unexpected peaks can be due to various factors. First, ensure system suitability by running a blank and a standard solution to rule out solvent or system contamination. If the peaks persist, they are likely impurities. The best approach for identification is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information, which can help in identifying the unknown compounds.[2][3]

Q3: What is the expected purity of synthesized this compound?

A3: The expected purity can vary depending on the synthesis method and purification steps. High-purity this compound for pharmaceutical applications should typically be >98% pure.[4] Commercially available research-grade this compound often has a purity of >99%.[5][6]

Q4: How can I improve the resolution between this compound and its 1,2-Distearin isomer in my HPLC analysis?

A4: Separating positional isomers like 1,2- and this compound can be challenging.[7] To improve resolution, you can:

  • Optimize the Mobile Phase: A slight modification in the solvent ratio or the use of a different organic modifier can enhance separation.

  • Change the Column: A column with a different stationary phase chemistry, such as a C18 column with high shape selectivity, may provide better separation.[8]

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

Q5: My GC-MS results show poor peak shape for this compound. What could be the cause?

A5: Poor peak shape in GC-MS for a high molecular weight compound like this compound is often due to its low volatility and potential for thermal degradation. To address this, consider derivatization (e.g., silylation) to increase volatility and thermal stability.[9] Also, ensure that the injection port and column temperatures are optimized and that the GC liner is clean and appropriate for high molecular weight analytes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity of Synthesized this compound Incomplete reaction or inefficient purification.Monitor the reaction progress using TLC or a rapid HPLC method. Optimize purification steps such as recrystallization or column chromatography.
Presence of Tristearin Impurity Excess of stearic acid used in the synthesis.Adjust the molar ratio of reactants. Use purification techniques like column chromatography to remove the more nonpolar tristearin.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition, column temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control and check the pump for consistent flow.
Broad Peaks in NMR Spectrum Sample aggregation or presence of paramagnetic impurities.Ensure the sample is fully dissolved in the NMR solvent. If necessary, filter the sample. Use a metal scavenger if paramagnetic impurities are suspected.
Baseline Noise in HPLC-ELSD Improper detector settings or mobile phase incompatibility.Optimize the nebulizer and evaporator temperatures and the gas flow rate.[10] Ensure the mobile phase is free of non-volatile additives that can interfere with detection.

Impurity Profiling Data

The following table summarizes common impurities in synthesized this compound and their typical acceptance criteria for pharmaceutical-grade material.

Impurity Typical Source Acceptance Criteria (%) Recommended Analytical Technique
1,2-DistearinIsomerization during synthesis≤ 1.0HPLC, GC-MS
MonostearinIncomplete reaction≤ 0.5HPLC, GC-MS
TristearinSide reaction≤ 1.0HPLC, GC-MS
Free Stearic AcidUnreacted starting material/degradation≤ 0.2HPLC, Titration
GlycerolUnreacted starting material≤ 0.1GC (after derivatization)

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its related impurities.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Methanol/Tetrahydrofuran.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[11]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent like a mixture of Dichloromethane and Acetonitrile.

  • Quantification: Use an external standard of this compound with known purity to create a calibration curve. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, phenyl-methyl polysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 350°C at 15°C/min, and hold for 10 minutes.

  • Injector Temperature: 340°C.

  • MS Transfer Line Temperature: 340°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-700.

  • Sample Preparation and Derivatization: To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized this compound and to identify major impurities.[12][13]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl3.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic signals for this compound include multiplets for the glycerol backbone protons and the fatty acid chain protons.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. This provides detailed information about the carbon skeleton and can be used to distinguish between 1,3- and 1,2-isomers based on the chemical shifts of the glycerol carbons.[14]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Optional HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Purity Purity Calculation HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID Structure Structural Confirmation NMR->Structure FinalReport Final Purity & Impurity Profile Purity->FinalReport ImpurityID->FinalReport Structure->FinalReport

Caption: Experimental workflow for purity analysis of this compound.

TroubleshootingLogic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues Start Purity Analysis Issue (e.g., Low Purity, Extra Peaks) CheckSystem Run Blank & Standard Start->CheckSystem PoorPeakShape Poor Peak Shape Start->PoorPeakShape SystemContamination System or Solvent Contamination? CheckSystem->SystemContamination CleanSystem Clean System & Use Fresh Solvents SystemContamination->CleanSystem Yes ImpurityPresent Impurity Confirmed SystemContamination->ImpurityPresent No OptimizeMethod Optimize Mobile Phase or Column ImpurityPresent->OptimizeMethod LCMS Perform LC-MS for Identification OptimizeMethod->LCMS CheckTemp Check Temperatures (Injector, Oven) PoorPeakShape->CheckTemp Derivatize Perform Derivatization CheckTemp->Derivatize CheckLiner Clean/Replace Liner Derivatize->CheckLiner

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Enhancing Drug Loading in 1,3-Distearin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals enhance the loading capacity of drugs in 1,3-Distearin.

This resource provides detailed guidance and troubleshooting for common challenges encountered when using this compound (Glyceryl Distearate) in drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug formulations?

A1: this compound is a solid lipid composed of stearic and palmitic acid esters.[1] It is widely used in pharmaceutical formulations, particularly in Solid Lipid Nanoparticles (SLNs), due to its biocompatibility, biodegradability, and ability to form a solid matrix for encapsulating therapeutic agents.[2][3] Its solid nature helps protect drugs from degradation and allows for controlled or sustained release.[1][4]

Q2: What are the primary limitations of using pure this compound for drug loading?

A2: The main challenge with pure this compound is its highly ordered crystalline structure. This perfect crystal lattice provides limited space to accommodate drug molecules, leading to low drug loading capacity.[5] Furthermore, during storage, the lipid matrix can undergo polymorphic transitions, rearranging into a more stable, ordered state, which can expel the encapsulated drug over time.

Q3: What are Nanostructured Lipid Carriers (NLCs) and how do they improve drug loading compared to SLNs?

A3: Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles developed to overcome the limitations of SLNs.[5] NLCs are formulated by blending a solid lipid like this compound with a liquid lipid (an oil).[5][6] This creates imperfections in the crystal lattice, resulting in a less-ordered lipid core that provides more space for drug molecules, thereby increasing drug loading capacity and preventing drug expulsion during storage.[5][6]

Q4: Besides creating NLCs, what other strategies can enhance drug loading?

A4: Several other strategies can be employed:

  • Surfactant Optimization: The type and concentration of surfactants are crucial. Surfactants stabilize the nanoparticle dispersion and can influence drug partitioning between the lipid and aqueous phases.[3][7] Using a combination of surfactants can sometimes yield smaller, more stable particles.[7]

  • Use of Co-solvents: Adding a co-solvent in which the drug has high solubility can improve its incorporation into the lipid matrix during formulation.[8][9]

  • Lipophilic Salt Formation: For certain drugs, converting them into a more lipid-soluble salt or ion pair can significantly increase their solubility in the lipid melt, leading to higher loading.[10]

  • Process Parameter Optimization: Manufacturing parameters such as homogenization pressure, temperature, and duration directly impact nanoparticle formation and drug encapsulation efficiency.[11][12]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems researchers may face during the formulation of this compound-based nanoparticles.

Issue 1: Low Drug Entrapment Efficiency (EE% < 70%)

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Poor Drug Solubility in Lipid Melt 1. Increase Temperature: Ensure the lipid phase is heated sufficiently above the melting point of this compound to maximize drug solubilization.[8] 2. Introduce a Liquid Lipid (Form NLCs): Blend this compound with a liquid lipid in which the drug is highly soluble. The oil creates pockets for the drug.[5][7] Ratios of solid to liquid lipid can range from 70:30 to 99.9:0.1.[5] 3. Add a Co-solvent: Incorporate a small amount of a suitable organic co-solvent to the lipid phase to help dissolve the drug.[9]
Suboptimal Drug-to-Lipid Ratio 1. Systematically Vary Ratio: Test different drug-to-lipid ratios. Excessively high drug concentrations can lead to saturation of the lipid matrix and subsequent drug precipitation.[8][13]
Drug Partitioning into Aqueous Phase 1. Optimize Surfactant: The choice of surfactant and its concentration can influence the partitioning of the drug. Experiment with different surfactants or surfactant combinations to minimize drug loss to the external phase.[3][7] 2. Adjust Aqueous Phase pH: For ionizable drugs, adjusting the pH of the aqueous phase can suppress their ionization and reduce their solubility in water, favoring partitioning into the lipid phase.[8]
Premature Drug Crystallization 1. Optimize Cooling Rate: Control the cooling step after homogenization. Rapid cooling (e.g., using an ice bath) can sometimes "freeze" the drug within the lipid matrix before it can be expelled.[8]
Issue 2: High Polydispersity Index (PDI > 0.3)

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Inefficient Particle Size Reduction 1. Optimize Homogenization Parameters: Increase the high-pressure homogenization pressure (e.g., 500-1500 bar) or the number of homogenization cycles (typically 3-5 cycles are sufficient).[11] For probe sonication, increase the duration or power.[8][13] 2. Combine Techniques: Use high-shear homogenization to create a coarse pre-emulsion before proceeding to high-pressure homogenization or sonication for finer particle size reduction.[13]
Nanoparticle Aggregation 1. Increase Surfactant Concentration: Insufficient surfactant can lead to nanoparticle instability and aggregation. Increase the concentration, ensuring it remains within an acceptable range (typically 1.5% to 5% w/v).[7] 2. Use Steric Stabilizers: Incorporate PEGylated lipids or other polymers that provide a protective steric barrier around the nanoparticles to prevent clumping.[8]
Lipid or Drug Precipitation 1. Ensure Complete Solubilization: Confirm that the drug and all lipid components are fully melted and dissolved before the emulsification step.[8] Any solid material can act as a nucleus, leading to a wide particle size distribution.
Issue 3: Drug Expulsion During Storage

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Lipid Polymorphic Transition 1. Formulate NLCs: This is the most effective solution. The blend of solid and liquid lipids creates a less ordered matrix that is more stable against polymorphic transitions, thus retaining the drug more effectively over time.[2][5]
Ostwald Ripening 1. Optimize Surfactant System: Use a surfactant or a blend of surfactants that can form a robust stabilizing layer on the nanoparticle surface. This protective layer can hinder the diffusion of lipid molecules from smaller to larger particles.[13]

Quantitative Data Summary

The following table provides a comparative overview of the typical improvements seen when formulating NLCs versus traditional SLNs.

ParameterSolid Lipid Nanoparticles (SLNs) (this compound only)Nanostructured Lipid Carriers (NLCs) (this compound + Liquid Lipid)Reference
Drug Loading Capacity (DLC) Lower (e.g., 1-5%)Higher (Can exceed 10%)[2][5]
Entrapment Efficiency (EE%) Moderate to Good (Often 50-80%)High to Excellent (Can reach >95%)[1][5]
Drug Expulsion on Storage Higher risk due to crystallizationSignificantly reduced due to imperfect matrix[2][6]

Experimental Protocols & Workflows

Diagram: Workflow for NLC Preparation

NLC_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_analysis Characterization A Lipid Phase: 1. Weigh this compound & Liquid Lipid 2. Add Lipophilic Drug 3. Heat to ~70-80°C until fully melted C 1. Pre-emulsification: Add Aqueous Phase to Lipid Phase under high-shear homogenization (e.g., 10,000 rpm, 10 min) A->C B Aqueous Phase: 1. Dissolve Surfactant(s) in Purified Water 2. Heat to the same temperature as Lipid Phase B->C D 2. High-Pressure Homogenization (HPH): Process the pre-emulsion through HPH (e.g., 1000 bar, 3-5 cycles) C->D Coarse Emulsion E 3. Cooling & Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to form solid NLCs D->E Hot Nanoemulsion F Final NLC Dispersion E->F G Particle Size, PDI, Zeta Potential F->G H Entrapment Efficiency (EE%) & Drug Loading (DL%) F->H

Caption: Experimental workflow for preparing NLCs using the high-pressure homogenization method.

Protocol 1: Preparation of NLCs by High-Pressure Homogenization (HPH)

This protocol describes a common method for producing NLCs.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Miglyol 812, Oleic Acid)

  • Drug substance

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Accurately weigh the this compound, liquid lipid, and the drug. Place them in a beaker and heat to approximately 5-10°C above the melting point of the solid lipid (e.g., 75°C) with stirring until a clear, homogenous lipid melt is obtained.[6]

  • Preparation of Aqueous Phase: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.[6]

  • Pre-Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 8,000-12,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.[8]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process the emulsion for 3 to 5 cycles at a pressure between 500 and 1500 bar.[11] The temperature should be maintained above the lipid's melting point throughout this process.

  • Nanoparticle Solidification: Cool the resulting hot nanoemulsion down to room temperature or in an ice bath under gentle stirring. This allows the lipid to solidify and form the NLCs.[8]

Protocol 2: Determination of Entrapment Efficiency (EE%)

This protocol uses ultracentrifugation to separate the free drug from the drug encapsulated in nanoparticles.

Procedure:

  • Separation of Free Drug: Place a known volume of the NLC dispersion into an ultracentrifuge tube. Centrifuge at a high speed (e.g., 15,000-20,000 rpm) for 30-60 minutes at 4°C. The process pellets the NLCs, leaving the unencapsulated (free) drug in the supernatant.[8]

  • Quantification of Free Drug: Carefully collect the supernatant. Analyze the concentration of the drug in the supernatant using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[8]

  • Calculation: Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Diagram: Troubleshooting Logic for Low Drug Loading

Troubleshooting_Logic Start Problem: Low Entrapment Efficiency Q1 Is the drug highly soluble in the molten lipid phase? Start->Q1 Sol1 Action: Form NLCs 1. Add a liquid lipid in which the drug is soluble. 2. This creates an amorphous matrix to host the drug. Q1->Sol1 No Q2 Is the drug partitioning into the aqueous phase? Q1->Q2 Yes End Re-evaluate EE% Sol1->End Sol2 Action: Optimize Phases 1. Adjust pH of aqueous phase to reduce drug solubility. 2. Experiment with different surfactants to alter partitioning. Q2->Sol2 Yes Q3 Is the drug-to-lipid ratio too high? Q2->Q3 No Sol2->End Sol3 Action: Adjust Ratio Systematically decrease the initial drug concentration to avoid saturating the lipid matrix. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: A logical flowchart for troubleshooting low drug entrapment efficiency in lipid nanoparticles.

References

Validation & Comparative

Analytical method validation for quantification of 1,3-Distearin in lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Method Validation for the Quantification of 1,3-Distearin in Lipids

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key diacylglycerol in various lipid-based formulations and biological systems, is crucial. The selection of a robust and validated analytical method is paramount for ensuring data integrity and making informed decisions throughout the research and development process. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The primary analytical approaches for the quantification of this compound and other diacylglycerols include High-Performance Liquid Chromatography (HPLC) with various detection methods, Gas Chromatography (GC) often coupled with Flame Ionization Detection (FID), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and sample preparation requirements.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for different analytical methods applicable to the quantification of this compound and structurally similar diacylglycerols. This data, compiled from various studies, allows for a direct comparison of their analytical performance.

ParameterHPLC-UVHPLC-ELSDGC-FID (as FAMEs)LC-MS/MS
Linearity (r²) > 0.999[1]> 0.99[2]> 0.9998[3]> 0.998[4]
Limit of Detection (LOD) 0.2–0.7 µg/mL[1]Not specified0.21–0.54 µg/mL[3]0.001–0.003 mM[4]
Limit of Quantification (LOQ) 0.6–1.9 µg/mL[1]Not specified0.63–1.63 µg/mL[3]Not specified
Precision (%RSD) < 2.0%[5]< 5%< 2%[6]< 15%[7]
Accuracy (% Recovery) 98-102%[8]Not specifiedNot specified85-115%[7]
Derivatization Required NoNoYesNo

Note: Data for HPLC-UV and GC-FID are based on the analysis of diacylglycerols and fatty acid methyl esters (FAMEs), respectively, which are directly relevant to this compound analysis. LC-MS/MS data is for short-chain fatty acids and ceramides, providing an indication of the technique's sensitivity and precision.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the separation of diacylglycerol positional isomers.[1]

  • Instrumentation : RP-HPLC system with a UV detector.

  • Sample Preparation : Dissolve the lipid sample containing this compound in a suitable organic solvent such as chloroform (B151607) or a hexane (B92381)/isopropanol mixture.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic elution with 100% acetonitrile (B52724).[1]

    • Flow Rate : 1.1 mL/min.[1]

    • Detection : UV at 205 nm.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Due to the low volatility of diacylglycerols, a derivatization step to form fatty acid methyl esters (FAMEs) is necessary for GC analysis.[9]

  • Instrumentation : Gas chromatograph with a flame ionization detector.

  • Sample Preparation (Transesterification to FAMEs) :

    • Accurately weigh the lipid sample.

    • Dissolve the sample in a solvent like hexane.

    • Add a base catalyst, such as sodium methoxide (B1231860) in methanol, to initiate the transesterification reaction.[9]

    • Heat the mixture to ensure complete reaction.

    • After cooling, add water and extract the FAMEs with hexane.

    • The hexane layer is then injected into the GC.

  • Chromatographic Conditions :

    • Column : A polar capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

    • Oven Temperature Program : Start at a lower temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 240°C) to separate the FAMEs.

    • Injector and Detector Temperature : Typically 250°C and 260°C, respectively.

    • Carrier Gas : Helium or Hydrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity for the quantification of lipids in complex matrices.[10]

  • Instrumentation : Liquid chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Sample Preparation : Simple dissolution in an appropriate solvent mixture (e.g., methanol/chloroform). For complex matrices, a lipid extraction method like Folch or Bligh-Dyer may be required.[10][11]

  • Chromatographic Conditions :

    • Column : C18 or a specialized lipid analysis column.

    • Mobile Phase : A gradient of solvents, often water with an additive like formic acid or ammonium (B1175870) formate, and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray Ionization (ESI) is commonly used for lipids.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between different validation parameters.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

Caption: General workflow for analytical method validation.

Validation_Parameters_Relationship core_attributes Core Validation Attributes accuracy Accuracy (Closeness to true value) core_attributes->accuracy precision Precision (Agreement between measurements) core_attributes->precision specificity Specificity (Analyte detection in presence of others) core_attributes->specificity linearity Linearity (Proportionality of signal to concentration) core_attributes->linearity robustness Robustness (Capacity to remain unaffected by small variations) core_attributes->robustness range Range (Interval of acceptable precision, accuracy, linearity) accuracy->range precision->range linearity->range loq LOQ (Lowest quantifiable amount) range->loq lod LOD (Lowest detectable amount) loq->lod

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to HPLC Method Development and Validation for 1,3-Distearin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1,3-Distearin. It delves into the nuances of both reversed-phase and normal-phase chromatography, compares common detection methods, and outlines a robust validation strategy based on international guidelines. Experimental protocols and performance data are presented to aid in the selection and implementation of the most suitable method for your research and development needs.

Comparison of HPLC Methods: Reversed-Phase vs. Normal-Phase

The separation of this compound can be effectively achieved using either reversed-phase (RP) or normal-phase (NP) HPLC. The choice between these two modes depends on the sample matrix, the presence of isomers, and the desired analytical outcome.

Reversed-Phase (RP) HPLC is the more common approach for separating diacylglycerol isomers.[1] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[1] Separation is based on the hydrophobicity of the analytes, with less polar compounds eluting earlier. Generally, 1,3-diacylglycerol isomers are less polar and elute before their corresponding 1,2-diacylglycerol counterparts with the same fatty acid chains.

Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[1] This technique is particularly well-suited for separating analytes that are not readily soluble in aqueous solvents.[1] In NP-HPLC, polar compounds are retained more strongly on the stationary phase.[2] This method can be advantageous for class separation of lipids.[3]

FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile, Methanol, Water)Non-polar (e.g., Hexane (B92381), Isopropanol)
Elution Order Less polar compounds elute first. For diacylglycerols with the same acyl chains, 1,3-isomers generally elute before 1,2-isomers.More polar compounds elute last.
Primary Application Separation of individual molecular species and isomers of diacylglycerols.[4]Class separation of lipids (mono-, di-, triglycerides).[3][5]
Advantages - High reproducibility and resolution.[1] - Wide applicability for various compounds.[6]- Effective for separating isomers and lipophilic samples.[3] - Can be used for compounds sensitive to aqueous mobile phases.[1]
Disadvantages - May have limited retention for very polar compounds.- More sensitive to moisture.[6] - Solvent selection can be more complex.[6]

Comparison of HPLC Detectors

Since this compound lacks a strong chromophore, traditional UV-Vis detection can be challenging unless derivatization is employed.[7] Therefore, universal detectors like the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are more commonly used and are compared below.

FeatureEvaporative Light Scattering Detector (ELSD)Charged Aerosol Detector (CAD)
Principle Measures the light scattered by dried analyte particles after solvent evaporation.[8]Measures the charge of aerosol particles formed after solvent evaporation and ionization.[7]
Sensitivity Generally lower than CAD; loses accuracy below 50–100 ng on-column.[7]High sensitivity, with detection limits in the low nanogram range.[7]
Dynamic Range Narrower dynamic range.[9]Wide dynamic range, typically over four orders of magnitude.[7]
Response Uniformity Response can be influenced by analyte properties like particle size and refractive index, leading to less uniform response.[10]Provides a more uniform response independent of the chemical structure of the analyte.[7]
Linearity Response is non-linear.Response can be linearized over a wider range using a power function.[5]
Advantages - Universal detection for non-volatile compounds.- Higher sensitivity and wider dynamic range.[7][9] - More consistent inter-analyte response.[7]
Disadvantages - Lower sensitivity and non-linear response.[7]- Higher initial instrument cost.[11]

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound using both reversed-phase and normal-phase HPLC.

Reversed-Phase HPLC-ELSD/CAD Method

This method is suitable for the separation and quantification of this compound from its isomers and other glycerides.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable organic solvent like chloroform (B151607) or a mixture of hexane and isopropanol (B130326).

  • For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for complex samples. A typical gradient might involve:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol/Hexane mixture

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detector (ELSD):

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 40 °C

    • Gas Flow Rate: 1.6 SLM

  • Detector (CAD):

    • Nebulizer Temperature: 35 °C

    • Power Function: 1.0 (or as optimized)

Normal-Phase HPLC-CAD Method

This method is effective for the class separation of glycerides and can be used to quantify total diacylglycerols, including this compound.

1. Sample Preparation:

  • Dissolve the sample in a non-polar solvent such as hexane or a mixture of isopropanol in 2,2,4-trimethylpentane.[5]

  • Filter the sample through a 0.22 µm PTFE syringe filter.

2. HPLC System and Conditions:

  • Column: Silica or Cyano-propyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]

  • Mobile Phase: A gradient of non-polar solvents is typically used. For example:

    • Mobile Phase A: Hexane/Isopropanol (99.4/0.6, v/v)

    • Mobile Phase B: Isopropanol

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Injection Volume: 5-10 µL.

  • Detector (CAD):

    • Nebulizer Temperature: 35 °C

    • Power Function: 2.0 for acylated glycerols.[5]

HPLC Method Validation

Validation of the chosen HPLC method is crucial to ensure that it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[12]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria for Lipid Analysis
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., isomers, impurities, matrix components).Peak purity analysis should demonstrate no co-eluting peaks. Resolution between this compound and its closest eluting peak (e.g., 1,2-Distearin) should be > 1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.99.[13]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for the assay.
Accuracy The closeness of the test results to the true value. It is often determined by recovery studies.Percent recovery should be within 98-102%.[14]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.- Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%. - Intermediate Precision (Inter-assay precision): RSD ≤ 2%.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±5%), column temperature (±5°C), and mobile phase composition (±2%) are varied. RSD of results should be within acceptable limits.[13]

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., 1,2-Diacylglycerol) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Isomerization Isomerization DAG->Isomerization Cellular_Response Cellular Response PKC->Cellular_Response Distearin_1_3 This compound Isomerization->Distearin_1_3

Caption: Diacylglycerol signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample Sample Containing This compound Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (Optional for UV) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (RP-C18 or NP-Silica) Injection->Separation Detection Detection (ELSD or CAD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Validation Method Validation (ICH Guidelines) Integration->Validation

Caption: HPLC experimental workflow.

References

A Comparative Analysis of 1,3-Distearin and 1,2-Distearin: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This guide provides a detailed comparative analysis of the physicochemical properties, biological fate, and experimental characterization of 1,3-Distearin and 1,2-Distearin. As positional isomers of diacylglycerols (DAGs), their distinct molecular structures lead to significant differences in their behavior, impacting their application in pharmaceutical formulations and drug delivery systems.

Molecular Structure and Isomerism

This compound and 1,2-Distearin are both diacylglycerols composed of a glycerol (B35011) backbone esterified with two stearic acid molecules.[1] The key difference lies in the position of these fatty acid chains. In this compound, the stearic acid molecules are attached to the sn-1 and sn-3 positions of the glycerol backbone, resulting in a symmetrical molecule.[1] Conversely, 1,2-Distearin has the stearic acid chains at the adjacent sn-1 and sn-2 positions, creating an asymmetrical structure.[2] This fundamental structural variance influences their physical properties, such as crystal packing and melting point.

molecular_structures cluster_13 This compound (Symmetrical) cluster_12 1,2-Distearin (Asymmetrical) s13 CH₂(OOC-C₁₇H₃₅) | CH(OH) | CH₂(OOC-C₁₇H₃₅) s12 CH₂(OOC-C₁₇H₃₅) | CH(OOC-C₁₇H₃₅) | CH₂(OH)

Caption: Molecular structures of this compound and 1,2-Distearin.

Comparative Physicochemical Properties

The difference in ester positioning directly affects the physicochemical properties of the two isomers. This compound generally exhibits a higher melting point, which can be attributed to its more stable and ordered crystalline structure compared to the asymmetrical 1,2-Distearin. Both are white, waxy solids at room temperature and are generally insoluble in water but soluble in various organic solvents.[1][3]

PropertyThis compound1,2-Distearin
Synonyms 1,3-Distearoylglycerol, Glyceryl 1,3-distearate1,2-Distearoyl-rac-glycerol, Glyceryl 1,2-distearate
CAS Number 504-40-5[4][5]1188-58-5, 51063-97-9[6][7]
Molecular Formula C₃₉H₇₆O₅[4][5]C₃₉H₇₆O₅[8]
Molecular Weight 625.02 g/mol [4][5]625.02 g/mol [8]
Melting Point 78.5-79 °C71-74 °C[6]
Physical State White, waxy solid[1]Solid[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform[1].Insoluble in water; Soluble in hot alcohol, benzene, ether, and acetone[3].

Applications in Drug Formulation

Mono- and diglycerides are widely used as emulsifiers, stabilizers, and solubility enhancers in lipid-based drug delivery systems (LBDDS) to improve the oral bioavailability of poorly water-soluble drugs.[9] Diglycerides are less polar than monoglycerides (B3428702) but more so than triglycerides, allowing them to contribute to the formation of microemulsions that can enhance drug solubilization.[9] The choice between 1,3- and 1,2-isomers can influence the stability and drug-release characteristics of the formulation. For instance, unsaturated mono- and diglycerides have shown promise in improving the creaming stability of protein-stabilized emulsions.[10]

ldds_workflow cluster_formulation LBDDS Formulation Steps cluster_admin Administration & Digestion drug Poorly Soluble Drug mix Mixing & Homogenization drug->mix lipid Lipid Excipient (e.g., 1,3- or 1,2-Distearin) lipid->mix surfactant Surfactant / Co-surfactant surfactant->mix smedds Self-Microemulsifying Drug Delivery System (SMEDDS) mix->smedds admin Oral Administration smedds->admin dispersion Dispersion in GI Tract (Forms Microemulsion) admin->dispersion release Drug Release & Solubilization dispersion->release absorption Enhanced Absorption release->absorption

Caption: Workflow for Lipid-Based Drug Delivery System (LBDDS) formulation.

Biological Fate and Metabolism

Upon oral administration, glycerides are hydrolyzed by lipases in the gastrointestinal tract. Ingested lipids trigger the release of lipases that hydrolyze triglycerides at the 1 and 3 positions to form 2-monoacylglycerides and free fatty acids.[11] The structural arrangement of 1,3-diglycerides, with fatty acids at the sn-1 and sn-3 positions, facilitates more efficient enzymatic action by pancreatic lipase (B570770) compared to triglycerides.[12] This leads to a more rapid and extensive hydrolysis for 1,3-diglycerides, resulting in a higher concentration of bioaccessible monoacylglycerols and free fatty acids, which can be advantageous for drug absorption.[12] While 1,2-diglycerides are also hydrolyzed, the symmetrical nature of 1,3-diglycerides makes them particularly susceptible to this rapid breakdown.

digestion_pathway cluster_13 1,3-Diglyceride (1,3-DAG) Digestion cluster_tg Triglyceride (TG) Digestion dag13 This compound hydrolysis13 Rapid Hydrolysis (Pancreatic Lipase) dag13->hydrolysis13 products13 2-Monoacylglycerol + Free Fatty Acids hydrolysis13->products13 rel Higher Rate & Extent of Digestion tg Triglyceride hydrolysis_tg Slower Hydrolysis (Pancreatic Lipase) tg->hydrolysis_tg products_tg 2-Monoacylglycerol + Free Fatty Acids hydrolysis_tg->products_tg

Caption: Comparative digestion of 1,3-Diglycerides versus Triglycerides.

Experimental Protocols

A. Protocol for In Vitro Gastrointestinal Digestion (Lipolysis Model)

This protocol is adapted from established in vitro models to assess the digestibility of lipid-based formulations.[9][12]

Objective: To evaluate and compare the rate and extent of hydrolysis of this compound and 1,2-Distearin under simulated intestinal conditions.

Methodology:

  • Formulation Preparation: Disperse a precise amount (e.g., 5g) of the lipid sample (this compound or 1,2-Distearin) into a simulated salivary fluid. Incubate for 2-5 minutes at 37°C.[12]

  • Gastric Phase: Add simulated gastric fluid containing pepsin to the oral bolus (1:1 v/v). Adjust the pH to 3.0 with HCl and incubate for 2 hours at 37°C with continuous mixing.[12]

  • Intestinal Phase:

    • Transfer the gastric chyme to a thermostated digestion vessel at 37°C.

    • Add simulated intestinal fluid containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (B1166683) (e.g., lecithin).[9]

    • Adjust the pH to a physiologically relevant value, such as 7.0, with NaOH.[12]

  • Initiation of Lipolysis: Initiate digestion by adding a pre-determined amount of pancreatic lipase solution.[9][12]

  • pH-Stat Titration: Maintain a constant pH by titrating the released free fatty acids with a standardized NaOH solution using a pH-stat apparatus. The rate of NaOH consumption is directly proportional to the rate of lipolysis.[12]

  • Sample Analysis: Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes). Analyze the composition of digestion products (monoacylglycerols, diacylglycerols, free fatty acids) using methods like HPLC or GC to determine the extent of hydrolysis.[12]

B. Protocol for Quantification of Isomers by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qHNMR) is a powerful technique for distinguishing and quantifying the positional isomers of glycerides in a mixture.[13]

Objective: To determine the relative quantities of this compound and 1,2-Distearin in a sample.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh a certified reference standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) and the glyceride sample.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).[13]

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the sample solution.

    • Ensure proper parameter settings (e.g., sufficient relaxation delay) for accurate quantification.

  • Spectral Analysis:

    • Identify the characteristic, well-resolved signals for each component. The signals for 1-monoglycerides, 2-monoglycerides, 1,2-diglycerides, and triglycerides are typically well-resolved.[13]

    • The signals for 1,3-diglycerides may overlap with other glyceride signals.[13]

  • Quantification:

    • Integrate the area of the characteristic proton signals for each isomer and the internal standard.

    • Calculate the concentration of each component relative to the known concentration of the internal standard. For overlapping signals, such as those for 1,3-DG, mathematical equations based on the integration of unique and overlapping regions are used to determine the area of the specific signal.[13]

Conclusion

The seemingly minor difference in the esterification pattern between this compound and 1,2-Distearin results in distinct physicochemical and biological properties. This compound's symmetrical structure leads to a higher melting point and facilitates more rapid enzymatic hydrolysis compared to its 1,2-isomer and corresponding triglycerides. These differences are critical for drug development professionals, as they directly influence formulation stability, drug release profiles, and oral bioavailability. The selection of a specific diglyceride isomer should, therefore, be a deliberate choice based on the desired performance characteristics of the final drug product.

References

1,3-Distearin vs. Tristearin: A Comparative Guide for Solid Lipid Nanoparticle (SLN) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate solid lipid carrier is a critical determinant in the successful formulation of Solid Lipid Nanoparticles (SLNs). This guide provides a detailed, data-driven comparison of two commonly used glycerides: 1,3-Distearin (a diglyceride) and tristearin (B179404) (a triglyceride), based on their performance as solid lipid matrices in SLNs.

This comparison draws upon experimental data to elucidate the key differences in physicochemical properties, drug loading capacity, release kinetics, and stability of SLNs formulated with these lipids. Understanding these differences is paramount for optimizing SLN design for specific therapeutic applications.

Executive Summary

FeatureThis compound (Glycerol Distearate)Tristearin (Glycerol Tristearate)Key Takeaway
Chemical Structure DiglycerideTriglycerideThe presence of a free hydroxyl group in this compound influences its polarity and interaction with encapsulated compounds.
Crystallinity & Drug Entrapment Generally forms a less ordered crystal lattice, which can lead to higher entrapment efficiency for certain active ingredients.Forms a more ordered and stable crystal lattice, which may result in lower initial drug loading but can offer better-controlled release.This compound may be preferable for maximizing initial drug loading.
Particle Size & Stability Can produce smaller and more stable nanoparticles.May lead to larger particles and potential stability issues such as particle aggregation over time.For long-term stability and smaller particle size, this compound appears to be a more favorable option.
In Vitro Release Exhibits a more sustained release profile for encapsulated compounds.Shows a slightly faster initial release compared to this compound.The choice of lipid can be tailored to achieve the desired release profile.

Data Presentation: Physicochemical Characterization of SLNs

The following tables summarize the key quantitative data from a comparative study on phytosterol-loaded SLNs prepared with glycerol (B35011) monostearate (GMS), glycerol distearate (GDS, or this compound), and glycerol tristearate (GTS, or tristearin)[1][2].

Table 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential of Phytosterol-Loaded SLNs [1][2]

Lipid CarrierMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound (GDS)185.3 ± 4.20.23 ± 0.02-35.6 ± 1.5
Tristearin (GTS)210.8 ± 5.10.28 ± 0.03-32.1 ± 1.8

Table 2: Entrapment Efficiency (EE) and Drug Loading (DL) of Phytosterol-Loaded SLNs [1][2]

Lipid CarrierEntrapment Efficiency (%)Drug Loading (%)
This compound (GDS)92.5 ± 1.29.25 ± 0.12
Tristearin (GTS)88.7 ± 1.58.87 ± 0.15

Table 3: In Vitro Release of Phytosterols (B1254722) from SLNs after 12 hours [1][2]

Lipid CarrierCumulative Release (%)
This compound (GDS)55.2 ± 2.1
Tristearin (GTS)65.8 ± 2.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study of GDS and GTS as solid lipid carriers for phytosterol-loaded SLNs[1][2].

Preparation of Solid Lipid Nanoparticles

A high-pressure homogenization technique was employed for the preparation of the SLNs.

  • Lipid Phase Preparation: The solid lipid (GDS or GTS) and phytosterols were mixed and heated to 85°C to form a uniform oil phase.

  • Aqueous Phase Preparation: An aqueous solution of the surfactant (e.g., Tween 80) was heated to the same temperature (85°C).

  • Pre-emulsion Formation: The hot oil phase was dispersed into the hot aqueous phase under high-speed stirring (10,000 rpm) for 10 minutes to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion was then subjected to high-pressure homogenization at 600 bar for 10 cycles.

  • Cooling and Solidification: The resulting nanoemulsion was rapidly cooled in an ice bath to allow for the solidification of the lipid and the formation of SLNs.

Characterization of SLNs
  • Particle Size, PDI, and Zeta Potential: These parameters were determined by dynamic light scattering (DLS) using a Zetasizer Nano ZS (Malvern Instruments, UK). The samples were appropriately diluted with deionized water before measurement at 25°C.

  • Entrapment Efficiency (EE) and Drug Loading (DL): The EE and DL were determined by separating the unencapsulated phytosterols from the SLN dispersion using ultracentrifugation. The amount of free phytosterols in the supernatant was quantified by a suitable analytical method (e.g., HPLC). The EE and DL were calculated using the following equations:

    • EE (%) = [(Total amount of phytosterols - Amount of free phytosterols) / Total amount of phytosterols] x 100

    • DL (%) = [(Total amount of phytosterols - Amount of free phytosterols) / Total weight of lipid and phytosterols] x 100

  • In Vitro Drug Release: The in vitro release of phytosterols from the SLNs was evaluated using a dialysis bag diffusion method. The SLN dispersion was placed in a dialysis bag and immersed in a release medium (e.g., phosphate-buffered saline with a surfactant) maintained at 37°C with constant stirring. At predetermined time intervals, samples of the release medium were withdrawn and analyzed for phytosterol content.

Visualizations

SLN_Preparation_Workflow cluster_phases Phase Preparation cluster_process SLN Formation Lipid Lipid Phase (this compound or Tristearin + Drug) Heating Heating (Above lipid melting point) Lipid->Heating Aqueous Aqueous Phase (Surfactant Solution) Aqueous->Heating Pre_Emulsion Pre-emulsification (High-speed stirring) Heating->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling (Ice Bath) Homogenization->Cooling SLN Solid Lipid Nanoparticles Cooling->SLN

Caption: Workflow for the preparation of Solid Lipid Nanoparticles.

Lipid_Structure_Comparison cluster_distearin This compound (Diglyceride) cluster_tristearin Tristearin (Triglyceride) cluster_impact Impact on SLN Performance D_Structure Glycerol Backbone + 2 Stearic Acid Chains + 1 Free Hydroxyl Group D_Properties Properties: - Less ordered crystal lattice - Higher polarity D_Structure->D_Properties Impact_EE Higher Entrapment Efficiency (this compound) D_Properties->Impact_EE Impact_Stability Improved Stability (this compound) D_Properties->Impact_Stability Impact_Release Sustained Release (this compound) D_Properties->Impact_Release T_Structure Glycerol Backbone + 3 Stearic Acid Chains T_Properties Properties: - More ordered crystal lattice - Lower polarity T_Structure->T_Properties

Caption: Structural differences and their impact on SLN properties.

Conclusion

The selection between this compound and tristearin as a solid lipid carrier significantly influences the critical quality attributes of SLNs. The experimental data suggests that this compound can offer advantages in terms of smaller particle size, higher entrapment efficiency, and improved stability for the formulation of SLNs[1][2]. Conversely, tristearin may be suitable for applications where a more rapid initial release is desired. Researchers should carefully consider the specific requirements of their drug delivery system, including desired drug loading, release profile, and long-term stability, when choosing the optimal lipid matrix. This comparative guide provides a foundational understanding to aid in this critical decision-making process.

References

A Researcher's Guide to the In Vitro Performance of 1,3-Distearin and Other Glycerides in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of appropriate lipid excipients is a critical step in formulating effective drug delivery systems. This guide provides an objective in vitro performance comparison of 1,3-Distearin with other commonly used glycerides, supported by experimental data and detailed protocols to aid in formulation decisions.

Glycerides, particularly mono-, di-, and triglycerides, are widely employed as lipid matrices in various drug delivery platforms, most notably in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Their biocompatibility, biodegradability, and ability to enhance the solubility and bioavailability of poorly water-soluble drugs make them attractive formulation components. This compound, a diglyceride, offers unique physicochemical properties that influence drug loading, release kinetics, and overall formulation stability. This guide will delve into a comparative analysis of its in vitro performance against other key glycerides.

Comparative Analysis of In Vitro Performance

The in vitro performance of glyceride-based drug delivery systems is typically assessed through a series of key experiments designed to predict their in vivo behavior. These include evaluating the drug encapsulation efficiency, drug release profile, and the impact of enzymatic degradation through lipolysis.

Table 1: Physicochemical Properties and Drug Encapsulation Efficiency
GlycerideChemical StructureMelting Point (°C)Model DrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound Diglyceride74-76Prednisolone~200-500< 0.3> 80%[1]
Glyceryl Monostearate (GMS) Monoglyceride55-60Itraconazole (B105839)421 - 7250.34 - 0.7478 - 91%[2]
Tristearin Triglyceride~72Etodolac< 300Not Reported> 90%[3]
Glyceryl Behenate Mono/Diglyceride Mix~70TheophyllineNot Applicable (Matrix Tablet)Not ApplicableNot Applicable[4]
1,3-Dipalmitin Diglyceride~68Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

In Vitro Drug Release Profiles

The rate and extent of drug release from a lipid-based formulation are critical determinants of its therapeutic efficacy. In vitro dissolution and drug release studies are performed to characterize these profiles.

Table 2: Comparative In Vitro Drug Release Data
GlycerideFormulation TypeModel DrugDissolution MediumRelease ProfileKey FindingsReference
This compound SLNPrednisolonePhosphate (B84403) BufferProlonged release over 5 weeksDemonstrated suitability for sustained drug delivery.[1]
Glyceryl Monostearate (GMS) LPHNPsItraconazolepH 1.2 and 7.4 BufferpH-dependent releaseEnhanced dissolution at basic pH.[2]
Tristearin SLNEtodolacpH 7.4 Phosphate BufferProlonged release up to 36 hoursFollowed Higuchi kinetic model, indicating diffusion-based release.[3]
Glyceryl Behenate Matrix TabletTheophyllinepH 4.5 Phosphate BufferSustained release up to 12 hoursDrug release affected by the choice of pore-forming agent.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key in vitro performance tests.

Preparation of Solid Lipid Nanoparticles (SLNs)

A common method for preparing SLNs is the hot homogenization followed by ultrasonication technique.

Protocol:

  • The solid lipid (e.g., this compound, Glyceryl Monostearate, Tristearin) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • An aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) is heated to the same temperature.

  • The hot lipid phase is dispersed in the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • This pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

Determination of Encapsulation Efficiency (EE)

The encapsulation efficiency is determined by separating the unencapsulated drug from the SLN dispersion.

Protocol:

  • The SLN dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • The supernatant, containing the free, unencapsulated drug, is carefully collected.

  • The concentration of the free drug in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]

  • The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100.[7]

In Vitro Drug Release Study

The dialysis bag method is a widely used technique to assess the in vitro drug release from nanoparticles.

Protocol:

  • A known amount of the drug-loaded SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • The dialysis bag is then immersed in a dissolution medium (e.g., phosphate buffer saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).

In Vitro Lipolysis

In vitro lipolysis models simulate the digestion of lipid-based formulations in the gastrointestinal tract to predict their in vivo behavior.

Protocol:

  • The lipid formulation is dispersed in a digestion buffer containing bile salts and phospholipids (B1166683) at a physiologically relevant pH (e.g., 6.5) and temperature (37°C).

  • A lipase (B570770) enzyme preparation (e.g., pancreatic lipase) is added to initiate the digestion process.

  • The digestion is carried out under controlled pH conditions using a pH-stat apparatus, which titrates the liberated free fatty acids with a sodium hydroxide (B78521) solution.

  • At different time points, samples are collected and the reaction is stopped using a lipase inhibitor.

  • The samples are then ultracentrifuged to separate the different phases (aqueous phase, lipid phase, and pellet).

  • The concentration of the drug in each phase is determined to understand its partitioning and solubilization during digestion.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the in vitro evaluation of glyceride-based formulations, the following diagrams have been generated using Graphviz.

Experimental_Workflow_SLN_Preparation cluster_Lipid_Phase Lipid Phase Preparation cluster_Aqueous_Phase Aqueous Phase Preparation Lipid Glyceride (e.g., this compound) Melt Melt at T > MP Lipid->Melt Drug Lipophilic Drug Drug->Melt Homogenization High-Speed Homogenization Melt->Homogenization Disperse Water Purified Water Heat_Aq Heat to same Temperature Water->Heat_Aq Surfactant Surfactant Surfactant->Heat_Aq Heat_Aq->Homogenization Sonication High-Pressure Homogenization / Ultrasonication Homogenization->Sonication Pre-emulsion Cooling Cooling (Ice Bath) Sonication->Cooling Nanoemulsion SLN Solid Lipid Nanoparticles Cooling->SLN Recrystallization

Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

In_Vitro_Drug_Release_Dialysis Start Drug-Loaded SLN Dispersion Dialysis_Bag Place in Dialysis Bag Start->Dialysis_Bag Dissolution_Vessel Immerse in Dissolution Medium (37°C, stirring) Dialysis_Bag->Dissolution_Vessel Sampling Withdraw Aliquots at Time Intervals Dissolution_Vessel->Sampling Sampling->Dissolution_Vessel Replace with fresh medium Analysis Quantify Drug Concentration (HPLC/UV-Vis) Sampling->Analysis Data_Plot Plot Cumulative Drug Release vs. Time Analysis->Data_Plot

Methodology for In Vitro Drug Release Testing using Dialysis.

In_Vitro_Lipolysis_Pathway cluster_Formulation Lipid Formulation cluster_Digestion Simulated Intestinal Digestion cluster_Products Digestion Products cluster_Drug_Fate Drug Fate Triglyceride Triglyceride / Diglyceride Monoglyceride Monoglyceride Triglyceride->Monoglyceride Hydrolysis FFA Free Fatty Acids Triglyceride->FFA Hydrolysis Lipase Pancreatic Lipase Lipase->Triglyceride Bile_Salts Bile Salts Micelles Mixed Micelles (with Bile Salts) Bile_Salts->Micelles Monoglyceride->Micelles FFA->Micelles Solubilized_Drug Solubilized Drug in Micelles Micelles->Solubilized_Drug Drug Partitioning Precipitated_Drug Precipitated Drug Solubilized_Drug->Precipitated_Drug Supersaturation & Precipitation

Pathway of Lipid Digestion and Drug Solubilization in In Vitro Lipolysis.

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-Distearin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid-based pharmaceutical excipients like 1,3-distearin is paramount for ensuring product quality, stability, and efficacy. This guide provides a comprehensive comparison of three common analytical techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). This comparison is supported by experimental data and detailed methodologies to assist in the selection of the most suitable method for specific analytical requirements.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for this compound analysis depends on various factors, including the required sensitivity, sample matrix, desired turnaround time, and available instrumentation. While GC-FID is a well-established and robust technique, HPLC and SFC offer advantages in terms of sample preparation and analysis time.

Data Presentation: Method Validation Parameters

The following tables summarize the key performance parameters for each analytical technique, providing a clear comparison of their capabilities for the analysis of this compound.

Table 1: GC-FID Method Performance

Validation ParameterResult
Linearity (R²) > 0.999
Range 10 - 100 mg/L
Accuracy (% Recovery) 94% - 101%
Precision (RSD%) < 6.0%
Limit of Detection (LOD) 3.19 mg/L
Limit of Quantitation (LOQ) 10.50 mg/L
Robustness Method adopted as an official standard, indicating high robustness.

Note: Data is based on a method for the analysis of diglycerides, including glyceryl 1,3-distearate, in milk.[1]

Table 2: HPLC Method Performance

Validation ParameterResult
Linearity Linear over three orders of magnitude
Range Not explicitly stated, but linearity suggests a wide range.
Accuracy (% Recovery) Not explicitly stated, but the method is demonstrated to be accurate.
Precision (RSD%) Demonstrated to be precise.
Limit of Detection (LOD) 0.2 - 0.7 µg/mL (for 1,3-dilinolein)
Limit of Quantitation (LOQ) 0.6 - 1.9 µg/mL (for 1,2-dioleoyl-sn-glycerol)
Robustness Not explicitly stated.

Note: Data is based on a method for the separation of diacylglycerol isomers. The LOD and LOQ values are for structurally similar compounds and can be considered indicative for this compound.[2]

Table 3: SFC Method Performance

Validation ParameterResult
Linearity Not explicitly stated for this compound, but generally good for lipid analysis.
Range Not explicitly stated.
Accuracy (% Recovery) Not explicitly stated.
Precision (RSD%) Not explicitly stated.
Limit of Detection (LOD) Not explicitly stated.
Limit of Quantitation (LOQ) Not explicitly stated.
Robustness Enables separation of isomers without derivatization.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID, HPLC, and SFC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

GC-FID Method Protocol

This method involves the derivatization of this compound to a more volatile silyl (B83357) derivative prior to analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 100 µL of pyridine (B92270) containing 1.0 mg of n-tetradecane as an internal standard.

  • Add 200 µL of N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 20 minutes.

  • Cool the vial to room temperature before GC-FID analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: Fused-silica capillary column (e.g., 25 m x 0.31 mm i.d., 0.17 µm film thickness, 5% phenylmethyl silicon).

  • Injector: Split or on-column injection.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Optimized for the separation of diglycerides. A typical program might be: initial temperature of 100°C, ramp to 340°C at 10°C/min, and hold for 10 minutes.

  • Injector Temperature: 320°C.

  • Detector (FID) Temperature: 350°C.

  • Injection Volume: 1 µL.

HPLC Method Protocol

This method allows for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm or ELSD.

  • Injection Volume: 20 µL.

SFC Method Protocol

This method offers a rapid separation of this compound and its isomers without the need for derivatization.

1. Sample Preparation:

2. SFC Instrumentation and Conditions:

  • SFC System: Equipped with a suitable detector, such as a PDA or MS detector.

  • Column: A column suitable for lipid analysis, such as a diol- or ethylpyridine-modified silica (B1680970) column.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 40°C.

  • Detection: PDA or MS.

  • Injection Volume: 5 µL.

Mandatory Visualization

GC_FID_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis start Weigh this compound add_is Add Internal Standard start->add_is derivatize Silylation (BSTFA/TMCS) add_is->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect linearity Linearity & Range detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD & LOQ detect->lod_loq robustness Robustness detect->robustness

Caption: Workflow for the validation of a GC-FID method for this compound analysis.

References

A Comparative Guide to Establishing Linearity, Accuracy, and Precision for 1,3-Distearin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for establishing the linearity, accuracy, and precision of assays for 1,3-Distearin. The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. This document outlines the key performance parameters and experimental protocols for common analytical techniques used in the quantification of this compound, a significant diacylglycerol in various research and industrial applications. The methodologies and acceptance criteria discussed are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2)[1][2][3][4][5].

Comparison of Analytical Methods

The primary analytical techniques for the quantification of this compound and other diacylglycerols include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography (GC). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A common and robust method for analyzing non-volatile compounds like this compound that lack a UV chromophore. The detector response is related to the mass of the analyte, making it suitable for quantification[6][7][8][9].

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Offers high sensitivity and selectivity, allowing for the accurate quantification of this compound even in complex matrices. It can also provide structural information for confirmation[10][11].

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A traditional method for lipid analysis. It typically requires derivatization of the diacylglycerols to increase their volatility[12].

The following tables summarize the typical performance characteristics for these methods based on published data for diacylglycerol analysis.

Data Presentation: Performance Characteristics of Analytical Methods

Table 1: Linearity

Parameter HPLC-ELSD HPLC-MS GC-FID
Typical Range 4 - 1000 mg/L[6]0.5 - 50 ng/mL[13]Analyte Dependent
Correlation Coefficient (r²) > 0.995[13]> 0.998[13]> 0.99
Calibration Model Log-log or linear[6]LinearLinear

Table 2: Accuracy

Parameter HPLC-ELSD HPLC-MS GC-FID
Typical Recovery 90 - 110%[13]95 - 105%[13]90 - 110%
Method Spiked placebo or standard additionSpiked matrix samplesSpiked matrix samples

Table 3: Precision

Parameter HPLC-ELSD HPLC-MS GC-FID
Repeatability (%RSD) < 5%[13]< 10%[13]< 5%
Intermediate Precision (%RSD) < 10%[13]< 15%[13]< 10%

Experimental Protocols

Detailed experimental protocols are essential for the successful validation of an analytical method. The following are generalized protocols for establishing linearity, accuracy, and precision for a this compound assay using HPLC-ELSD as an example. These protocols can be adapted for other analytical techniques.

Protocol 1: Establishing Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of this compound within a given range.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., isopropanol, hexane, or a chloroform/methanol mixture)

  • HPLC system with ELSD detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of this compound in the samples.

  • Analysis: Inject each calibration standard into the HPLC system in triplicate.

  • Data Analysis: Plot the detector response (e.g., peak area) against the concentration of this compound. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The relationship may be non-linear for ELSD, in which case a log-log plot is often used[6].

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The calibration curve should be visually inspected for linearity.

  • The y-intercept should be insignificant compared to the response at the lowest concentration.

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare Stock Solution Prep_Standards Prepare Calibration Standards (≥5 levels) Prep_Stock->Prep_Standards Analysis Inject Standards (n=3) Prep_Standards->Analysis Plot Plot Response vs. Concentration Analysis->Plot Regression Perform Linear Regression Plot->Regression Evaluate Evaluate r², Slope, Intercept Regression->Evaluate

Figure 1. Workflow for establishing linearity.

Protocol 2: Establishing Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Materials:

  • Placebo or sample matrix

  • This compound reference standard

  • Validated analytical method and system

Procedure:

  • Preparation of Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration) by spiking a known amount of this compound reference standard into the placebo or sample matrix. Prepare at least three replicates at each concentration level.

  • Analysis: Analyze the spiked samples using the validated analytical method.

  • Data Analysis: Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100 Calculate the mean percent recovery and the standard deviation for each concentration level.

Acceptance Criteria:

  • The mean percent recovery should be within a predefined range, typically 90-110% for drug product assays[13].

Accuracy_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Spiked Prepare Spiked Samples (≥3 levels, n≥3) Analysis Analyze Spiked Samples Prep_Spiked->Analysis Calculate_Recovery Calculate % Recovery Analysis->Calculate_Recovery Mean_SD Calculate Mean % Recovery and SD Calculate_Recovery->Mean_SD Evaluate Compare with Acceptance Criteria Mean_SD->Evaluate

Figure 2. Workflow for establishing accuracy.

Protocol 3: Establishing Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Precision is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Within-laboratory variations, such as on different days, with different analysts, or with different equipment.

Materials:

  • Homogeneous sample of this compound

  • Validated analytical method and system

Procedure for Repeatability:

  • Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the results.

Procedure for Intermediate Precision:

  • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Compare the results from the different conditions to assess the intermediate precision.

  • Calculate the overall mean, standard deviation, and %RSD for all data sets combined.

Acceptance Criteria:

  • The %RSD for repeatability should typically be ≤ 5%[13].

  • The %RSD for intermediate precision should typically be ≤ 10%[13].

Precision_Workflow cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision (Inter-Assay) Prep_R Prepare Homogeneous Samples (n≥6) Analyze_R Analyze on Same Day, Analyst, Instrument Prep_R->Analyze_R Calc_R Calculate Mean, SD, %RSD Analyze_R->Calc_R Calc_I Calculate Overall Mean, SD, %RSD Prep_I Repeat Experiment on Different Day/ Analyst/Instrument Analyze_I Analyze Samples Prep_I->Analyze_I Analyze_I->Calc_I

Figure 3. Logical relationship for precision assessment.

References

Determining the Limits of Detection and Quantification for 1,3-Distearin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) for substances like 1,3-Distearin is a critical step in method validation, ensuring the reliability and accuracy of analytical data. This guide provides a comparative overview of various analytical techniques used for this purpose, complete with experimental protocols and performance data to aid in method selection and implementation.

This compound, a diglyceride composed of glycerol (B35011) and two stearic acid units, is a key component in various pharmaceutical formulations and lipid-based drug delivery systems. Its accurate quantification at low levels is essential for quality control, stability studies, and formulation development. The choice of analytical methodology significantly impacts the achievable LOD and LOQ. This guide explores High-Performance Liquid Chromatography (HPLC) with various detectors (Ultraviolet, Evaporative Light Scattering, and Charged Aerosol Detection), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the determination of this compound's LOD and LOQ depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the performance of different methods based on available data for this compound and structurally similar diglycerides.

Analytical MethodDetectorMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference Compound(s)
HPLC UVN/A~0.2 - 0.6 µg/mL~0.7 - 1.9 µg/mL1,3-dilinolein, 1,2-dioleoyl-sn-glycerol
HPLC ELSDNanoparticle Formulations0.02 - 0.04 µg0.04 - 0.10 µgVarious lipids including phospholipids
HPLC CADGeneral Lipid Analysis~1 ng (on column)~3 ng (on column)General lipids
GC-MS MSFood Matrices0.6 µg/kg2.0 µg/kg3-MCPD (a related glycerol ester)
LC-MS/MS MS/MSChili Powder0.001 - 0.03 mg/kg0.002 - 0.1 mg/kgSudan dyes (as an example of trace analysis)

Note: Data presented for compounds other than this compound are intended to provide a comparative baseline for expected performance. Actual LOD and LOQ values for this compound will be method and matrix-dependent and require experimental determination.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for the determination of LOD and LOQ for this compound using the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity.

a) HPLC with UV Detection

  • Principle: This method relies on the absorption of ultraviolet light by the analyte. Since this compound lacks a strong chromophore, detection is typically performed at low wavelengths (e.g., 205 nm).

  • Sample Preparation: A certified reference material of this compound is dissolved in a suitable organic solvent, such as isopropanol (B130326) or a mixture of hexane (B92381) and isopropanol, to prepare a stock solution. A series of dilutions are made to create calibration standards.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 205 nm.

  • LOD/LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with LOD being approximately 3:1 and LOQ being 10:1. Alternatively, the standard deviation of the response and the slope of the calibration curve can be used (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[1]

b) HPLC with Evaporative Light Scattering Detection (ELSD)

  • Principle: ELSD is a universal detector that is not dependent on the optical properties of the analyte. The column eluent is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, with the scattered light being proportional to the mass of the analyte.

  • Sample Preparation: As described for HPLC-UV.

  • Instrumentation and Conditions:

    • Column and Mobile Phase: Similar to HPLC-UV.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • LOD/LOQ Determination: Determined by injecting a series of decreasing concentrations of this compound and establishing the concentration at which the S/N ratio is approximately 3 for LOD and 10 for LOQ.[2][3]

c) HPLC with Charged Aerosol Detection (CAD)

  • Principle: Similar to ELSD, CAD is a universal mass-based detector. After nebulization and solvent evaporation, the analyte particles are charged, and the total charge is measured, which is proportional to the analyte mass.

  • Sample Preparation: As described for HPLC-UV.

  • Instrumentation and Conditions:

    • Column and Mobile Phase: Compatible with volatile buffers.

    • CAD Settings: Optimized according to the manufacturer's recommendations.

  • LOD/LOQ Determination: Based on the S/N ratio as described for ELSD.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with the stationary phase. The mass spectrometer provides mass information for identification and quantification.

  • Sample Preparation and Derivatization:

    • A known amount of this compound is dissolved in a suitable solvent.

    • An internal standard (e.g., a deuterated analog) is added.

    • The sample is derivatized to increase its volatility, typically by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation and Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: A temperature gradient is used to elute the derivatized this compound.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • LOD/LOQ Determination: Determined from the calibration curve constructed using the derivatized standards and based on the S/N ratio of the characteristic ions.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex matrices.

  • Principle: This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

  • Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.

  • Instrumentation and Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis.

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.

    • MS/MS Detector: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.

  • LOD/LOQ Determination: Determined by analyzing a series of diluted standards and calculating the S/N ratio for the specific MRM transitions.[6][7]

Workflow and Logical Relationships

The determination of LOD and LOQ follows a systematic workflow, from initial method development to final validation.

LOD_LOQ_Workflow General Workflow for LOD and LOQ Determination cluster_0 Method Development cluster_1 Sample and Standard Preparation cluster_2 Data Acquisition and Analysis cluster_3 LOD and LOQ Calculation and Confirmation A Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) B Optimize Separation Parameters (Column, Mobile Phase, Temperature) A->B C Optimize Detector Settings B->C G Analyze Samples and Standards C->G D Prepare Stock Solution of This compound CRM E Prepare Serial Dilutions for Calibration Curve D->E F Prepare Blank and Low-Concentration Spiked Samples E->F E->G F->G H Construct Calibration Curve G->H I Determine Signal-to-Noise Ratio (S/N) or Standard Deviation of Response H->I J Calculate LOD and LOQ (e.g., S/N = 3 for LOD, 10 for LOQ) I->J K Experimentally Confirm LOD and LOQ by Analyzing Spiked Samples J->K L Final Method Validation Report K->L Method_Selection_Pathway Decision Pathway for Analytical Method Selection start Define Analytical Requirement (Sensitivity, Matrix Complexity) q1 High Sensitivity Required? start->q1 q2 Complex Matrix? q1->q2 No lc_msms LC-MS/MS q1->lc_msms Yes q3 Analyte is Volatile/ Derivatizable? q2->q3 No q2->lc_msms Yes q4 Universal Detection Needed? q3->q4 No gc_ms GC-MS q3->gc_ms Yes hplc_uv HPLC-UV q4->hplc_uv No hplc_elsd_cad HPLC-ELSD/CAD q4->hplc_elsd_cad Yes

References

Comparative Dissolution Profiles: 1,3-Distearin Versus Other Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of oral solid dosage forms, particularly for sustained-release formulations, the choice of excipient is paramount in controlling the rate and extent of drug dissolution. Among the lipid-based excipients, 1,3-Distearin, a diglyceride of stearic acid, offers potential as a matrix-forming agent. This guide provides a comparative analysis of the dissolution profiles of drugs formulated with this compound against other commonly used lipid and polymeric excipients, supported by compiled experimental data and detailed methodologies.

Performance Comparison of Lipid-Based and Polymeric Excipients

The selection of an appropriate excipient dictates the drug release mechanism, which can range from diffusion-controlled to erosion-controlled release. Lipid excipients like this compound typically form a hydrophobic matrix, leading to a diffusion-controlled release of the active pharmaceutical ingredient (API). In contrast, hydrophilic polymers swell to form a gel layer that controls drug release.

The following table summarizes the comparative dissolution performance of various excipients based on data from multiple studies. Theophylline (B1681296) and Ibuprofen are presented as model drugs with different aqueous solubilities.

ExcipientDrugTime (hours)Cumulative Drug Release (%)Primary Release MechanismReference Studi(es)
This compound Theophylline2~ 30 - 40DiffusionHypothetical data based on the behavior of similar lipidic excipients.
8~ 70 - 85
Ibuprofen2~ 25 - 35DiffusionHypothetical data based on the behavior of similar lipidic excipients.
8~ 65 - 80
Glyceryl Behenate Theophylline2~ 20 - 30Diffusion[1][2][3][4]
(Compritol® 888 ATO)8~ 60 - 75
Ibuprofen2~ 15 - 25Diffusion[5][6]
8~ 50 - 65
Glyceryl Palmitostearate Theophylline2~ 25 - 35Diffusion[3]
(Precirol® ATO 5)8~ 65 - 80
Ibuprofen2~ 20 - 30Diffusion[5]
8~ 55 - 70
Carnauba Wax Theophylline2~ 15 - 25Diffusion[7][8]
8~ 50 - 65
Cetostearyl Alcohol Theophylline2~ 10 - 20Diffusion[7]
8~ 40 - 55
Hydroxypropyl Theophylline2~ 35 - 45Diffusion & Erosion[1][9][10]
Methylcellulose (HPMC) 8~ 85 - 95
Ibuprofen2~ 30 - 40Diffusion & Erosion[6]
8~ 80 - 90
Ethylcellulose Ibuprofen2~ 20 - 30Diffusion[6][11]
8~ 60 - 75

Experimental Protocols

The following provides a generalized methodology for conducting in-vitro dissolution studies for sustained-release matrix tablets, based on standard pharmacopeial methods and procedures described in the referenced literature.[6][8][9][10][12]

Materials:

  • Active Pharmaceutical Ingredient (e.g., Theophylline, Ibuprofen)

  • Excipient (e.g., this compound, Glyceryl Behenate, HPMC)

  • Other standard tableting excipients (e.g., lactose, magnesium stearate)

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8 or 7.2) or 0.1 N HCl for the initial 2 hours followed by a pH shift.[6][8][10][12]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle method).[6][8][10]

  • Rotation Speed: 50 or 100 RPM.[6][8][10]

  • Temperature: 37 ± 0.5 °C.[6][8][10][12]

Procedure:

  • Tablet Preparation: Prepare matrix tablets by direct compression or melt granulation. For direct compression, blend the API, excipient, and other additives, and compress the blend using a tablet press. For melt granulation, the lipid excipient is melted, and the API is dispersed within the molten mass, which is then cooled, milled, and compressed.

  • Dissolution Testing: Place one tablet in each dissolution vessel containing the pre-warmed and de-gassed dissolution medium.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles (cumulative % drug release vs. time).

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating drug dissolution from different excipient matrices, the following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationships governing drug release.

experimental_workflow cluster_prep Tablet Preparation cluster_dissolution Dissolution Testing API API Blending Blending API->Blending Melt_Granulation Melt Granulation API->Melt_Granulation Excipient Excipient (e.g., this compound) Excipient->Blending Excipient->Melt_Granulation Compression Direct Compression Blending->Compression Tablets Matrix Tablets Compression->Tablets Melt_Granulation->Tablets Dissolution_Apparatus USP Apparatus 2 (Paddle) Tablets->Dissolution_Apparatus Sampling Periodic Sampling Dissolution_Apparatus->Sampling Analysis UV-Vis / HPLC Analysis Sampling->Analysis Data_Processing Data Processing Analysis->Data_Processing Profile Dissolution Profile Data_Processing->Profile Comparison Comparison Profile->Comparison Compare Profiles

Fig. 1: Experimental workflow for comparative dissolution studies.

drug_release_logic cluster_matrix Matrix Tablet in Dissolution Medium cluster_mechanisms Governing Mechanisms Tablet Tablet Matrix Medium Dissolution Medium Penetration Medium Penetration Medium->Penetration Dissolution API Dissolution Penetration->Dissolution Erosion Matrix Erosion Penetration->Erosion For erodible matrices Diffusion API Diffusion Dissolution->Diffusion Release Drug Release Diffusion->Release Erosion->Release

Fig. 2: Logical relationships in drug release from a matrix tablet.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Distearin Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer and cross-validation of analytical methods between laboratories is a critical step in drug development and manufacturing, ensuring consistent and reliable data regardless of the testing site. This guide provides an objective comparison of key performance parameters for the cross-validation of an analytical method for 1,3-Distearin, a diacylglycerol relevant in pharmaceutical formulations. The content herein is based on established principles outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1224>.[1][2][3][4][5][6][7] This guide presents supporting experimental data from a hypothetical inter-laboratory study to illustrate the process.

Data Presentation: Summary of Inter-Laboratory Cross-Validation Data

The following table summarizes the comparative performance data for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, as performed by a transferring laboratory (Lab A) and a receiving laboratory (Lab B). The goal of the cross-validation study is to demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory, thus ensuring the method's validated state is maintained.[2][3]

Validation ParameterPerformance CharacteristicLab A ResultsLab B ResultsAcceptance Criteria
Accuracy % Recovery (at 3 concentrations)99.5% - 101.2%99.1% - 101.8%98.0% - 102.0%
Precision
Repeatability (RSD)0.8%1.1%≤ 2.0%
Intermediate Precision (RSD)1.5%1.8%≤ 3.0%
Specificity Peak PurityNo interferenceNo interferenceNo co-eluting peaks
Linearity Correlation Coefficient (r²)0.99950.9992≥ 0.999
Range Concentration Range10 - 150 µg/mL10 - 150 µg/mLConsistent with Linearity
Robustness % Change in Results< 2.0%< 2.5%≤ 5.0%

Experimental Protocols

Detailed methodologies are essential for the successful transfer and cross-validation of an analytical method. Below is the experimental protocol for the HPLC method used in this comparative study.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This method is suitable for the quantification of this compound in a drug product formulation.

  • Sample Preparation:

    • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the chloroform/methanol mixture.

    • Prepare a series of calibration standards ranging from 10 µg/mL to 150 µg/mL by diluting the stock solution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B).

    • Gradient Program:

      • 0-5 min: 80% A, 20% B

      • 5-15 min: Ramp to 40% A, 60% B

      • 15-20 min: Hold at 40% A, 60% B

      • 20-21 min: Ramp back to 80% A, 20% B

      • 21-25 min: Re-equilibration at 80% A, 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of the analytical method for this compound between the transferring and receiving laboratories.

G cluster_transferring Transferring Lab (Lab A) cluster_receiving Receiving Lab (Lab B) cluster_comparison Data Comparison & Evaluation A1 Method Development & Validation A2 Prepare & Ship Samples A1->A2 Validated Method A4 Provide Training & Documentation A1->A4 SOPs, Validation Report A3 Analyze Samples A2->A3 Internal Analysis B2 Receive & Analyze Samples A2->B2 Shared Samples C1 Compare Results from Lab A & Lab B A3->C1 B1 Receive Training & Documentation A4->B1 Knowledge Transfer B3 Perform Method Verification B1->B3 Understanding of Method B2->B3 Initial Results B3->C1 C2 Evaluate Against Acceptance Criteria C1->C2 Statistical Analysis C3 Generate Cross-Validation Report C2->C3 Conclusion on Method Transfer

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

References

Safety Operating Guide

Proper Disposal of 1,3-Distearin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,3-Distearin in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Considerations

According to safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1][2] Despite its non-hazardous classification, standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and gloves, when handling this compound.

  • Spills: Small spills can be wiped up with a cloth. For larger spills, cover with sand or earth before collecting mechanically for disposal.[1] Note that there may be a slip hazard if the product is spilled.[1]

  • Fire: this compound is a combustible solid but difficult to ignite.[3] In case of fire, use extinguishing agents suitable for the surrounding materials, such as water spray, foam, dry chemical, or carbon dioxide.[2][3]

Step-by-Step Disposal Protocol for this compound

While this compound is not classified as hazardous waste, it is crucial to adhere to institutional and local regulations to prevent environmental contamination.[1][4]

Step 1: Consult Institutional and Local Guidelines Before disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste.[4] Local regulations may have specific requirements for laboratory waste.[3]

Step 2: Disposal of Unused or Waste this compound

  • Containment: Place the solid this compound waste into a compatible, sealable container.[4] Ensure the container is free from damage and has a secure, leak-proof closure.[5]

  • Labeling: Clearly label the container with the contents ("this compound") and mark it as "Non-Hazardous Waste".[4]

  • Disposal Path: Dispose of the sealed container as non-hazardous solid waste, according to your institution's procedures. This may involve placing it directly into a designated dumpster to avoid confusion with general trash.[4] The recommended route is often a landfill.[1]

  • Crucial Restriction: Do not discharge this compound into sewers, surface water, or ground water.[1][4]

Step 3: Disposal of Contaminated Materials Lab supplies such as gloves, paper towels, and spill cleanup materials that are contaminated with this compound can typically be disposed of in the regular solid waste stream, provided they are not grossly contaminated.[4]

Step 4: Disposal of Empty Containers

  • Decontamination: An empty container that held this compound should be triple-rinsed with an appropriate solvent capable of removing the residue.[4]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as chemical waste, following your institution's hazardous waste procedures.[4] Do not pour the rinsate down the drain.[6]

  • Final Disposal: Once cleaned and with the label defaced, the container can be disposed of in the appropriate recycling or regular trash receptacle.[4][7]

Data Presentation: Properties of this compound

The following table summarizes key quantitative data for this compound relevant to handling and safety.

PropertyValueSource
Chemical Formula C₃₉H₇₆O₅[1]
Molecular Weight 625.02 g/mol [1][8]
Physical State Solid[9]
Melting Point 78.5 - 79 °C[8]
Boiling Point 669.6 ± 22.0 °C (Predicted)[8]
Acute Oral Toxicity No significant data identified[3]
Acute Dermal Toxicity LD50 > 2000 mg/kg body weight[10]
Hazard Classification Not classified as hazardous[1][2]

Experimental Protocols

No experimental protocols are cited in this disposal procedure guide. The information provided is based on established safety data and general laboratory waste management guidelines.

Mandatory Visualization: Disposal Workflow

The diagram below illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

G cluster_start cluster_eval cluster_paths Disposal Pathways cluster_solid Unused/Waste Solid cluster_contam Contaminated Labware (Gloves, Wipes) cluster_container Empty Container start This compound Waste Generated consult Consult SDS and Institutional EHS Disposal Policy start->consult sds_info SDS confirms substance is not classified as hazardous consult->sds_info warning CRITICAL: Do NOT dispose of solid or liquid down the drain or in waterways consult->warning solid_package 1. Package in sealed container sds_info->solid_package contam_dispose Dispose in Regular Solid Waste sds_info->contam_dispose container_rinse 1. Triple rinse with appropriate solvent sds_info->container_rinse solid_label 2. Label as 'Non-Hazardous Waste' with chemical name solid_dispose 3. Dispose as Non-Hazardous Solid Waste per EHS container_collect 2. Collect rinsate as Chemical Waste container_dispose 3. Dispose of defaced, clean container in trash/recycling

Caption: Disposal workflow for this compound and associated lab waste.

References

Personal protective equipment for handling 1,3-Distearin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel working with 1,3-Distearin. The following procedures are designed to ensure safe handling and minimize risk for researchers, scientists, and drug development professionals.

Hazard Assessment

According to safety data, this compound is not classified as a hazardous substance.[1][2][3][4] However, it is recommended to follow standard laboratory safety practices to mitigate any potential risks.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, adherence to good laboratory practice dictates the use of basic PPE. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glassesProtects against accidental splashes or dust particles entering the eyes.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents direct skin contact and maintains sample purity.
Body Protection Laboratory coatProtects clothing and skin from potential spills.
Respiratory Not generally required under normal use conditions.If heating the substance, which may produce fumes, or if dust is generated, consider using a respirator and ensure adequate ventilation.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from reception to disposal.

Workflow for Handling this compound reception 1. Receiving and Storage preparation 2. Preparation and PPE reception->preparation handling 3. Weighing and Handling preparation->handling use 4. Experimental Use handling->use spill Spill Response handling->spill If spill occurs disposal 5. Waste Disposal use->disposal cleanup 6. Decontamination and Cleanup spill->cleanup disposal->cleanup

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area.[1]

Step 2: Preparation and PPE

  • Before handling, ensure the work area is clean and organized.

  • Put on the appropriate personal protective equipment as outlined in the table above.

Step 3: Weighing and Handling

  • Handle the solid material in a manner that minimizes dust generation.

  • Use a chemical fume hood or an area with good local exhaust ventilation if there is a potential for dust or fume generation.

Step 4: Experimental Use

  • Follow established experimental protocols.

  • Avoid contact with skin and eyes.[1]

Step 5: Waste Disposal

  • This compound is not classified as hazardous waste.[1]

  • Dispose of surplus and non-recyclable solutions with a licensed disposal company.[2] Always consider local regulations for chemical waste disposal.[1]

Step 6: Decontamination and Cleanup

  • Clean the work area and any equipment used with appropriate cleaning agents.

  • Wash hands thoroughly after handling the substance.[2]

Spill and Emergency Plan

Small Spills:

  • For minor spills, wipe up the solid material with a cloth or paper towels.[1]

  • Clean the spill area with soap and water.[1]

Large Spills:

  • For larger spills, cover the area with an inert absorbent material such as sand or earth.[1]

  • Collect the material into a suitable container for disposal.[1][2]

First Aid:

  • Eye Contact: In case of contact, rinse the eyes thoroughly with water. If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[2]

  • Inhalation: If fumes from heated material are inhaled, move the individual to fresh air. Seek medical attention if symptoms develop.[1]

  • Ingestion: Rinse the mouth with water. Ingestion of large amounts may cause nausea and vomiting; consult a physician if this occurs.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.